methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZIHBUUPPMPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole scaffolds are integral to numerous pharmacologically active compounds, and the targeted molecule, with its specific functionalization, represents a valuable building block for further chemical exploration.[1] This document details a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, followed by its N-alkylation to yield the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also insights into the rationale behind the chosen synthetic strategy, reaction mechanisms, and characterization techniques.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for diverse substitution patterns, leading to a wide array of biological activities. The title compound, this compound, incorporates several key functionalities: a methoxy group, a nitro group, and a propanoate ester side chain. These features make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Our synthetic strategy is a logical two-step process. The initial and pivotal step is the formation of the substituted pyrazole core, 3-methoxy-4-nitro-1H-pyrazole. Subsequently, this intermediate undergoes N-alkylation with methyl 2-bromopropanoate to introduce the propanoate side chain, yielding the target molecule. This approach was selected for its reliability and the ready availability of the starting materials.
Synthetic Pathway and Mechanistic Rationale
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole
The synthesis of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, can be approached via two primary routes: the nitration of 3-methoxy-1H-pyrazole or the methylation of 4-nitro-1H-pyrazol-3-ol. For this guide, we will focus on the direct nitration of 3-methoxy-1H-pyrazole, as it is a more direct approach.
The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction.[2] The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The regioselectivity of the nitration is influenced by the existing substituents on the pyrazole ring. In the case of 3-methoxy-1H-pyrazole, the electron-donating methoxy group directs the incoming electrophile to the 4-position.
Step 2: N-Alkylation of 3-Methoxy-4-nitro-1H-pyrazole
The second step involves the N-alkylation of the synthesized 3-methoxy-4-nitro-1H-pyrazole with methyl 2-bromopropanoate. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the methyl 2-bromopropanoate and displacing the bromide leaving group.
The use of a base is crucial for this step to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. A mild inorganic base such as potassium carbonate (K₂CO₃) is suitable for this purpose, as it is strong enough to deprotonate the pyrazole without causing unwanted side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.
Experimental Protocols
Caption: Detailed experimental workflow for the two-step synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methoxy-1H-pyrazole | ≥97% | Commercial Source |
| Nitric Acid (fuming) | ACS Grade | Commercial Source |
| Sulfuric Acid (concentrated) | ACS Grade | Commercial Source |
| Methyl 2-bromopropanoate | ≥98% | Commercial Source |
| Potassium Carbonate (anhydrous) | ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
| Sodium Bicarbonate (saturated) | ACS Grade | Prepared in-house |
| Brine (saturated NaCl solution) | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Step 1: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid (20 mL).
-
Cool the sulfuric acid to 0 °C and slowly add 3-methoxy-1H-pyrazole (5.0 g, 51.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.3 mL, 102 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-methoxy-4-nitro-1H-pyrazole as a solid.
Step 2: Synthesis of this compound
-
To a solution of 3-methoxy-4-nitro-1H-pyrazole (3.0 g, 20.9 mmol) in anhydrous DMF (40 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.3 g, 31.4 mmol).
-
Add methyl 2-bromopropanoate (3.5 g, 20.9 mmol) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 80 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain this compound as the final product.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic signals for the pyrazole ring proton, the methoxy group protons, the methyl ester protons, and the protons of the propanoate side chain.
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the methoxy and ester groups, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the final product. The expected molecular weight is 229.19 g/mol .[3]
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety and Handling
-
Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Fuming nitric acid is highly toxic and should be handled with caution.
-
Organic solvents (DMF, ethyl acetate, hexanes) are flammable. Avoid open flames and ensure proper ventilation.
-
Methyl 2-bromopropanoate is a lachrymator and should be handled in a fume hood.
-
Always perform reactions in appropriately sized glassware and use a blast shield when necessary.
Conclusion
This technical guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of this compound. The two-step approach, involving the nitration of a pyrazole precursor followed by N-alkylation, provides a practical method for accessing this valuable chemical intermediate. The detailed experimental protocols, coupled with mechanistic insights and safety considerations, are intended to empower researchers in the fields of organic synthesis and drug discovery to successfully prepare this and related pyrazole derivatives for their research endeavors.
References
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3185. [Link]
-
Pérez-Picaso, L., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1363. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 23(16), 2295-2300. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews, 25(02), 1046–1062. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] The presence of a nitro group, a methoxy group, and a methyl propanoate substituent on the pyrazole core suggests that this compound may have unique electronic and steric properties, making it a molecule of interest for further investigation in drug discovery and materials science.[4] This guide provides a comprehensive overview of its computed physicochemical properties and outlines detailed protocols for its experimental characterization.
Molecular Structure and Computed Properties
The chemical structure of this compound is presented below. A summary of its computed physicochemical properties is provided in Table 1.[5] These properties, calculated using computational models, offer initial insights into the molecule's behavior and can guide experimental design.[5]
Table 1: Computed Physicochemical Properties of this compound [5]
| Property | Value |
| Molecular Formula | C8H11N3O5 |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate |
| XLogP3-AA (Lipophilicity) | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
| Exact Mass | 229.06987046 Da |
| Topological Polar Surface Area | 99.2 Ų |
Experimental Characterization Protocols
Due to the novelty of this compound, detailed experimental data is not yet publicly available. The following section outlines robust, step-by-step protocols for the comprehensive physicochemical characterization of this compound, based on established methods for similar pyrazole derivatives.[1][6]
Synthesis and Purification
The synthesis of substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a derivative.[1][2][7] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a keto-ester.
Diagram 1: Proposed Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.
Step-by-Step Synthesis Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting keto-ester in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add an equimolar amount of the corresponding substituted hydrazine to the solution.
-
Catalysis: A catalytic amount of a suitable acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Purity Confirmation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.
Spectroscopic Analysis
Spectroscopic analysis is crucial for confirming the chemical structure of the synthesized compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This will provide information on the number and types of protons and their neighboring environments. Expected signals would include those for the methyl ester, the methoxy group, the proton on the pyrazole ring, and the protons of the propanoate group.
-
¹³C NMR: This will identify the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments will help in assigning the proton and carbon signals and confirming the connectivity of the atoms.
b) Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should match the computed exact mass of 229.06987046 Da.[5]
c) Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups present in the molecule. Key expected peaks would correspond to the C=O of the ester, the N-O stretches of the nitro group, and C-O stretches of the methoxy and ester groups.
Diagram 2: Analytical Characterization Workflow
Caption: A standard workflow for the analytical characterization of a novel chemical entity.
Physicochemical Property Determination
a) Melting Point
The melting point is a key indicator of purity.
Protocol:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is raised slowly, and the range over which the solid melts is recorded. A sharp melting range indicates high purity.
b) Solubility
Determining the solubility in various solvents is important for formulation and biological testing.
Protocol:
-
Add a known amount of the compound to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.
-
Stir the mixture until equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
c) Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which influences its pharmacokinetic properties.
Protocol (Shake-flask method):
-
Prepare a solution of the compound in a mixture of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate.
-
Measure the concentration of the compound in each phase using an appropriate analytical method.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Applications
Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][8] The specific combination of functional groups in this compound suggests it could be a candidate for screening in various biological assays. Furthermore, nitrated pyrazoles have been investigated as energetic materials, although the presence of the propanoate ester may modulate these properties.[4][6]
Conclusion
This technical guide has provided a detailed overview of the computed physicochemical properties of this compound and has outlined a comprehensive set of protocols for its experimental characterization. The provided methodologies for synthesis, purification, and analysis will enable researchers to further investigate this novel compound and explore its potential applications in medicinal chemistry and materials science. The successful characterization of this molecule will contribute to the growing body of knowledge on substituted pyrazoles and their derivatives.
References
-
Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. [Link]
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Trend in Scientific Research and Development.
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2017). ResearchGate. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Nitropyrazoles (review). (2016). ResearchGate. [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1976). The Journal of Organic Chemistry. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2019). Slideshare. [Link]
-
(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (2016). MDPI. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. (2018). PubMed Central. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [Link]
-
2-Methoxy-4-nitrophenol. (n.d.). PubChem. [Link]
-
Methyl 4-methoxy-3-nitrobenzoate. (n.d.). Chemsrc. [Link]
-
Methyl 2-nitropropanoate. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
An In-depth Technical Guide to Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (CAS No. 512810-01-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] This document details the physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery, grounded in the known bioactivities of structurally related pyrazole compounds.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of small-molecule therapeutics that can interact with a diverse array of biological targets.[1][6][7] The presence of the pyrazole nucleus is a key feature in several clinically approved drugs, highlighting its importance in the development of novel therapeutic agents.[4] The compound of focus, this compound, incorporates several key functional groups—a methoxy group, a nitro group, and a propanoate ester—that can significantly influence its pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally derived and provide a preliminary understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 512810-01-4 | PubChem |
| Molecular Formula | C₈H₁₁N₃O₅ | PubChem |
| Molecular Weight | 229.19 g/mol | PubChem |
| IUPAC Name | methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | PubChem |
| SMILES | CC(C(=O)OC)N1C=C(C(=N1)OC)[O-] | PubChem |
| LogP | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of this compound
The synthesis of the target compound can be logically approached in a two-step process, beginning with the formation of the core pyrazole ring, followed by N-alkylation. This proposed pathway is based on established synthetic methodologies for pyrazole derivatives.[8][9][10][11][12]
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-methoxy-4-nitro-1H-pyrazole
The initial step involves the nitration of a suitable pyrazole precursor. While the direct synthesis of 3-methoxy-4-nitro-1H-pyrazole is not explicitly detailed in the provided search results, a general understanding of pyrazole nitration can be applied.[8] The synthesis of 3-methoxy-pyrazole derivatives has been reported, and these can serve as the starting material.[13]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-methoxy-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: N-Alkylation of 3-methoxy-4-nitro-1H-pyrazole
The second step is the N-alkylation of the synthesized 3-methoxy-4-nitro-1H-pyrazole with an appropriate alkylating agent, in this case, methyl 2-bromopropanoate. The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors.[11][12]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add methyl 2-bromopropanoate (1.2 eq) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by flash column chromatography.
Potential Applications in Drug Discovery
Caption: Potential biological activities based on the pyrazole scaffold.
The pyrazole nucleus is a known pharmacophore in a variety of therapeutic areas:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]
-
Anticancer: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. The nitro group on the target molecule could also be a substrate for bioreductive enzymes that are overexpressed in hypoxic tumor environments, potentially leading to targeted drug release.[7]
-
Antimicrobial: Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[1][3]
-
Anticonvulsant: Certain substituted pyrazoles have shown efficacy in preclinical models of epilepsy.[7]
The specific combination of substituents on this compound makes it an intriguing candidate for further biological evaluation in these and other therapeutic areas.
Conclusion
This compound is a compound with significant potential for drug discovery, leveraging the well-established pharmacological importance of the pyrazole scaffold. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic strategy, and a discussion of its potential therapeutic applications. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore its therapeutic potential.
References
- CN102250007A - Preparation method of 3,4-binitropyrazole - Google P
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. (URL: [Link])
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. (URL: [Link])
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])
-
(PDF) Pyrazole and its biological activity - ResearchGate. (URL: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
-
Pyrazole and Its Biological Activity - Semantic Scholar. (URL: [Link])
-
(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal - MDPI. (URL: [Link])
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])
- WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Foreword: The Imperative of Unambiguous Characterization
In the landscape of drug discovery and development, pyrazole derivatives represent a privileged scaffold, appearing in numerous approved therapeutic agents.[1] Their synthetic accessibility and diverse biological activities make them a focal point of medicinal chemistry.[2] The specific molecule under investigation, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, combines several key pharmacophoric features: a substituted pyrazole ring, a nitro group known for its diverse chemical reactivity, and a chiral propanoate side chain. Accurate and irrefutable structural determination is the bedrock upon which all subsequent biological and pharmacological evaluation rests. Any ambiguity in the substitution pattern or stereochemistry can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This guide provides a holistic, multi-technique approach to the structural elucidation of this molecule. It is designed not as a rigid set of instructions, but as a strategic workflow, emphasizing the causal logic behind each analytical choice. We will demonstrate how a synergistic application of mass spectrometry, spectroscopy, and crystallography culminates in a self-validating and definitive structural assignment.
The Structural Hypothesis: Navigating Isomeric Possibilities
The synthesis of N-substituted pyrazoles often presents a critical challenge: regioselectivity. The N-unsubstituted pyrazole ring is tautomeric, and its alkylation can lead to two distinct regioisomers.[3][4] A plausible synthesis for the target compound involves the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with a suitable propanoate synthon (e.g., methyl 2-bromopropanoate). This reaction can theoretically yield two products: the desired N1-substituted isomer and the N2-substituted isomer.
Our primary analytical objective is therefore to unequivocally prove the connectivity at the N1 position of the pyrazole ring, in addition to confirming the placement of the methoxy and nitro groups and determining the absolute configuration of the chiral center.
The Integrated Analytical Workflow
A robust structural elucidation is not a linear process but an integrated one, where each technique provides a piece of the puzzle that is corroborated by others. Our strategy employs a tiered approach, starting with fundamental characterization and progressing to definitive connectivity and stereochemical analysis.
Sources
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Abstract
This technical guide provides a comprehensive framework for the acquisition, interpretation, and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. While direct experimental data for this specific molecule is not yet publicly cataloged, this document, designed for researchers in medicinal chemistry and drug development, establishes a robust predictive and methodological foundation. It leverages established principles of NMR spectroscopy and draws upon spectral data from analogous structures to forecast chemical shifts. Furthermore, this guide details a rigorous, self-validating experimental protocol for obtaining and confirming the ¹³C NMR data, ensuring high-fidelity structural elucidation.
Introduction: The Imperative for Structural Verification
This compound is a functionalized pyrazole derivative.[1] The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The specific combination of a methoxy group, a nitro group, and a chiral propanoate side chain creates a molecule with distinct electronic and steric properties, making it a compound of interest for further development.
Accurate structural confirmation is the cornerstone of chemical research and drug development. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.[4] Each chemically non-equivalent carbon atom in a molecule produces a distinct resonance in the ¹³C NMR spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment.[5] This guide will first predict these chemical shifts based on established theory and then outline a definitive protocol for their experimental validation.
Theoretical Framework and Predictive Analysis
The ¹³C NMR spectrum of the target molecule is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments. The chemical shifts are influenced by several key factors: the hybridization of the carbon, the electronegativity of attached atoms, and the electronic effects (inductive and resonance) of the substituents on the pyrazole ring.
Substituent Effects on the Pyrazole Core
The pyrazole ring itself has characteristic chemical shifts.[6][7] However, the substituents—a methoxy (-OCH₃) group at C3 and a nitro (-NO₂) group at C4—will significantly modulate the electronic landscape of the ring.
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield adjacent carbons, causing an upfield shift (lower ppm), particularly for C3.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and induction.[8] It will strongly deshield the carbon to which it is attached (C4), causing a significant downfield shift (higher ppm).
The Propanoate Side Chain
The methyl 2-(propanoate) side chain introduces four distinct carbon environments: the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), the chiral methine carbon (-CH), and the terminal methyl carbon (-CH₃). The chemical shifts for these carbons are well-established.[9][10][11] The carbonyl carbon of an ester typically appears in the highly deshielded region of the spectrum (160-185 ppm).[12]
Predicted ¹³C NMR Chemical Shifts
Based on the analysis of substituent effects and data from analogous compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The numbering scheme used is illustrated in the molecular diagram below.
Molecular Structure with Carbon Numbering
Caption: Molecular structure and carbon numbering scheme.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification & Comments |
| C7 (C=O) | 170 - 175 | Ester carbonyl carbon. Highly deshielded due to the double bond to an electronegative oxygen atom.[12] |
| C3 | 155 - 162 | Pyrazole carbon attached to methoxy group. Deshielded by adjacent nitrogen but shielded by the electron-donating -OCH₃ group. |
| C4 | 145 - 155 | Pyrazole carbon bearing the nitro group. Strongly deshielded by the potent electron-withdrawing -NO₂ substituent.[8] |
| C5 | 105 - 115 | Pyrazole methine carbon. Expected to be the most shielded of the ring carbons due to its position relative to the substituents. |
| C9 (-OCH₃) | 58 - 62 | Methoxy carbon attached to the pyrazole ring. Typical range for methoxy groups on aromatic/heterocyclic systems.[13] |
| C6 (-CH) | 50 - 55 | Chiral methine carbon. Deshielded by its direct attachment to the pyrazole nitrogen and the propanoate group. |
| C10 (-OCH₃) | 51 - 54 | Methyl ester carbon. Typical chemical shift for carbons in this environment.[5] |
| C8 (-CH₃) | 16 - 20 | Propanoate methyl carbon. Relatively shielded aliphatic carbon. |
Experimental Protocol for Acquisition and Validation
To move from prediction to empirical fact, a rigorous and self-validating experimental approach is required. The following protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum.
Workflow Overview
The process begins with meticulous sample preparation, followed by data acquisition using optimized NMR parameters, and concludes with a multi-stage data processing and validation workflow, incorporating advanced 2D NMR techniques for definitive assignments.
Caption: Recommended workflow for NMR data acquisition and validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. It must dissolve the sample and be deuterated to avoid overwhelming the spectrum with solvent signals.[11] Chloroform-d (CDCl₃) is a common first choice due to its versatility.[9] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Protocol:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if not already present in the solvent.[9]
-
Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
-
-
¹³C NMR Data Acquisition:
-
Rationale: Standard ¹³C NMR experiments are proton-decoupled to simplify the spectrum, yielding a single peak for each unique carbon. Due to the low natural abundance of the ¹³C isotope (~1.1%) and the potentially long relaxation times of quaternary carbons (like C3, C4, and C7), a sufficient number of scans is essential for achieving a good signal-to-noise ratio.
-
Instrument Parameters (Example on a 400 MHz Spectrometer):
-
Experiment: zgpg30 (or similar proton-decoupled experiment with a 30° pulse angle).
-
Spectral Width: 0 to 220 ppm.[5]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds (can be increased if quaternary signals are weak).
-
Number of Scans (ns): ≥ 1024 scans.
-
-
-
Spectral Assignment and Validation:
-
Rationale: While the 1D ¹³C spectrum provides the chemical shifts, unambiguous assignment requires further experiments. DEPT-135 distinguishes carbons with odd numbers of protons (CH, CH₃ - positive phase) from those with even numbers (CH₂ - negative phase). 2D correlation spectroscopy is the gold standard for validation.
-
Protocol:
-
DEPT-135: Acquire a DEPT-135 spectrum. This will confirm the signals for C5, C6, C8, C9, and C10 as positive peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum. This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it. It provides definitive one-bond C-H connections, allowing for the confident assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum. This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is the most critical experiment for assigning the quaternary (non-protonated) carbons (C3, C4, C7) by observing their correlations to nearby protons. For example, the carbonyl carbon C7 should show correlations to the protons on C6 and C10.
-
-
Conclusion
This guide establishes a comprehensive predictive and experimental framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts, grounded in established spectroscopic principles, provide a reliable hypothesis for initial spectral interpretation. The detailed, multi-step experimental workflow, incorporating both 1D and 2D NMR techniques, ensures a self-validating process that leads to the unambiguous and confident structural elucidation of the molecule. Adherence to this protocol will provide the high-quality, reliable data essential for publication, patent applications, and advancing drug development programs.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed Central. (n.d.). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
ACS Publications. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]
-
MDPI. (n.d.). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Retrieved from [Link]
-
ResearchGate. (2015). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]
Sources
- 1. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Methyl propionate(554-12-1) 13C NMR spectrum [chemicalbook.com]
- 11. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
mass spectrometry of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a substituted pyrazole derivative of interest to researchers and professionals in drug development and chemical synthesis. We will delve into the core principles of instrument selection, method development, and spectral interpretation, grounding our discussion in established scientific literature to ensure both accuracy and practical applicability.
Introduction and Molecular Profile
This compound is a small organic molecule featuring a functionalized pyrazole core. The pyrazole ring system is a common scaffold in pharmacologically active compounds, making the structural elucidation of its derivatives a critical task in pharmaceutical analysis.[1] Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for confirming molecular identity and characterizing structure through fragmentation analysis.[2]
The subject molecule's structure incorporates several key functional groups that dictate its behavior in a mass spectrometer: a nitro group, a methoxy group, a propanoate ester, and the pyrazole ring itself. Understanding the interplay of these groups is fundamental to predicting and interpreting its mass spectrum.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃O₅ | [3] |
| Molecular Weight | 229.19 g/mol | [3] |
| Exact Mass | 229.06987046 Da | [3] |
| Monoisotopic Mass | 229.06987046 Da | [3] |
| Topological Polar Surface Area | 99.2 Ų | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 4 |[3] |
Ionization Technique and Instrumentation: The Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is paramount for successfully analyzing any small molecule. Given the compound's polarity (TPSA of 99.2 Ų) and the presence of multiple heteroatoms capable of accepting a proton, Electrospray Ionization (ESI) is the most suitable method.[4] ESI is a soft ionization technique that typically generates intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), minimizing in-source fragmentation and preserving the crucial molecular weight information.[5][6]
Why ESI is the preferred method:
-
Analyte Compatibility: The molecule is sufficiently polar to be soluble in common ESI solvents like methanol, acetonitrile, and water.
-
Soft Ionization: ESI imparts low internal energy to the analyte ions, which is ideal for obtaining a strong molecular ion signal, a prerequisite for subsequent tandem mass spectrometry (MS/MS) experiments.[5]
-
LC-MS Coupling: ESI provides a seamless interface with liquid chromatography (LC), allowing for the separation of the analyte from complex matrices before detection—a standard workflow in pharmaceutical analysis.[7]
A hybrid triple quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended. These instruments allow for both full scan MS for initial identification and tandem mass spectrometry (MS/MS) for structural elucidation via collision-induced dissociation (CID).[1]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and self-validating, incorporating quality control checks to ensure data integrity.
Sample Preparation
Causality: The goal is to prepare a clean sample at an appropriate concentration to avoid detector saturation and ion suppression effects. High salt concentrations are incompatible with ESI and must be avoided.[8]
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution (~10 µg/mL): Perform a serial dilution of the stock solution. A typical starting concentration for LC-MS analysis is between 1-10 µg/mL.[8] Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC or MS system.
-
Blanks: Prepare blank samples using only the final dilution solvent. These should be run before and after the analyte samples to check for carryover.[8]
LC-MS/MS Instrumentation and Parameters
Causality: Chromatographic separation ensures that the analyte enters the mass spectrometer as a pure peak, improving signal-to-noise and preventing matrix effects.[7] The MS parameters are optimized to achieve maximum sensitivity for the parent ion and generate a rich, informative fragmentation spectrum.
Table 2: Suggested Starting LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase LC. |
| Gradient | 5% to 95% B over 5 min | A generic gradient to ensure elution of the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2-5 µL | Balances sensitivity with peak shape. |
| Ionization Mode | ESI Positive | The molecule has multiple sites for protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ionization. |
| Source Temp. | 120 - 150 °C | Aids in desolvation of droplets. |
| Desolvation Gas | Nitrogen, 600-800 L/hr | Facilitates solvent evaporation from charged droplets. |
| Full Scan (MS1) | m/z 50 - 300 | Range covers the expected molecular ion. |
| MS/MS Scan (MS2) | Isolate m/z 230.1, CID | Isolate the protonated molecule for fragmentation. |
| Collision Energy | Ramped 10-40 eV | A ramped energy ensures capture of both low- and high-energy fragments. |
Caption: General workflow for LC-MS/MS analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The structural features of the analyte allow for predictable fragmentation pathways under CID. The analysis will focus on the protonated molecule [M+H]⁺ at an expected m/z of 230.0771.
Primary Fragmentation Pathways
Nitro-substituted aromatic and heterocyclic compounds commonly exhibit characteristic losses of the nitro group constituents.[9] The fragmentation of the propanoate side chain is also expected.
-
Loss of NO₂ (46 Da): A primary and highly characteristic fragmentation for nitro-aromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂).[9][10]
-
Loss of NO (30 Da): Another common pathway for nitro compounds involves rearrangement and loss of nitric oxide (•NO).[11][12]
-
Loss of the Ester Group (COOCH₃, 59 Da): Cleavage of the ester moiety is a common fragmentation pathway for esters. This can occur through the loss of the methoxycarbonyl radical (•COOCH₃).
-
Cleavage of the Propanoate Side Chain: Alpha-cleavage next to the pyrazole ring can lead to the loss of the entire CH(CH₃)COOCH₃ group.
Table 3: Predicted Key Ions and Neutral Losses
| Observed m/z | Proposed Formula | Neutral Loss | Proposed Structure |
|---|---|---|---|
| 230.0771 | [C₈H₁₂N₃O₅]⁺ | - | [M+H]⁺ |
| 184.0720 | [C₈H₁₂N₂O₃]⁺ | NO₂ (46.0051 Da) | Loss of the nitro group. |
| 200.0665 | [C₈H₁₂N₂O₄]⁺ | NO (30.0106 Da) | Loss of nitric oxide. |
| 171.0458 | [C₅H₆N₃O₃]⁺ | CH(CH₃)CO (59.0317 Da) | Loss of the methyl propanoate group. |
| 143.0512 | [C₅H₆N₃O₂]⁺ | CH₃OH + CO (60.0211 Da) | Loss from the ester side chain. |
Visualizing the Fragmentation Cascade
The following diagram illustrates the most probable fragmentation pathways originating from the protonated parent molecule.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Method Validation for Quantitative Applications
For the method to be trustworthy for quantitative analysis, such as in pharmacokinetic studies, it must be validated according to established guidelines.[13] Validation ensures the method is reliable, reproducible, and accurate for its intended purpose.[14][15]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time and m/z.[13]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated using a series of standards of known concentrations, and the coefficient of determination (R²) should typically be ≥0.99.[13][15]
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.[15]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature) provides an indication of its reliability during normal usage.[7]
Conclusion
The mass spectrometric analysis of this compound is effectively achieved using LC-MS/MS with electrospray ionization. The molecule's structure gives rise to a predictable and informative fragmentation pattern, characterized primarily by losses of the nitro group (NO₂ and NO) and cleavages of the propanoate ester side chain. The protocols and parameters detailed in this guide provide a robust starting point for researchers, and the emphasis on method validation ensures that any quantitative data generated will be both accurate and defensible. This systematic approach is fundamental to advancing drug discovery and development projects where confident structural characterization is non-negotiable.
References
-
Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Vakamulla, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9262. [Link]
-
Garnish, J. M., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(2), M1386. [Link]
-
Dos Santos, F. P., & Pereira, C. M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1284. [Link]
-
Van de Steene, J., & Lambert, W. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160271. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 23, 2026, from [Link]
-
Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 837-844. [Link]
-
Starkey, J. A. (2018). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 31(5), 22-27. [Link]
-
Diagram of Fragmentation of 1-methyl-3-nitropyrazole 28. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chen, H., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1083925. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved January 23, 2026, from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Retrieved January 23, 2026, from [Link]
-
3-Methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-1-phenyl-1H-pyrazole. (2017). mzCloud. Retrieved January 23, 2026, from [Link]
-
Mallet, C. R., et al. (2004). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 2(6), 1229-1238. [Link]
-
De Pauw, E. (2001). Internal Energy of Ions Produced in Electrospray Sources. ORBi. [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-531. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. PubChem. Retrieved January 23, 2026, from [Link]
-
Wang, R. (2020). Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source: part Ⅱ. ChemRxiv. [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 23, 2026, from [Link]
-
Mass Fragmentation pattern of nitro compounds. (2022, December 29). YouTube. [Link]
-
Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 23, 2026, from [Link]
-
Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s324-s331. [Link]
-
Dong, W., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. chemrxiv.org [chemrxiv.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ijper.org [ijper.org]
- 14. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolian.com [resolian.com]
An In-depth Technical Guide to the Solubility of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical and practical aspects of solubility, offering predictive insights based on the molecule's physicochemical properties and outlining detailed experimental protocols for empirical determination.
Section 1: Introduction and Importance of Solubility
Solubility is a critical physicochemical parameter in the field of drug discovery and development. It dictates a compound's bioavailability, formulation possibilities, and overall therapeutic efficacy. For a compound like this compound, which possesses a complex molecular structure with multiple functional groups, understanding its solubility profile is paramount for its potential applications. Pyrazole derivatives are known to have a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities, with over 40% being practically insoluble in water.[3] Therefore, a thorough investigation of solubility in various organic solvents is essential for formulation development and preclinical studies.
Section 2: Physicochemical Properties of this compound
A detailed analysis of the molecular structure and its inherent properties provides a foundation for predicting its solubility. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₅ | PubChem[4] |
| Molecular Weight | 229.19 g/mol | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 0.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |
| Topological Polar Surface Area | 99.2 Ų | PubChem[4] |
Analysis of Physicochemical Properties and Predicted Solubility:
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in each other.
-
Polarity: The molecule possesses several polar functional groups, including a nitro group (-NO₂), a methoxy group (-OCH₃), an ester group (-COOCH₃), and a pyrazole ring. The high topological polar surface area (TPSA) of 99.2 Ų suggests significant polarity.[4] This indicates a higher affinity for polar solvents.
-
Lipophilicity: The XLogP3-AA value of 0.8 suggests a relatively low lipophilicity, indicating that the compound is not excessively greasy or non-polar.[4] This further supports the prediction of better solubility in polar organic solvents over non-polar ones.
-
Hydrogen Bonding: The molecule has six hydrogen bond acceptors (the oxygen and nitrogen atoms) but no hydrogen bond donors.[4] This means it can accept hydrogen bonds from protic solvents (e.g., alcohols) but cannot donate them. This characteristic will influence its interaction with different solvent types.
-
Functional Group Contributions:
-
Methoxy Group (-OCH₃): The methoxy group can enhance solubility and alter the electronic properties of a compound.[7] It can participate in dipole-dipole interactions and may increase solubility in certain organic solvents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and contributes significantly to the molecule's polarity.
-
Pyrazole Ring: Pyrazole-containing compounds have diverse applications in medicinal and agrochemical fields.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.
-
Ester Group (-COOCH₃): The ester group is polar and can engage in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.
-
Based on these properties, it is predicted that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like hexane and toluene.
Section 3: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and development. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[8]
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Step-by-Step Protocol
This protocol outlines the shake-flask method for determining the solubility of this compound in a selected organic solvent.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity.
-
Addition of Excess Solute: Accurately weigh an excess amount of the compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A standard curve of the compound in the same solvent must be prepared for accurate quantification.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
-
Replicates: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.[9]
-
Purity of Materials: The purity of both the compound and the solvents is crucial for accurate solubility determination.[10]
Section 4: Intermolecular Interactions and Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Caption: The interplay of intermolecular forces governing the solubility of a compound.
For this compound, the key interactions in different solvent types are:
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary interactions will be dipole-dipole forces between the polar groups of the solute and the solvent. The solvent can also act as a hydrogen bond donor to the numerous acceptor sites on the solute molecule.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): Strong dipole-dipole interactions will dominate. These solvents cannot donate hydrogen bonds but can accept them, although the solute has no hydrogen bond donors. The strong polarity of these solvents is effective at disrupting the solute's crystal lattice.
-
In Non-Polar Solvents (e.g., Hexane): The interactions will be limited to weak van der Waals forces. The significant polarity of the solute molecule will lead to strong solute-solute interactions (crystal lattice energy) that cannot be overcome by the weak solute-solvent interactions, resulting in poor solubility.
Section 5: Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF. [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
-
YouTube. How Does Solvent Polarity Impact Compound Solubility? [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
A Mechanistic Guide to the Formation of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
An In-depth Technical Resource for Chemical Research and Development Professionals
Executive Summary
The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry and agrochemical design, lending its unique electronic and structural properties to a myriad of active compounds.[1][2] The targeted synthesis of specifically substituted pyrazoles is therefore a critical endeavor for molecular innovation. This guide provides a detailed technical examination of the formation mechanism of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a representative N-alkylated pyrazole derivative. We will dissect the reaction from a fundamental perspective, focusing on the causal factors that govern its efficiency and selectivity. The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction, the success of which is critically dependent on the strategic generation of the pyrazolate nucleophile and the management of regioselectivity. This document serves as a practical and theoretical resource, offering field-proven insights into the reaction's execution, control, and validation.
Introduction: The Significance of N-Alkylated Pyrazoles
The functionalization of the pyrazole ring, particularly through N-alkylation, is a cornerstone of synthetic organic chemistry. This modification allows for the introduction of diverse side chains that can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The target molecule, this compound, incorporates several key features: a strongly electron-withdrawing nitro group, an electron-donating methoxy group, and a chiral propanoate side chain attached at the N1 position. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis, scaling production, and applying these principles to the synthesis of analogous compounds. This guide will elucidate the underlying SN2 mechanism, address the critical challenge of regioselectivity, and provide a robust experimental framework for its successful synthesis.
Synthetic Strategy: Retrosynthetic Analysis
The most logical and convergent approach to constructing the target molecule is through the direct N-alkylation of a pre-functionalized pyrazole core.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic breakdown identifies two key starting materials:
-
The Nucleophile Precursor: 3-methoxy-4-nitro-1H-pyrazole.
-
The Electrophile: An activated propanoate derivative, typically methyl 2-bromopropanoate, which provides a good leaving group for nucleophilic substitution.
The forward synthesis, therefore, involves the formation of a new nitrogen-carbon bond by reacting these two precursors under basic conditions.
The Core Mechanism: A Stepwise SN2 N-Alkylation
The formation of the title compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5][6] This is a concerted, single-step process from the perspective of the key bond-forming event, but it is predicated on an essential activation step.
Step 1: Activation via Deprotonation
The N-H proton of the pyrazole ring is weakly acidic (pKa ≈ 14-15 in water) and must be removed to generate the far more potent pyrazolate anion nucleophile.
-
Causality of Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are ideal.
-
Sodium Hydride (NaH): Offers irreversible deprotonation, driving the equilibrium fully towards the pyrazolate anion. However, it requires anhydrous conditions and careful handling due to its high reactivity.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are heterogeneous bases that are highly effective and safer for larger-scale operations. They are sufficiently basic to generate a reactive concentration of the pyrazolate anion at equilibrium. The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), where the carbonate has limited solubility but provides a solid-phase source of base.
-
The deprotonation results in a resonance-stabilized anion, where the negative charge is delocalized over both nitrogen atoms.
Step 2: The Concerted Nucleophilic Attack
The generated pyrazolate anion attacks the electrophilic carbon atom (C2) of methyl 2-bromopropanoate. This process is defined by several key features of the SN2 mechanism.[5][6][7]
-
Concerted Process: The formation of the new N-C bond and the cleavage of the C-Br bond occur simultaneously.[5] There are no discrete intermediates.
-
Backside Attack: The nucleophile (pyrazolate) must approach the electrophilic carbon from the side opposite to the leaving group (bromide).[3] This trajectory is necessary to allow for effective orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond.[6]
-
Inversion of Stereochemistry: If a chiral center is involved, the SN2 mechanism results in an inversion of its configuration (Walden inversion). In this case, if starting with (R)-methyl 2-bromopropanoate, the product would be (S)-methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate.
Caption: The SN2 mechanism for pyrazole N-alkylation.
Critical Insight: Controlling N1 vs. N2 Regioselectivity
For an unsymmetrically substituted pyrazole, N-alkylation can potentially occur at two different nitrogen atoms, leading to a mixture of regioisomers.[8] Achieving high regioselectivity is often the primary challenge in such syntheses.
Caption: Regioselectivity is governed by steric hindrance.
In the case of 3-methoxy-4-nitro-1H-pyrazole, the alkylation occurs predominantly at the N1 position. This selectivity is primarily dictated by steric hindrance .
-
Expertise-Driven Analysis: The N2 atom is adjacent to the C3 position, which bears the methoxy group (-OCH₃). This group exerts significant steric bulk, physically impeding the approach of the alkylating agent's electrophilic center. In contrast, the N1 atom is adjacent to the C5 position, which is unsubstituted (bearing only a hydrogen atom). This position is far more accessible for the backside attack required by the SN2 mechanism.[9] While electronic effects from the nitro and methoxy groups do influence the charge distribution on the pyrazolate anion, steric factors are overwhelmingly dominant in directing the regiochemical outcome for this substitution pattern.[10]
A Self-Validating Experimental Protocol
This protocol is designed to be robust and self-validating, where progress can be monitored and the outcome is predictable based on the mechanistic principles discussed.
Materials & Reagents
| Reagent/Material | M.W. | Quantity | Moles | Equivalents |
| 3-methoxy-4-nitro-1H-pyrazole | 157.10 | 1.57 g | 10.0 mmol | 1.0 |
| Methyl 2-bromopropanoate | 167.00 | 1.84 g | 11.0 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 2.76 g | 20.0 mmol | 2.0 |
| Acetonitrile (ACN), anhydrous | 41.05 | 50 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-nitro-1H-pyrazole (1.57 g, 10.0 mmol) and finely powdered potassium carbonate (2.76 g, 20.0 mmol). Add 50 mL of anhydrous acetonitrile.
-
Causality: Anhydrous solvent prevents side reactions. Powdered K₂CO₃ maximizes the surface area for efficient deprotonation. Two equivalents of base ensure the equilibrium strongly favors the pyrazolate.
-
-
Reagent Addition: Begin stirring the suspension. Slowly add methyl 2-bromopropanoate (1.84 g, 11.0 mmol) to the flask at room temperature.
-
Causality: A slight excess (1.1 eq) of the alkylating agent ensures complete consumption of the limiting pyrazole starting material.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting pyrazole is consumed (typically 8-16 hours).
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. Monitoring is a self-validating step to confirm reaction completion and prevent the formation of degradation byproducts from prolonged heating.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 50 mL).
-
Causality: Washing removes residual inorganic salts and any water-soluble impurities (like DMF if it were used as a solvent).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be definitively confirmed using 2D NMR techniques like HMBC and NOESY.
Conclusion
The synthesis of this compound is a textbook example of a regioselective N-alkylation reaction, governed by the principles of the SN2 mechanism. The key to a successful and high-yielding synthesis lies in the effective generation of the pyrazolate nucleophile and, most critically, in leveraging the inherent steric bias of the substituted pyrazole ring to direct the alkylation to the desired N1 position. The protocol outlined herein is not merely a set of instructions but a logically derived workflow grounded in mechanistic understanding, providing researchers with a reliable and adaptable method for accessing this and other valuable N-alkylated pyrazole building blocks.
References
-
ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873–876. Retrieved from [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Nature Catalysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-Depth Technical Guide to Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate: Synthesis, Characterization, and Therapeutic Potential
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to serve as a bioisostere for other aromatic systems have cemented its importance in the development of novel therapeutics.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Of particular note is their role in the design of protein kinase inhibitors, a cornerstone of targeted cancer therapy.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized pyrazole derivative, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, and explore its potential as a therapeutic agent, grounded in the established principles of medicinal chemistry.
Molecular Profile and Physicochemical Properties
This compound is a substituted nitropyrazole with the molecular formula C₈H₁₁N₃O₅. Its structure features a pyrazole ring N-alkylated with a methyl propanoate group, and further substituted with a methoxy and a nitro group.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₁₁N₃O₅ | PubChem |
| Molecular Weight | 229.19 g/mol | PubChem |
| Topological Polar Surface Area | 99.2 Ų | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
These computed properties suggest a molecule with moderate polarity and some conformational flexibility, which are important considerations in drug design for receptor binding and pharmacokinetic properties.
Synthesis of this compound: A Plausible Synthetic Route
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for N-alkylation of pyrazoles.[5]
Step 1: Deprotonation of 3-methoxy-4-nitro-1H-pyrazole
-
To a solution of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise at room temperature.
-
Stir the resulting suspension vigorously for 30-60 minutes. The formation of the potassium pyrazolate salt can be observed as a change in the reaction mixture's consistency.
Causality: The basicity of potassium carbonate is sufficient to deprotonate the acidic N-H of the pyrazole ring, forming a nucleophilic pyrazolate anion in situ. An aprotic polar solvent like DMF is chosen to solubilize the reactants and facilitate the subsequent nucleophilic substitution.
Step 2: N-Alkylation with Methyl 2-bromopropanoate
-
To the suspension from Step 1, add methyl 2-bromopropanoate (1.2 eq) dropwise via a syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Causality: The pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of methyl 2-bromopropanoate in an Sₙ2 reaction, leading to the formation of the N-C bond and displacement of the bromide leaving group. Heating is often necessary to overcome the activation energy of the reaction.
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed in the following section.
Spectroscopic Characterization and Analytical Protocols
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds and general principles of spectroscopy.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Pyrazole C5-H |
| ~5.00 | q | 1H | CH-propanoate |
| ~4.00 | s | 3H | OCH₃ (pyrazole) |
| ~3.80 | s | 3H | OCH₃ (ester) |
| ~1.70 | d | 3H | CH₃-propanoate |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (ester) |
| ~155.0 | C3-OCH₃ |
| ~140.0 | C4-NO₂ |
| ~135.0 | C5 |
| ~58.0 | OCH₃ (pyrazole) |
| ~53.0 | OCH₃ (ester) |
| ~50.0 | CH-propanoate |
| ~18.0 | CH₃-propanoate |
Infrared (IR) Spectroscopy
Protocol for IR Analysis:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-3000 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ester) |
| ~1530 and ~1350 | N-O stretching (nitro group) |
| ~1250 | C-O stretching (methoxy) |
| ~1590, ~1480 | C=N and C=C stretching (pyrazole ring) |
Mass Spectrometry (MS)
Protocol for MS Analysis:
-
Obtain the mass spectrum using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Expected Mass Spectral Data:
-
Molecular Ion Peak: [M+H]⁺ at m/z 230.07.
-
Fragmentation Pattern: The fragmentation of nitropyrazoles can be complex.[9][10] Key fragmentation pathways may involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and cleavage of the propanoate side chain.
Rationale for Drug Development and Potential Therapeutic Applications
The structural features of this compound suggest its potential as a lead compound in drug discovery, particularly in the realm of oncology.
The Pyrazole Core as a Kinase Hinge-Binder
The pyrazole scaffold is a well-established "hinge-binder" in many protein kinase inhibitors.[1][11] It mimics the adenine moiety of ATP, forming crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the active site. The substituents on the pyrazole ring can then be tailored to achieve potency and selectivity for specific kinases.
Caption: Generalized binding mode of a pyrazole-based kinase inhibitor.
The Role of the Nitro Group and Potential Mechanisms of Action
The strongly electron-withdrawing nitro group can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its binding affinity to target proteins.[12] Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, which are characteristic of solid tumors. This can lead to the formation of reactive species that are cytotoxic to cancer cells.[13][14] This "hypoxia-activated prodrug" strategy is an attractive approach in cancer therapy.
Caption: Hypoxia-activated prodrug concept for nitro-heterocyclic compounds.
Future Directions and Concluding Remarks
This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach to obtaining this molecule for further investigation. Future research should focus on:
-
Synthesis and Biological Screening: The synthesis of the title compound and a library of analogues with variations in the ester and methoxy groups to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action, including its potential as a kinase inhibitor and/or a hypoxia-activated prodrug.
-
Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.
This technical guide provides a solid foundation for researchers to embark on the exploration of this and related pyrazole derivatives as potential drug candidates. The convergence of a privileged scaffold with functional groups known to impart valuable pharmacological properties makes this an exciting area for further investigation.
References
- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC.
- SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[15]. ResearchGate.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Fragmentation of 1-methyl-5-nitropyrazole 30.
- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Thieme.
- Preparation method of 3,4-binitropyrazole.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
- Introduction to heterocyclic nucleus-based nitrogen-containing anticancer compounds.
- Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI.
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- N-alkylation method of pyrazole.
- Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
- One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society.
- Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube.
- Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene.
- Perspective: the potential of pyrazole-based compounds in medicine. PubMed.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers.
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate: A Guide for Researchers
For professionals in organic synthesis, medicinal chemistry, and drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazole derivatives have emerged as privileged structures due to their wide-ranging biological activities. This guide focuses on a specific, highly functionalized pyrazole, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate , a versatile building block with significant potential in the synthesis of complex molecular architectures. This document provides an in-depth look at its chemical properties, potential synthetic applications, and detailed protocols to facilitate its use in the laboratory.
Introduction to a Multifunctional Building Block
This compound, with CAS number 512810-01-4, is a C8H11N3O5 compound featuring a pyrazole core substituted with key functional groups that dictate its reactivity and synthetic utility.[1] The N-1 propanoate side chain, the C-3 methoxy group, and the C-4 nitro group each offer distinct handles for chemical manipulation, making this molecule a strategic asset in multistep synthetic sequences. The N-alkylation of the pyrazole ring, in this case with a methyl propanoate group, is a common strategy to modulate the electronic properties of the heterocycle and can enhance thermal stability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H11N3O5 | [1] |
| Molecular Weight | 229.19 g/mol | [1] |
| IUPAC Name | methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | [1] |
| CAS Number | 512810-01-4 | [1] |
Core Synthetic Applications: A Mechanistic Perspective
The strategic placement of functional groups on the pyrazole ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group at the C-4 position significantly influences the reactivity of the pyrazole core, while the N-1 propanoate and C-3 methoxy groups offer avenues for further derivatization.
Reduction of the Nitro Group: Gateway to Amino-Pyrazoles
A primary and highly valuable transformation of this molecule is the reduction of the C-4 nitro group to an amine. This opens up a vast landscape of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization, which are fundamental reactions in the synthesis of biologically active compounds.
Sources
Application Notes & Experimental Protocols for Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental utilization of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. This compound belongs to the pyrazole class of heterocycles, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties[1][2][3]. The presence of a nitro group, a methoxy substituent, and a chiral propanoate ester moiety suggests its potential as a versatile intermediate for medicinal chemistry and a candidate for biological screening. These application notes delineate the compound's physicochemical properties, critical safety protocols for handling, and detailed, field-proven methodologies for its characterization, in vitro screening, and synthetic modification. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Compound Profile & Physicochemical Rationale
This compound (PubChem CID: 4125834) is a substituted nitropyrazole with molecular characteristics that inform its handling and experimental application[4][5]. Understanding these properties is the foundational step for logical experimental design.
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known to be a "pharmacologically privileged" scaffold[1][2].
-
Nitro Group (-NO₂): A strong electron-withdrawing group that modulates the electronic properties of the pyrazole ring. It also serves as a critical synthetic handle for conversion into an amino group, enabling further derivatization.
-
Methoxy Group (-OCH₃): An electron-donating group that can influence the compound's metabolic stability and binding interactions.
-
Methyl Propanoate Moiety: This chiral side chain (containing an undefined stereocenter) introduces steric bulk and potential for specific enantiomer-dependent biological activity. The ester can be hydrolyzed to a carboxylic acid, altering solubility and providing another point for modification[6].
Data Summary Table:
| Property | Value | Source & Interpretation |
| Molecular Formula | C₈H₁₁N₃O₅ | [4][5] Provides the basis for exact mass calculations. |
| Molecular Weight | 229.19 g/mol | [4][5] Essential for preparing solutions of known molarity. |
| XLogP3-AA | 0.8 | [4][5] Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. It also guides the selection of appropriate solvents (e.g., DMSO, Ethanol). |
| Hydrogen Bond Donors | 0 | [4][5] The molecule cannot donate hydrogen bonds, which influences its interaction with biological targets. |
| Hydrogen Bond Acceptors | 6 | [4][5] The oxygen and nitrogen atoms can act as H-bond acceptors, a key feature for receptor binding. |
| Topological Polar Surface Area (TPSA) | 99.2 Ų | [4][5] This value is within the range typically associated with good oral bioavailability in drug candidates. |
| Stereocenter | 1 (Undefined) | [4][5] The compound is a racemate. Biological evaluation of individual enantiomers may be necessary. |
Critical Safety & Handling Protocols
The presence of a nitroaromatic functional group mandates stringent safety precautions. Nitroaromatic compounds are classified as hazardous materials and potential priority pollutants, with documented toxicity and, in some cases, explosive risk[7][8][9].
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses or goggles.
-
Ventilation: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation[10].
-
Storage: Store the compound in a cool, dry, well-ventilated area away from heat, sources of ignition, and strong reducing agents.
-
Waste Disposal: Dispose of all waste (solid and solutions) in accordance with institutional and national hazardous waste regulations. Do not dispose of down the drain.
-
Toxicity Profile: Nitroaromatic compounds can be irritants and are absorbed through the skin. Overexposure may lead to serious health issues[9][10]. In case of contact, wash the affected area immediately with copious amounts of water.
Experimental Methodologies & Protocols
Proposed Synthetic Pathway & Characterization
Caption: A proposed two-step synthesis for the target compound.
Protocol 3.1.1: Synthesis via N-Alkylation
Causality: This protocol utilizes a standard N-alkylation of the pyrazole ring. A weak base like potassium carbonate is chosen to deprotonate the pyrazole nitrogen without hydrolyzing the ester on the alkylating agent. DMF is an excellent polar aprotic solvent for this type of reaction.
-
To a solution of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add methyl 2-bromopropanoate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting pyrazole is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 3.1.2: Structural Characterization
Causality: Orthogonal analytical methods are essential to unambiguously confirm the structure and purity of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the pyrazole proton, methoxy group, and the propanoate side chain[12].
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound, which should match the calculated value for C₈H₁₁N₃O₅ (229.0699)[4][5].
-
Purity Analysis (HPLC): Use a reverse-phase HPLC method to determine the purity of the compound, which should ideally be >95% for use in biological assays.
Preparation of Stock Solutions for Biological Assays
Causality: Proper solubilization is critical for accurate and reproducible biological data. DMSO is the solvent of choice for many in vitro screens due to its high solubilizing power and general compatibility with cell-based assays at low final concentrations (<0.5%).
-
Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) of this compound in 100% DMSO.
-
Weigh the required amount of compound using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for In Vitro Anti-Proliferative Screening
Causality: As the biological target of this novel compound is unknown, a primary screen to assess its general effect on cell proliferation or viability is a logical starting point. This protocol uses a standard colorimetric assay (e.g., MTS/MTT) to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for a cell-based anti-proliferative assay.
-
Cell Seeding: Plate a cancer cell line of interest (e.g., A549, MCF-7) in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution series of the compound from the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with DMSO only) and "no-cell" blanks.
-
Incubation: Incubate the plate for a period of 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the blank absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the GI₅₀ value.
Protocol for Synthetic Modification: Nitro Group Reduction
Causality: The nitro group is a versatile precursor to an amine. This transformation is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, as the resulting amino-pyrazole can be further acylated, alkylated, or used in other coupling reactions. Catalytic hydrogenation is a clean and efficient method for this reduction.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the Celite pad to dry completely.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude amino-pyrazole product, which can be purified by chromatography if necessary. The product is methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate.
References
-
Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(4-nitro-phen-yl)meth-yl]amino}-3-phenyl-propano-ate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1062. [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI. [Link]
-
PubChem. (n.d.). This compound | C8H11N3O5 | CID 4125834. PubChem. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. PubChem. [Link]
-
Recent advances in pyrazole-based molecules for the treatment of lung cancer: design, synthesis, network pharmacology, and in silico studies. (2025). Arabian Journal of Chemistry. [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitro-1H-imidazole-1-propanoic acid | C7H9N3O4 | CID 8022490. PubChem. [Link]
-
PubChem. (2026). This compound. PubChem. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10043-10067. [Link]
-
PubChem. (n.d.). Methyl 3-methoxypropionate | C5H10O3 | CID 19710. PubChem. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][12][13]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. [Link]
-
Nitropyrazoles. (2017). ResearchGate. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (2007). ACS Publications. [Link]
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (2014).
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (n.d.). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules, 26(16), 4991. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]
-
Review on synthesis of nitropyrazoles. (2017). ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
NITROAROMATIC COMPOUNDS. (2005). Wikisource. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. (2018). ResearchGate. [Link]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (2021). Saudi Pharmaceutical Journal, 29(7), 748–762. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(4-nitro-phen-yl)meth-yl]amino}-3-phenyl-propano-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry
Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Design
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties. The pyrazole nucleus can act as both a hydrogen bond donor and acceptor, is relatively stable to metabolism, and its substitution pattern can be readily modified to fine-tune steric, electronic, and lipophilic properties.[4][5] These attributes allow pyrazole-containing molecules to form critical interactions within the binding pockets of a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][6][7][8]
Over the past few decades, this scaffold has given rise to numerous blockbuster drugs, including treatments for inflammation, cancer, erectile dysfunction, and viral infections.[4][9][10] The increasing number of pyrazole-based drugs gaining FDA approval underscores its status as a "privileged scaffold"—a molecular framework that is repeatedly found in active compounds against different biological targets.[1][9]
This document serves as a technical guide for researchers and drug development professionals, providing in-depth application notes on the key therapeutic areas dominated by pyrazole compounds, detailed protocols for their synthesis and evaluation, and visual guides to their mechanisms of action.
Anti-Inflammatory Agents: The Celecoxib Story and COX-2 Selectivity
One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[8][11]
Mechanistic Insight: The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12][13] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[12][14] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance.
Case Study: Celecoxib (Celebrex®) Celecoxib was a landmark drug that validated the therapeutic potential of selective COX-2 inhibition.[11][15] Its structure features a 1,5-diarylpyrazole core. The trifluoromethyl (CF3) group on one phenyl ring and the sulfonamide (SO2NH2) moiety on the other are crucial for its activity and selectivity. The sulfonamide group is able to bind to a specific hydrophilic side pocket present in the COX-2 enzyme but not in COX-1, thereby conferring its selectivity.[13] This selective inhibition reduces the synthesis of inflammatory prostaglandins without affecting the protective functions of COX-1.[12][16]
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Mechanism of action for Celecoxib, a pyrazole-based selective COX-2 inhibitor.
Oncology: A Scaffold for Precision Kinase Inhibition
The pyrazole nucleus is a dominant feature in many modern targeted anticancer therapies, particularly kinase inhibitors.[9] Kinases are enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.
The pyrazole core serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the ATP-binding site of various kinases, leading to potent and often selective inhibition.[17]
| Drug Name | Therapeutic Class | Primary Target / Mechanism of Action | Primary Indication(s) |
| Crizotinib | Kinase Inhibitor | Inhibitor of ALK, ROS1, and MET kinases | Non-small cell lung cancer (NSCLC) |
| Ruxolitinib | Kinase Inhibitor | Inhibitor of Janus kinases (JAK1 and JAK2) | Myelofibrosis, polycythemia vera |
| Axitinib | Kinase Inhibitor | Inhibitor of vascular endothelial growth factor receptors (VEGFRs) | Advanced renal cell carcinoma |
| Pralsetinib | Kinase Inhibitor | Selective inhibitor of RET receptor tyrosine kinase | RET-altered NSCLC and thyroid cancers[9] |
| Selpercatinib | Kinase Inhibitor | Selective inhibitor of RET receptor tyrosine kinase | RET-altered NSCLC and thyroid cancers[9] |
| Umbralisib | Kinase Inhibitor | Inhibitor of PI3K-delta and Casein Kinase 1-epsilon | Marginal zone & follicular lymphoma[9] |
| Baricitinib | Kinase Inhibitor | Inhibitor of Janus kinases (JAK1 and JAK2) | Rheumatoid arthritis, COVID-19, alopecia[9] |
Experimental Workflow: Screening a Pyrazole Library for Kinase Inhibition
Caption: A typical workflow for identifying and optimizing pyrazole-based kinase inhibitors.
Central Nervous System (CNS) Disorders: Targeting Complex Pathways
Pyrazole derivatives have been developed to target various receptors and enzymes within the CNS.
Case Study: Rimonabant (Acomplia®) Rimonabant was developed as an anti-obesity drug and smoking cessation aid.[18] It acts as a selective antagonist or inverse agonist of the cannabinoid 1 (CB1) receptor.[19][20] The endocannabinoid system is involved in regulating appetite and energy balance.[21] By blocking the CB1 receptor in the brain and peripheral organs like adipose tissue, Rimonabant was shown to decrease appetite and improve metabolic parameters.[18][21]
However, Rimonabant was later withdrawn from the market due to a significant risk of severe psychiatric side effects, including depression and anxiety.[18][22] This case serves as a critical lesson in drug development, highlighting the complexity of targeting CNS pathways and the importance of thorough long-term safety profiling.
Signaling Pathway: CB1 Receptor Antagonism
Caption: Action of Rimonabant as a pyrazole-based antagonist of the CB1 receptor.
Other Key Therapeutic Applications
The utility of the pyrazole scaffold extends to numerous other disease areas.
Erectile Dysfunction: Sildenafil (Viagra®) Sildenafil, one of the most widely recognized drugs globally, contains a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine). It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5).[23] PDE-5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[23] By inhibiting PDE-5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, thereby facilitating an erection.[23] The core pyrazole structure is integral to its binding within the PDE-5 active site.[24]
Anti-Infective Agents Numerous pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[3][25] They can act through various mechanisms, and research is ongoing to develop novel pyrazole-based antibiotics and antifungals to combat growing resistance to existing therapies.[25]
Application Protocols
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
Principle: This protocol describes the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[25] This method is robust, versatile, and foundational for creating diverse pyrazole libraries.
Materials:
-
1-phenyl-1,3-butanedione (a 1,3-dicarbonyl compound)
-
Phenylhydrazine hydrochloride (a hydrazine derivative)
-
Glacial Acetic Acid (Solvent and catalyst)
-
Ethanol (Recrystallization solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Beakers, graduated cylinders, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Rationale: Acetic acid serves as a solvent that can dissolve both reactants and as an acid catalyst to promote the initial condensation step.
-
-
Addition of Hydrazine: To the stirring solution, add phenylhydrazine hydrochloride (1.45 g, 10 mmol).
-
Rationale: The hydrazine derivative is the source of the two nitrogen atoms for the pyrazole ring.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrazole ring.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water in a beaker while stirring. A solid precipitate should form.
-
Rationale: The product is typically insoluble in water, causing it to precipitate out while unreacted starting materials and the acetic acid solvent remain in the aqueous solution.
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.
-
Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the solution.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. Characterize the final product (1,3-diphenyl-5-methylpyrazole) by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary test for evaluating the potential anticancer activity of novel compounds.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole test compounds (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates, multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase and are adhered to the plate before drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO, no compound) and a "blank control" (medium only).
-
Rationale: A dose-response evaluation is critical to determine the concentration at which the compound exerts its effect (e.g., the IC50 value).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Rationale: This duration is typically sufficient for cytotoxic or anti-proliferative effects to manifest.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Rationale: DMSO is a solvent used to solubilize the formazan crystals, creating a colored solution whose absorbance can be measured.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion and Future Outlook
The pyrazole scaffold continues to be an exceptionally fruitful starting point for the design of new therapeutic agents. Its proven success across a wide range of diseases, from inflammation to cancer, confirms its privileged status in medicinal chemistry.[1][9] The metabolic stability and synthetic tractability of the pyrazole ring ensure that it will remain a focus of drug discovery efforts.[9] Future research will likely involve the use of pyrazoles in novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, as well as in the development of agents against emerging therapeutic targets. The creative exploration of its vast chemical space promises to yield the next generation of innovative medicines.
References
-
Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Radi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
-
El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
van der Pijl, R., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]
-
El-faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Brutcher, R. E., & Do, B. (2023). Celecoxib. StatPearls. [Link]
-
Abuelizz, H. A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. [Link]
-
Radi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Pi-Sunyer, F. X. (2006). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. The Journal of Clinical Endocrinology and Metabolism. [Link]
-
Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Whirl-Carrillo, M., et al. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of novel pyrazole compounds. [Link]
-
Al-Warhi, T., et al. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [Link]
-
Journal of Advanced Zoology. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. [Link]
-
Wikipedia. (n.d.). Rimonabant. [Link]
-
Taresh, B. H. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]
-
ResearchGate. (n.d.). Chemical structure of Sildenafil 134 and Sildenafil analog 135. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
Wilding, J. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Expert Opinion on Pharmacotherapy. [Link]
-
Wang, J., et al. (1999). [Mode of action of sildenafil]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. [Link]
-
ResearchGate. (2025). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. [Link]
-
Catalyst University. (2019). Biosignaling | Viagra (Sildenafil) Mechanism of Action. YouTube. [Link]
-
Iraqi Journal of Science. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. ClinPGx [clinpgx.org]
- 13. news-medical.net [news-medical.net]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rimonabant - Wikipedia [en.wikipedia.org]
- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 23. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. mdpi.com [mdpi.com]
Application Note and Protocol for the Derivatization of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. The primary focus of this guide is the reduction of the nitro group to a primary amine, a versatile intermediate for further functionalization in medicinal chemistry and drug discovery. The subsequent acylation of the synthesized amine is also detailed as a representative derivatization.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide range of biological activities.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological properties. The target molecule, this compound, possesses a nitro group at the C4 position, which is a key site for chemical modification. The electron-withdrawing nature of the nitro group can be leveraged for certain applications, but its reduction to an amino group opens up a vast landscape of synthetic possibilities for creating libraries of novel compounds. The resulting amine can be readily acylated, alkylated, or used in other coupling reactions to explore structure-activity relationships (SAR).
Derivatization Strategy: Reduction of the Nitro Group
The most common and synthetically useful derivatization of 4-nitropyrazoles is the reduction of the nitro group to an amine.[2] Several methods are available for this transformation, including catalytic hydrogenation and metal-mediated reductions.[3][4][5][6] For this specific substrate, which contains a methyl ester, a mild reduction method is preferable to avoid potential hydrolysis of the ester functionality. Catalytic hydrogenation with palladium on carbon (Pd/C) is an efficient and clean method for reducing both aromatic and aliphatic nitro groups.[5][7] Alternatively, reduction with tin(II) chloride (SnCl₂) in an acidic medium provides a mild and effective method that is tolerant of many functional groups.[6] This protocol will focus on the use of SnCl₂ due to its high chemoselectivity and operational simplicity in a standard laboratory setting.
Experimental Workflow Overview
Figure 1: General experimental workflow for the derivatization of this compound.
PART 1: PROTOCOL FOR NITRO GROUP REDUCTION
Materials and Equipment
-
This compound (Starting Material)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Column chromatography setup (silica gel)
Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of starting material).
-
To this stirring solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq). The reaction is typically exothermic, so the addition can be done portion-wise to control the initial temperature rise.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
The starting material should have a higher Rf value than the more polar amine product. Spot the reaction mixture alongside the starting material on the TLC plate.
-
The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize the acidic reaction mixture and precipitate tin salts. Be cautious as gas evolution (CO₂) will occur.
-
Stir the resulting suspension for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Reaction Mechanism: Reduction of Nitro Group with SnCl₂
The reduction of an aromatic nitro group with tin(II) chloride in an acidic medium is a classic transformation in organic synthesis. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water.
Figure 2: Simplified mechanism of nitro group reduction by SnCl₂.
PART 2: PROTOCOL FOR ACYLATION OF THE AMINE
This protocol describes a general procedure for the acylation of the newly synthesized amine with an acyl chloride.
Materials and Equipment
-
Methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate (from Part 1)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Acetyl chloride (or another acyl chloride of choice)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Protocol
-
Reaction Setup:
-
Dissolve the purified amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.2 eq).
-
-
Reaction Execution:
-
To the stirring solution, add the acyl chloride (e.g., acetyl chloride) (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography as needed.
-
Data Presentation
| Parameter | Nitro Reduction | Amine Acylation |
| Key Reagents | SnCl₂·2H₂O, Ethanol | Acyl Chloride, Et₃N, DCM |
| Reaction Time | 2-4 hours | 1-3 hours |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temp. |
| Typical Yield | 70-90% | 80-95% |
| Purification | Column Chromatography | Recrystallization/Chromatography |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Nitro Reduction | Insufficient SnCl₂; Short reaction time. | Add more SnCl₂ and continue refluxing. Monitor by TLC. |
| Low Yield after Workup | Incomplete extraction; Product loss during filtration of tin salts. | Ensure thorough extraction with ethyl acetate. Wash the filter cake extensively. |
| Ester Hydrolysis | Prolonged exposure to acidic or basic conditions. | Minimize reaction and workup times. Use milder conditions if possible. |
| Di-acylation of Amine | Excess acylating agent. | Use a stoichiometric amount of the acyl chloride. |
References
-
Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Molecules. [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]
-
Ma, C., & Besson, C. (2021). Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(II) spin crossover complexes. Dalton Transactions. [Link]
-
Loidl, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link]
- Dury, K. (1966). U.S. Patent No. 3,294,814. Washington, DC: U.S.
- Nishiyama, S., et al. (1996).
-
ResearchGate. (2008). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. [Link]
-
Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
Abdel-Fattah, M. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Gandeepan, P., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. Organic Letters. [Link]
-
Lopes, I. C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Voss, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2015). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Molbank. (2017). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Inagaki, F., & Yamashita, M. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. [Link]
-
Del Giudice, M. R., et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie. [Link]
-
Sangsefidi, M. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Sytchev, V., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Van Acker, T., et al. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry. [Link]
-
Schrödinger. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
Molbank. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate in the Synthesis of Novel Fused Heterocycles
Introduction: The Pyrazole Scaffold and the Promise of a Versatile Building Block
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and diverse applications.[1][2] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's physicochemical properties, making these heterocycles privileged scaffolds in drug discovery.[3] This application note introduces methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate , a highly functionalized pyrazole derivative, as a versatile building block for the synthesis of novel fused heterocyclic systems. The presence of a nitro group, a methoxy group, and a propanoate ester moiety on the pyrazole core offers multiple reaction handles for derivatization and cyclization reactions. The nitro group, in particular, serves as a latent amino group, which upon reduction, opens pathways to a variety of fused pyrazole analogues, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their demonstrated therapeutic potential.[2][4][5]
This guide provides detailed protocols for the synthesis of the title compound and its subsequent elaboration into advanced heterocyclic frameworks, underscoring its potential in the rapid generation of compound libraries for screening and lead optimization.
Part 1: Synthesis of the Core Building Block: this compound
The synthesis of the title compound is envisioned as a two-step process, commencing with the preparation of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, followed by its regioselective N-alkylation.
Synthesis of 3-methoxy-4-nitro-1H-pyrazole
The synthesis of 3-methoxy-4-nitro-1H-pyrazole can be achieved from commercially available starting materials. A plausible route involves the nitration of 3-methoxy-1H-pyrazole.
Caption: Synthetic route to 3-methoxy-4-nitro-1H-pyrazole.
Protocol 1: Synthesis of 3-methoxy-4-nitro-1H-pyrazole
| Parameter | Value |
| Reactants | 3-Methoxy-1H-pyrazole, Nitric Acid (65%), Sulfuric Acid (98%) |
| Solvent | Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice-water, neutralization, extraction |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-methoxy-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxy-4-nitro-1H-pyrazole.
N-Alkylation to Afford the Title Compound
The second step involves the regioselective N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with methyl 2-bromopropanoate. The alkylation is expected to occur predominantly at the N1 position due to steric hindrance from the methoxy group at the C3 position.[6]
Caption: Synthesis of the title compound via N-alkylation.
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Reactants | 3-Methoxy-4-nitro-1H-pyrazole, Methyl 2-bromopropanoate, Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up, extraction |
Step-by-Step Procedure:
-
To a solution of 3-methoxy-4-nitro-1H-pyrazole in dry DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl 2-bromopropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Part 2: Application in the Synthesis of Novel Fused Heterocycles
The synthetic utility of this compound is demonstrated through its conversion into key amino-pyrazole intermediates, which are then used to construct fused heterocyclic systems.
Reduction of the Nitro Group: Gateway to Aminopyrazoles
The reduction of the nitro group to an amine is a critical transformation. Various methods are available for this conversion, with catalytic hydrogenation being a common choice. Alternatively, metal-acid systems such as Sn/HCl or Fe/HCl can be employed.[7]
Caption: Synthesis of the key aminopyrazole intermediate.
Protocol 3: Synthesis of Methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate
| Parameter | Value |
| Reactant | This compound |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Basification, extraction |
Step-by-Step Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aminopyrazole, which can often be used in the next step without further purification.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activities. They can be synthesized through the cyclocondensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[4][8]
Caption: Cyclocondensation to form pyrazolo[1,5-a]pyrimidines.
Protocol 4: Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine Derivative
| Parameter | Value |
| Reactants | Methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate, Acetylacetone |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Cooling, precipitation, filtration |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate in glacial acetic acid.
-
Add an equimolar amount of acetylacetone to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system found in many biologically active molecules.[2][5] A common synthetic route is the Friedländer annulation, involving the reaction of an aminopyrazole with a β-ketoester or a similar compound.[9]
Caption: Friedländer annulation for pyrazolo[3,4-b]pyridine synthesis.
Protocol 5: Synthesis of a Novel Pyrazolo[3,4-b]pyridine Derivative
| Parameter | Value |
| Reactants | Methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate, Ethyl acetoacetate |
| Catalyst/Medium | Polyphosphoric Acid (PPA) |
| Temperature | 120-140 °C |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with ice-water, neutralization, filtration |
Step-by-Step Procedure:
-
To a flask containing polyphosphoric acid, add methyl 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)propanoate and ethyl acetoacetate.
-
Heat the mixture with stirring to 120-140 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.
Conclusion
This compound is a strategically designed building block that holds significant promise for the synthesis of novel and complex heterocyclic structures. The protocols detailed in this application note provide a clear pathway for its synthesis and subsequent elaboration into medicinally relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The versatility of this synthon, coupled with the straightforward and robust nature of the described transformations, makes it a valuable tool for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
References
-
ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved from [Link]
-
ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... Retrieved from [Link]
-
ACS Publications. (2021, August 31). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]
-
RSC Publishing. (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Sci-Hub. (n.d.). Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
ResearchGate. (2025, June 24). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Thieme. (2023, November 28). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Retrieved from [Link]
-
RSC Publishing. (2023, May 31). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. Retrieved from [Link]
-
Taylor & Francis Online. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Europe PMC. (2020, December 10). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Retrieved from [Link]
- Google Patents. (2016, July 21). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Screening of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Abstract
This document provides a comprehensive guide for the initial pharmacological evaluation of the novel pyrazole derivative, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide outlines a structured, multi-tiered screening cascade designed for researchers in drug discovery and development. The protocols herein are intended to provide a robust framework for identifying and characterizing the potential therapeutic value of this compound, beginning with computational assessments and progressing through a series of in vitro assays.
Introduction: The Rationale for Screening
The pyrazole nucleus is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of various therapeutic agents. Its derivatives have been extensively explored and have yielded drugs with diverse pharmacological profiles. Notably, pyrazole-containing compounds have been successfully developed as anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antimicrobials. The structural features of this compound, including the substituted pyrazole ring, suggest the potential for interaction with various biological targets. Therefore, a systematic screening approach is warranted to elucidate its pharmacological activity.
This guide proposes a logical and efficient screening workflow, commencing with in silico predictions to forecast the compound's drug-like properties. This is followed by primary in vitro screening to assess its cytotoxic, anti-inflammatory, and antimicrobial potential. The causality behind this experimental design is to first establish a baseline of cellular toxicity, then to investigate specific, therapeutically relevant activities.
Tier 1: In Silico ADMET Profiling
Prior to commencing resource-intensive wet-lab experiments, it is prudent to perform an initial computational assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] These in silico predictions offer early insights into the potential drug-likeness and liabilities of a molecule, guiding further experimental design.[3]
Protocol 1: In Silico ADMET Prediction
-
Obtain the Compound's Structure: Generate a 2D or 3D structure file (e.g., SDF, MOL2) of this compound.
-
Select a Prediction Tool: Utilize open-access web servers or commercial software packages for ADMET prediction. It is advisable to use multiple tools to compare and identify the most probable predictions.[1]
-
Analyze Key Parameters: Evaluate a range of physicochemical and pharmacokinetic properties.
| Parameter | Predicted Value | Interpretation/Significance |
| Molecular Weight | To be determined | Influences absorption and distribution. |
| LogP | To be determined | Indicates lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors/Acceptors | To be determined | Impacts solubility and binding to biological targets. |
| Aqueous Solubility | To be determined | Crucial for bioavailability. |
| Blood-Brain Barrier Permeability | To be determined | Predicts potential for CNS effects. |
| CYP450 Inhibition/Induction | To be determined | Assesses potential for drug-drug interactions. |
| hERG Inhibition | To be determined | Predicts potential for cardiotoxicity. |
| Ames Mutagenicity | To be determined | Indicates potential for genotoxicity. |
Tier 2: Primary In Vitro Screening
The primary screening phase is designed to broadly assess the biological activity of the compound in three key therapeutic areas suggested by the pyrazole scaffold: oncology, inflammation, and infectious diseases. A critical initial step is to determine the compound's general cytotoxicity to establish a therapeutic window for subsequent, more specific assays.
General Cytotoxicity Assessment
The MTT or XTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5] This initial screen is crucial for determining the concentration range of the compound that is non-toxic to cells, which is essential for interpreting the results of subsequent bioassays.[6][7][8]
Protocol 2: MTT/XTT Cytotoxicity Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well plate at an optimized seeding density and allow cells to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.
-
MTT/XTT Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours. For the MTT assay, a solubilization step is required to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.
| Cell Line | Compound Concentration (µM) | % Cell Viability |
| e.g., HeLa | 0.1 | To be determined |
| 1 | To be determined | |
| 10 | To be determined | |
| 50 | To be determined | |
| 100 | To be determined |
Anti-Inflammatory Activity Screening
Inflammation is a key pathological process in many diseases, and cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) are critical mediators.[9][10] Screening for inhibition of these targets can identify potential anti-inflammatory agents.
This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[9][10]
Protocol 3: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[11][12]
-
Assay Reaction: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.[11][12]
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
This cell-based assay quantifies the inhibition of TNF-α secretion from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[13][14]
Protocol 4: TNF-α ELISA Assay
-
Macrophage Culture: Plate a murine macrophage cell line (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production and incubate for 16-18 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.[15]
-
Data Analysis: Determine the effect of the compound on TNF-α secretion compared to the LPS-stimulated control.
Antimicrobial and Antifungal Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[16] A primary screen against a panel of representative bacteria and fungi can reveal the compound's potential in this area.
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17]
Protocol 5: Broth Microdilution for MIC Determination
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[17]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | To be determined |
| E. coli | To be determined |
Similar to antibacterial testing, the broth microdilution method is used to determine the MIC of the compound against fungal pathogens.[18][19][20]
Protocol 6: Antifungal Broth Microdilution
-
Fungal Strains: Select a panel of clinically relevant yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus fumigatus).
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate with RPMI medium.[19]
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate.
-
MIC Determination: Determine the MIC based on the visual inhibition of fungal growth.[20]
| Fungal Strain | MIC (µg/mL) |
| C. albicans | To be determined |
| A. fumigatus | To be determined |
Data Interpretation and Hit Progression
A "hit" compound is one that demonstrates significant activity in a primary assay at a non-toxic concentration. The criteria for hit progression will depend on the specific therapeutic area and the potency of the observed effect. Promising hits from the primary screens should be subjected to secondary assays for validation and further characterization, including dose-response studies, mechanism of action elucidation, and selectivity profiling.
Visualizations
Caption: High-level screening cascade for pharmacological evaluation.
Caption: Key targets in the anti-inflammatory screening assays.
References
- A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). PubMed Central.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
- Design and Synthesis of Novel Antimicrobial Agents - PMC. (2023, March 22).
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (n.d.). PubMed.
- Open access in silico tools to predict the ADMET profiling of drug candid
- Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50. (n.d.).
- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (n.d.). PubMed.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26).
- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14).
- Performing a Quantitative ELISA Assay to Detect Human TNF-a. (n.d.). Thermo Fisher Scientific.
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflamm
- Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. (2021, November 20).
- Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews.
- Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). Hindawi.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
- Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Form
- Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. (n.d.).
- (PDF) ADMET in silico modelling: Towards prediction paradise?. (n.d.).
- What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012, September 3).
- An ELISA method to measure inhibition of the COX enzymes - PubMed. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (n.d.).
- Antifungal Susceptibility Testing. (n.d.). S159.
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2025, August 6).
- In vitro Screening Systems. (n.d.).
- High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (n.d.). MDPI.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.
- (PDF) TNF ELISA Protocol v1. (2024, March 2).
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
- Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritiz
- In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences.
- Macrophage Inflamm
- ChemDiv proposes high throughput screening (HTS)
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (n.d.). PubMed Central.
- Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective tre
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- ADMET Prediction Software. (n.d.).
- One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (n.d.). Beilstein Journals.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
Sources
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Detection of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Introduction
Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a unique small molecule with a substituted nitropyrazole core. The presence of a nitro group, a pyrazole ring, and a methyl ester functional group presents specific analytical challenges and opportunities.[1][2][3] The accurate and precise quantification of this compound is critical in various stages of drug development, from discovery and preclinical studies to quality control of the final product.[4][5][6] This document provides detailed application notes and protocols for the analytical detection of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for related chemical structures and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[7][8][9]
Analyte Information:
| Property | Value | Reference |
| IUPAC Name | methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | [10] |
| Molecular Formula | C₈H₁₁N₃O₅ | [10] |
| Molecular Weight | 229.19 g/mol | [10] |
| Monoisotopic Mass | 229.06987046 Da | [10] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds.[11][12][13] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is highly suitable, where a nonpolar stationary phase is used with a polar mobile phase. The nitro-aromatic pyrazole core contains a chromophore that strongly absorbs UV radiation, making UV detection a simple, robust, and effective method for quantification. This method is particularly useful for routine quality control, purity assessment, and stability testing where high sensitivity is not the primary requirement.
Experimental Protocol:
1.1. Instrumentation and Columns:
-
An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Analytical Column: A C18 or Phenyl-Hexyl column is recommended. The separation of structurally similar nitroaromatic compounds can be challenging, and a phenyl-hexyl column can offer alternative selectivity through π-π interactions.[13]
-
Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
1.2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Formic acid, analytical grade.
-
Reference standard of this compound of known purity.
1.3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and reduces tailing for acidic or basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient is employed to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at or near 254 nm. A full UV scan of the reference standard should be performed to determine the optimal wavelength. |
1.4. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Dissolve the sample in acetonitrile and dilute with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
1.5. Method Validation (ICH Q2(R2) Framework): [8][9][14]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with expected impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Construct a calibration curve with at least five concentrations and determine the correlation coefficient (r² > 0.99).
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Inject the same standard solution multiple times (n=6) and calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram:
Caption: HPLC-UV analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of small molecules in complex matrices, such as biological fluids or in the presence of trace-level impurities.[4][15][16] The liquid chromatography system separates the analyte from other components, which are then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion to product ion transition.[16] This method is indispensable for pharmacokinetic studies, metabolite identification, and trace-level impurity analysis.[6]
Experimental Protocol:
2.1. Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
-
An electrospray ionization (ESI) source.
2.2. Reagents and Standards:
-
As per the HPLC-UV method, but with LC-MS grade solvents and additives.
2.3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC Column | C18 UPLC column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | A shorter UPLC column provides faster analysis times and better peak resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-5.0 min: 10% B | A rapid gradient suitable for a UPLC system to achieve fast and efficient separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | |
| Injection Volume | 2 µL | A smaller injection volume is used to prevent overloading the mass spectrometer. |
| Ionization Mode | ESI Positive or Negative | Both modes should be tested during method development. Given the presence of the nitro group and ester, negative mode might be more sensitive. |
| MRM Transitions | Precursor Ion (Q1) -> Product Ion (Q3) | To be determined by infusing the reference standard. For ESI-, the precursor would be [M-H]⁻ at m/z 228.06. For ESI+, it would be [M+H]⁺ at m/z 230.08 or [M+Na]⁺ at m/z 252.06. Fragmentation will be induced in the collision cell to identify stable product ions. |
| Capillary Voltage | 3.0 kV | To be optimized. |
| Source Temperature | 150 °C | To be optimized. |
| Desolvation Gas Flow | 800 L/hr | To be optimized. |
2.4. Sample Preparation:
-
For formulation analysis, a simple dilute-and-shoot approach similar to the HPLC-UV method can be used, with dilutions made using LC-MS grade solvents.
-
For biological matrices (e.g., plasma), protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary to remove interferences.[6]
2.5. Method Validation:
-
The validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria for sensitivity (LOD/LOQ).
-
Matrix Effects: Must be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
Data Presentation:
| Parameter | Expected Value |
| Precursor Ion (ESI+) | m/z 230.08 [M+H]⁺ |
| Precursor Ion (ESI-) | m/z 228.06 [M-H]⁻ |
| Example Product Ion 1 | To be determined experimentally |
| Example Product Ion 2 | To be determined experimentally |
| Linear Range | 0.1 - 100 ng/mL |
| LOQ | ≤ 0.1 ng/mL |
| Accuracy | 85-115% |
| Precision (RSD) | < 15% |
Workflow Diagram:
Caption: LC-MS/MS analysis workflow for biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application:
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds.[17][18] Given that the analyte is a methyl ester, it may possess sufficient volatility for GC analysis.[19][20] The sample is vaporized and separated in a capillary column, followed by detection with a mass spectrometer. GC-MS provides excellent chromatographic resolution and structural information from the mass spectra. This method could serve as an orthogonal technique to HPLC for purity analysis and identification of volatile impurities.
Experimental Protocol:
3.1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
3.2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A standard, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Injector Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is used for higher concentrations to avoid column overloading, while splitless is used for trace analysis. |
| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The temperature program needs to be optimized to achieve good separation of the analyte from any impurities without causing thermal degradation. |
| Transfer Line Temp | 280 °C | |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI conditions generate reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-350 | A typical mass range for small molecule analysis. |
3.3. Sample Preparation:
-
Prepare a stock solution of the reference standard in a volatile solvent such as ethyl acetate or dichloromethane.
-
Prepare working standards and samples by dilution in the same solvent.
-
An internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties and retention time) should be used.
3.4. Feasibility and Validation:
-
Thermal Stability: The first step is to confirm that the analyte does not degrade at the injector and oven temperatures. This can be assessed by comparing the peak shape and response at different injector temperatures.
-
If the method is deemed feasible, validation should proceed according to the ICH guidelines, similar to the HPLC methods.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| Molecular Ion (M⁺˙) | m/z 229 (if stable enough to be observed) |
| Key Fragment Ions | To be determined from the EI mass spectrum |
| Linear Range | 1 - 200 µg/mL |
| LOQ | ≤ 1 µg/mL |
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. separationmethods.com [separationmethods.com]
- 14. database.ich.org [database.ich.org]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. agilent.com [agilent.com]
- 20. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and extensive experience in the purification of complex heterocyclic compounds.
Introduction: The Challenge of Purifying a Multifunctional Pyrazole
This compound is a chiral, multifunctional molecule, and its purification can present several challenges. The presence of a nitro group can impact the compound's stability, while the pyrazole ring and ester functionality introduce polarity considerations that are crucial for successful separation from synthetic impurities.[1][2] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Common impurities often arise from starting materials or side reactions. These can include unreacted 3-methoxy-4-nitro-1H-pyrazole, regioisomers formed during alkylation, and byproducts from the reaction solvent or base. It is also possible to have di-alkylated products or hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the reaction workup involves aqueous basic conditions.
Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: The nitro group can render the pyrazole ring susceptible to nucleophilic attack or other degradation pathways on acidic silica gel.[3][4] To mitigate this, you can neutralize the silica gel by treating it with a base like triethylamine. A 2D TLC can help confirm if your compound is unstable on silica. To perform a 2D TLC, spot your compound on the corner of a square TLC plate, run it in one solvent system, dry the plate, turn it 90 degrees, and run it in the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.
Q3: I am having trouble getting good separation between my product and a closely-eluting impurity during column chromatography. What can I do?
A3: For closely-eluting spots, a gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values. Experimenting with different solvent systems is also crucial. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.[5]
Q4: Can I use recrystallization to purify my product? What solvents should I try?
A4: Recrystallization can be a highly effective method for purifying solid compounds. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as methanol-ethyl acetate or ethanol-water.[6][7][8] A systematic solvent screen with small amounts of your crude product is the best approach to identify the ideal conditions.
Q5: My purified compound is a racemic mixture. How can I separate the enantiomers?
A5: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including pyrazole derivatives.[9] You will need to screen different chiral columns and mobile phases to find the optimal separation conditions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Action |
| Compound decomposition on silica gel | Neutralize the silica gel with triethylamine. Consider using a less acidic stationary phase like alumina. |
| Compound is too polar and is not eluting | Increase the polarity of the mobile phase. A gradient elution up to 10-20% methanol in dichloromethane may be necessary. |
| Compound is co-eluting with a UV-inactive impurity | Monitor fractions by another method, such as TLC with a staining agent (e.g., potassium permanganate) or by evaporating a small amount of each fraction and checking for a residue. |
| Improper column packing leading to channeling | Ensure the column is packed uniformly without any air bubbles or cracks. |
Problem: Oily Product After Recrystallization
| Potential Cause | Troubleshooting Action |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Inappropriate solvent choice | The solvent may be too good at dissolving the compound. Try a less polar solvent or a solvent mixture. Hexane/ethyl acetate or hexane/acetone are common choices for inducing crystallization.[10] |
| Presence of impurities that inhibit crystallization | Attempt to purify the oil by column chromatography first to remove the problematic impurities, then try recrystallization again. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) or dichloromethane and methanol (e.g., 98:2 v/v).[5][7]
2. Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to protect the surface.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).[10]
-
Heat the test tubes to see if the compound dissolves.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
2. Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification and chiral separation of the target compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: A decision tree to guide troubleshooting during column chromatography.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound - Computed Properties. National Center for Biotechnology Information. [Link]
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]
-
National Institutes of Health. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
MDPI. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Semantic Scholar. Manipulating nitration and stabilization to achieve high energy. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
ACS Omega. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
ResearchGate. (PDF) Manipulating nitration and stabilization to achieve high energy. [Link]
-
The Chiral Notebook. Lux® Cellulose-2. [Link]
-
National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
-
MDPI. (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
ChemRxiv. Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. [Link]
-
University of Valladolid. Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. [Link]
-
IJMCA. Medicinal Chemistry & Analysis. [Link]
-
PubMed. Manipulating nitration and stabilization to achieve high energy. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]
-
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
- 1. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the dedicated technical support center for the synthesis of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. As your Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental success.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Scenario 1: Low or No Product Formation
Question: I have followed the general N-alkylation protocol for pyrazoles, but I am observing very low to no formation of the desired product. What could be the issue?
Answer:
Low or no product formation in the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Insufficient Deprotonation of the Pyrazole: The N-alkylation of a pyrazole typically requires the deprotonation of the N-H bond to form the more nucleophilic pyrazolate anion. If the base used is not strong enough to effectively deprotonate the pyrazole, the reaction will not proceed efficiently. The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group, which makes it more acidic than an unsubstituted pyrazole. However, a sufficiently strong base is still crucial.
-
Solution: Consider using a stronger base. While carbonates like K₂CO₃ or Cs₂CO₃ are common, for less reactive systems, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary. Always handle stronger bases with appropriate safety precautions.
-
-
Poor Leaving Group on the Alkylating Agent: The reaction is an Sₙ2 type substitution, and the rate is highly dependent on the quality of the leaving group on your methyl 2-(halopropanoate).
-
Solution: If you are using methyl 2-chloropropanoate, consider switching to methyl 2-bromopropanoate or methyl 2-iodopropanoate. The reactivity order for leaving groups is I > Br > Cl. Alternatively, you can convert the alcohol precursor of the side chain to a better leaving group, such as a tosylate or mesylate.
-
-
Inappropriate Solvent: The choice of solvent is critical for an Sₙ2 reaction. The solvent must be able to dissolve the starting materials and be compatible with the base used.
-
Solution: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for N-alkylation of pyrazoles. These solvents can help to solvate the cation of the base, leaving the anion more reactive.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: If the reaction is not proceeding at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition of the starting materials or product at higher temperatures. A good starting point is 50-80 °C.
-
Scenario 2: Formation of Multiple Products (Isomers)
Question: My reaction is yielding a mixture of two isomeric products. How can I improve the regioselectivity of the N-alkylation?
Answer:
The formation of two isomers is a classic challenge in the N-alkylation of unsymmetrical pyrazoles, arising from the alkylation at either the N1 or N2 position of the pyrazole ring. The regioselectivity is influenced by steric and electronic factors.
-
Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. In the case of 3-methoxy-4-nitro-1H-pyrazole, the methoxy group at the 3-position is sterically more demanding than the hydrogen that would be at the 5-position. This would generally favor alkylation at the N1 position.
-
Electronic Effects: The electron-withdrawing nitro group at the 4-position and the electron-donating methoxy group at the 3-position will influence the electron density at the two nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can also influence the regioselectivity.
-
Solution:
-
Choice of Base and Solvent: The nature of the pyrazolate salt (free anion vs. ion pair) can affect the site of alkylation. In polar aprotic solvents like DMF or DMSO with a strong base like NaH, the pyrazolate exists as a freer anion, and the reaction may be more governed by electronic factors. In less polar solvents or with weaker bases, ion pairing can play a more significant role, and steric factors may dominate. Experiment with different base/solvent combinations.
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Alternative Alkylating Agents: While not always practical, modifying the alkylating agent can sometimes influence the regioselectivity.
-
-
Scenario 3: Product Decomposition or Side Reactions
Question: I am observing the formation of byproducts and decomposition of my desired product. What are the likely side reactions and how can I mitigate them?
Answer:
Several side reactions can occur, leading to a lower yield of the desired product.
-
Hydrolysis of the Ester: The ester group in the product, this compound, can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents. If using a strong base, perform the reaction at the lowest effective temperature and for the shortest possible time. During workup, avoid prolonged exposure to strong acids or bases.
-
-
Decomposition of the Nitro Group: Aromatic nitro groups can be sensitive to certain reaction conditions, especially in the presence of strong nucleophiles or reducing agents.
-
Solution: Ensure that your reagents are pure and free from any reducing contaminants. Use a moderate reaction temperature.
-
-
Elimination Reactions: If using a strong, sterically hindered base like potassium tert-butoxide, elimination reactions on the alkylating agent (methyl 2-halopropanoate) could potentially occur, although this is less likely to be a major pathway.
-
Solution: Use a non-hindered strong base like NaH if elimination is suspected.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a general protocol to synthesize this compound?
A1: A reliable starting point would be the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with methyl 2-bromopropanoate.
Experimental Protocol: N-Alkylation of 3-methoxy-4-nitro-1H-pyrazole
-
Preparation: To a solution of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 mL/mmol of pyrazole) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl 2-bromopropanoate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting pyrazole, the alkylating agent, and the product. The spots can be visualized under UV light (due to the aromatic pyrazole ring) and/or by staining with a suitable agent like potassium permanganate. For more quantitative analysis and to check for isomers, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q3: What are the key considerations for purifying the final product?
A3: The primary method for purification will be column chromatography on silica gel. The polarity of the eluent will need to be optimized to separate the product from any unreacted starting materials and byproducts. Given the presence of a nitro group and an ester, the product will be moderately polar. A gradient elution starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is a good strategy. It's also important to ensure the complete removal of the high-boiling point solvent (like DMF or DMSO) before chromatography. This can be achieved by aqueous workup and extraction, followed by concentration under high vacuum.
III. Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The pyrazole is first deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of the methyl 2-halopropanoate, displacing the halide leaving group.
Caption: General reaction mechanism for the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield in the synthesis.
IV. Data Summary
While specific yield data for the target molecule is not available in the public literature, the following table provides a general guide for expected yields in N-alkylation of pyrazoles under different conditions, synthesized from related literature.[3][4][5]
| Base | Solvent | Leaving Group | Temperature | Typical Yield Range | Reference |
| K₂CO₃ | Acetonitrile | Br | Reflux | 40-70% | [3] |
| NaH | DMF | Br | RT - 60 °C | 60-90% | [5] |
| Cs₂CO₃ | DMF | Cl | 80 °C | 50-75% | [4] |
| Potassium t-butoxide | THF | Br | RT | 55-85% | [6] |
V. References
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2006). ChemInform. [Link]
-
EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2022). MDPI. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). PubMed Central. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2022). MDPI. [Link]
-
(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (2010). MDPI. [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [Link]
-
This compound | C8H11N3O5 | CID 4125834. PubChem. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (2022). Open Access LMU. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2017). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2022). PubMed Central. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. [Link]
-
US3294814A - 4-nitropyrazoles - Google Patents.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). NIH. [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (2023). KTU ePubl. [Link]
Sources
Technical Support Center: Synthesis of 4-Nitro-1H-Pyrazole Derivatives
Welcome to the comprehensive technical support guide for the synthesis of 4-nitro-1H-pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The nitration of pyrazoles, while a common reaction, is fraught with potential side reactions that can impact yield, purity, and the overall success of your synthesis. This guide will address these challenges in a practical, question-and-answer format, grounded in established scientific literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-nitro-1H-pyrazole and its derivatives. Each issue is followed by an analysis of the probable causes and actionable steps for resolution.
Question 1: My reaction yielded a mixture of products, and the desired 4-nitro-1H-pyrazole is not the major component. What went wrong?
Probable Cause: The formation of multiple isomers is the most common side reaction in pyrazole nitration. The primary undesired isomers are typically 3-nitro-1H-pyrazole and 1-nitro-1H-pyrazole (N-nitropyrazole). The regioselectivity of the nitration is highly dependent on the reaction conditions.
In-Depth Analysis: The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most electron-dense and thus the most susceptible to electrophilic attack.[1] However, the reaction mechanism is complicated by the basicity of the nitrogen atoms.
-
Formation of 3-Nitropyrazole: This isomer often arises from the rearrangement of an N-nitropyrazole intermediate.[2] This rearrangement can be favored under certain conditions, particularly at elevated temperatures. For instance, the thermal rearrangement of N-nitropyrazole in a high-boiling solvent like anisole is a known method for preparing 3-nitropyrazole.[3]
-
Formation of 1-Nitro-1H-pyrazole (N-Nitropyrazole): This is often the initial product of the reaction, especially under milder nitrating conditions.[2] While it can rearrange to the C-nitro isomers, it can also persist in the reaction mixture if the conditions are not suitable for rearrangement.
Troubleshooting Steps:
-
Control the Reaction Temperature: Maintain a low and consistent temperature (typically between 0 °C and 10 °C) throughout the addition of the pyrazole substrate to the nitrating mixture.[3] The exothermic nature of the reaction can lead to temperature spikes, which can promote the formation of the 3-nitro isomer.
-
Optimize the Nitrating Agent:
-
For selective C4-nitration, a mixed acid system of concentrated nitric acid and sulfuric acid is generally effective. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) and also protonates the pyrazole ring, which can influence regioselectivity.
-
Milder nitrating agents, such as acetyl nitrate (formed from nitric acid and acetic anhydride), can sometimes lead to different regiochemical outcomes and may favor N-nitration.[1]
-
-
Order of Addition: Slowly add the pyrazole (or its solution in sulfuric acid) to the pre-cooled nitrating mixture. This helps to dissipate heat and maintain a low temperature, minimizing side reactions.[3]
Question 2: I am observing significant amounts of di- and even tri-nitrated byproducts in my reaction mixture. How can I improve the selectivity for mono-nitration?
Probable Cause: Over-nitration occurs when the reaction conditions are too harsh or when an excess of the nitrating agent is used. The initially formed 4-nitropyrazole is less reactive than pyrazole itself due to the electron-withdrawing nature of the nitro group, but it can still undergo further nitration.
In-Depth Analysis: The introduction of a second or third nitro group onto the pyrazole ring is possible, leading to products like 3,4-dinitropyrazole or 3,4,5-trinitropyrazole.[4] This is more likely to occur at higher temperatures and with a large excess of the nitrating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the pyrazole substrate. A slight excess of the nitrating agent (e.g., 1.1 equivalents of nitric acid) is often sufficient for complete conversion without promoting over-nitration.[3]
-
Maintain Low Temperature: As with isomer control, lower reaction temperatures disfavor the higher activation energy required for subsequent nitrations of the deactivated nitropyrazole ring.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts.
Question 3: My reaction yield is very low, and I have a significant amount of dark, tarry material in my flask. What is causing this degradation?
Probable Cause: Degradation of the starting material or product is likely due to excessive reaction temperatures or overly harsh acidic conditions. Nitropyrazoles, while relatively stable, can decompose under forcing conditions.[2]
In-Depth Analysis: The nitration of pyrazoles is a highly exothermic process.[3] Insufficient cooling can lead to a runaway reaction, causing decomposition of the pyrazole ring and the formation of complex, polymeric byproducts. Furthermore, prolonged exposure to strong, hot acid can lead to hydrolytic degradation.
Troubleshooting Steps:
-
Ensure Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain the reaction temperature below 10 °C, especially during the addition of the pyrazole.
-
Control the Rate of Addition: Add the pyrazole substrate to the nitrating mixture slowly and dropwise to prevent localized overheating.
-
Limit Reaction Time: Once the reaction is complete (as determined by TLC or HPLC), work it up promptly by pouring the reaction mixture onto crushed ice.[4] This quenches the reaction and dilutes the strong acid, minimizing degradation.
Frequently Asked Questions (FAQs)
-
Q: What is the best method for synthesizing 4-nitro-1H-pyrazole with high yield and purity?
-
A: A "one-pot, two-step" method has been reported to give high yields (around 85%). This involves first reacting pyrazole with concentrated sulfuric acid to form the pyrazole sulfate, followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[4] Careful control of temperature is paramount in this procedure.
-
-
Q: How can I purify my crude 4-nitro-1H-pyrazole from its isomers and other byproducts?
-
A: Recrystallization is often the first step. An ethanol/water mixture is a common solvent system for this purpose.[3] If isomeric impurities persist, column chromatography on silica gel is an effective method for separation. A gradient of ethyl acetate in hexane is a good starting point for elution.[5] HPLC can also be used for high-resolution separation of closely related isomers.[6]
-
-
Q: How can I analytically distinguish between 4-nitro-1H-pyrazole and its common isomers?
-
A: A combination of spectroscopic methods is ideal. ¹H and ¹³C NMR spectroscopy are particularly powerful. The symmetry of 4-nitropyrazole results in a simpler spectrum compared to the 3-nitro isomer. IR spectroscopy can confirm the presence of the nitro group.
-
Data Summary and Analytical Guidance
Table 1: Comparative Spectroscopic Data for Nitropyrazole Isomers
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Key IR Bands (cm⁻¹) |
| 4-Nitro-1H-pyrazole | ~8.5 ppm (s, 2H, H3/H5) | ~137 ppm (C3/C5), ~125 ppm (C4) | ~1550-1475 (asymm. N-O), ~1360-1290 (symm. N-O) |
| 3-Nitro-1H-pyrazole | ~7.0 ppm (d, 1H, H4), ~8.9 ppm (d, 1H, H5) | ~144 ppm (C3), ~110 ppm (C4), ~128 ppm (C5) | ~1550-1475 (asymm. N-O), ~1360-1290 (symm. N-O) |
| 1-Nitro-1H-pyrazole | Signals for H3, H4, and H5 will be distinct and show characteristic couplings. | Three distinct signals for C3, C4, and C5. | ~1550-1475 (asymm. N-O), ~1360-1290 (symm. N-O) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The key diagnostic feature is the number of signals and their splitting patterns.[1][7][8][9]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Nitro-1H-pyrazole
This protocol is adapted from a high-yield, one-pot, two-step method.[4]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% Oleum)
-
Crushed Ice
-
Deionized Water
-
Ethyl Ether
-
Hexane
Procedure:
-
Preparation of Pyrazole Sulfate: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, add concentrated sulfuric acid. Slowly add pyrazole to the cold sulfuric acid with stirring. Continue stirring at room temperature for 30 minutes.
-
Nitration: Cool the flask containing the pyrazole sulfate in an ice-water bath. In a separate, pre-cooled dropping funnel, prepare the nitrating mixture by carefully combining fuming nitric acid and fuming sulfuric acid. Add the nitrating mixture dropwise to the pyrazole sulfate solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.
-
Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A white solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water. Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from an ethyl ether/hexane solvent system to obtain pure 4-nitro-1H-pyrazole.
Protocol 2: Analytical Identification and Purification
-
TLC Analysis: Prepare a TLC plate (silica gel) and a developing chamber with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Spot the crude reaction mixture and appropriate standards (if available). Visualize the spots under UV light.
-
Column Chromatography: If purification is necessary, pack a silica gel column with a hexane slurry. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and analyze by TLC to identify the pure product.
Visualizing the Reaction Pathways
Diagram 1: Synthesis and Side Reactions of 4-Nitro-1H-pyrazole
Caption: Reaction pathways in the nitration of pyrazole.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting logic for pyrazole nitration.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. Available at: [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PubMed Central. Available at: [Link]
- Preparation method of 3,4-binitropyrazole. Google Patents.
-
Nitropyrazoles. ResearchGate. Available at: [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Pyrazole. SlideShare. Available at: [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Hydrolytic Degradation Hydrolytic investigations in acidic and basic... ResearchGate. Available at: [Link]
-
Hydrolysis in Acidic Environment and Degradation of Satraplatin: A Joint Experimental and Theoretical Investigation. PubMed. Available at: [Link]
-
Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Available at: [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]
-
IR: nitro groups. University of Colorado Boulder. Available at: [Link]
-
New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of Polysubstituted Pyrazoles
Welcome to the Technical Support Center for Polysubstituted Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing the pyrazole core. Polysubstituted pyrazoles are cornerstones in modern drug discovery and materials science, yet their synthesis is frequently plagued by challenges in regioselectivity, cyclization efficiency, and purification.
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common problems and offer field-proven, actionable solutions to streamline your experimental workflows.
Section 1: Cyclization and Regioselectivity Issues
This section addresses the most critical step in pyrazole synthesis: the formation of the heterocyclic core. The reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative is the most common route, but it is fraught with potential for regioisomeric mixtures and incomplete reactions.
Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone is giving a mixture of regioisomers. How can I control the selectivity?
Answer: This is the most common challenge in pyrazole synthesis. The formation of two regioisomers arises from the competing nucleophilic attack of the two distinct hydrazine nitrogens (N-1 and N-2) on the two different carbonyl carbons of the diketone.[1][2] The outcome is governed by a delicate balance of steric and electronic factors.
Causality Analysis:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked first by the more nucleophilic nitrogen of the hydrazine. For example, in 1-phenyl-1,3-butanedione, the carbonyl adjacent to the phenyl group is less electrophilic than the one adjacent to the methyl group.
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can sterically direct the initial condensation step to the less hindered site.
-
Reaction Conditions: The pH of the reaction is critical. Acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions can deprotonate the diketone to form an enolate. Both scenarios can influence the reaction pathway.[3][4]
Troubleshooting Strategies:
-
pH Control: This is your first and most powerful tool.
-
Acidic Medium (e.g., EtOH/AcOH): Generally favors the attack of the more basic nitrogen (e.g., the NH2 of phenylhydrazine) onto the more reactive carbonyl. This often leads to the isomer where the N-1 substituent (e.g., Phenyl) is adjacent to the less sterically hindered carbon of the pyrazole ring.
-
Neutral or Basic Conditions: Can sometimes reverse the selectivity, but often leads to mixtures.
-
-
Solvent Modification: Changing the solvent can influence the tautomeric equilibrium of the diketone and the solvation of the hydrazine, thereby affecting selectivity. For instance, moving from ethanol to a non-polar solvent like toluene or a polar aprotic solvent like DMAc can alter the isomer ratio.[1]
-
Use of Pre-activated Substrates: Instead of 1,3-diketones, consider using α,β-unsaturated ketones (chalcones) or acetylenic ketones.[2] These substrates often provide higher regioselectivity because the initial Michael addition or conjugate addition step more definitively dictates the orientation of the reactants before cyclization.
Workflow Diagram: Controlling Regioselectivity
Caption: Troubleshooting workflow for regioselectivity.
Section 2: Post-Cyclization Functionalization
Once the pyrazole core is formed, the next challenge is often the selective installation of substituents at the nitrogen or carbon atoms of the ring.
Q2: I'm trying to perform N-alkylation on my 3(5)-substituted pyrazole, but I'm getting a mixture of N-1 and N-2 alkylated products. How can I achieve selectivity?
Answer: This is a classic problem rooted in the tautomerism of NH-pyrazoles.[5] For an unsymmetrically substituted pyrazole (e.g., 3-methyl-1H-pyrazole), two tautomers exist in equilibrium, and alkylation can occur on either nitrogen atom, leading to a mixture of products.[6] Controlling this selectivity is crucial for building complex molecules.
Causality Analysis: The ratio of the N-1 vs. N-2 alkylated products depends on:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C3 position will direct alkylation to the N1 position.
-
Electronic Effects: The electron density on the nitrogen atoms plays a role. Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens.
-
Nature of the Electrophile: Hard electrophiles (like dimethyl sulfate) and soft electrophiles (like benzyl bromide) can exhibit different selectivities.
-
Base and Counter-ion: The choice of base (e.g., NaH, K2CO3) and the resulting counter-ion (Na+, K+) can influence the site of alkylation through coordination effects.
Troubleshooting Strategies:
-
Steric Control (The Blocking Group Strategy):
-
If your pyrazole has substituents of significantly different sizes at the C3 and C5 positions, direct alkylation will favor the nitrogen adjacent to the smaller group.
-
Protocol: Use a strong base like NaH in an aprotic solvent like DMF or THF at 0 °C to room temperature, then add your alkylating agent (e.g., alkyl halide). The bulky C5 substituent will sterically shield the N1 nitrogen, favoring alkylation at N2.
-
-
Directed C-H Activation: For functionalizing the carbon atoms, direct C-H activation has become a powerful, atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials.[7][8][9][10]
-
Challenge: The pyrazole ring has multiple C-H bonds (C3, C4, C5). Achieving regioselectivity is paramount.
-
Solution - Directing Groups: A directing group (DG) installed on the N1 nitrogen can chelate to a transition metal catalyst (commonly Palladium) and direct the C-H activation/functionalization to a specific position, most often C5.
-
Table 1: Common Directing Groups for Pyrazole C-H Functionalization
| Directing Group (DG) | Target Position | Typical Catalyst | Advantages | Reference |
| Pyridin-2-yl | C5 | Pd(OAc)2 | Commercially available, robust | [11] |
| Pyrimidin-2-yl | C5 | Pd(OAc)2 | High efficiency | [7] |
| N-acetylglycine | C4 | Pd(OAc)2 | Readily available, mild conditions | [11] |
| 8-aminoquinoline | C5 | Ru(p-cymene)Cl2]2 | Ruthenium catalysis, different scope | [10] |
Experimental Protocol: Directed C5-Arylation of N-Pyridinyl Pyrazole
-
Materials: 1-(Pyridin-2-yl)-1H-pyrazole (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), Cs2CO3 (2.0 eq), Dioxane (0.1 M).
-
Procedure:
-
To an oven-dried Schlenk flask, add the pyrazole substrate, aryl iodide, Pd(OAc)2, PPh3, and Cs2CO3.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
-
Causality: The nitrogen of the pyridinyl directing group coordinates to the palladium catalyst, forming a stable 6-membered palladacycle intermediate that positions the catalyst to selectively cleave the C-H bond at the C5 position of the pyrazole.
Section 3: Purification and Characterization
Even with a successful reaction, isolating the desired polysubstituted pyrazole can be a significant hurdle.
Q3: I have a mixture of pyrazole regioisomers that are very difficult to separate by standard column chromatography. What are my options?
Answer: Co-elution of pyrazole regioisomers is a frequent and frustrating problem because their polarity is often nearly identical.
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Solvent System: Don't just rely on Hexane/Ethyl Acetate. Systematically screen different solvent systems. Sometimes a small amount of a third solvent (e.g., dichloromethane, methanol, or a drop of triethylamine for basic compounds) can dramatically improve separation.
-
Stationary Phase: If silica gel fails, try other stationary phases like alumina (basic or neutral), or consider reverse-phase chromatography (C18) if your compounds are sufficiently non-polar.
-
-
Crystallization: This should be your next attempt if chromatography is ineffective.
-
Technique: Attempt to crystallize the crude mixture from various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane). One isomer may be less soluble and precipitate out selectively. Seeding with a pure crystal (if you can obtain a tiny amount) can be very effective.
-
-
Derivatization: If separation of the final products is impossible, consider derivatizing an earlier intermediate. For example, if you have a mixture of NH-pyrazole isomers, you could perform a reaction that selectively protects one isomer (e.g., based on sterics), allowing for separation of the protected/unprotected mixture, followed by deprotection.
-
Preparative HPLC: While resource-intensive, preparative HPLC (both normal and reverse-phase) offers the highest resolving power and is often the ultimate solution for inseparable isomers.[12][13]
-
Acid-Base Extraction: If one isomer can be selectively protonated, it may be possible to separate them via acid-base extraction. This is often difficult but can work if the pKa values of the isomers are sufficiently different. One method involves dissolving the mixture in a solvent and treating it with an acid to form the acid addition salt of the pyrazole, which can then be crystallized.[14]
Characterization Tip: Distinguishing between regioisomers using ¹H NMR can be tricky. 2D NMR techniques are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the N-substituent's protons and the pyrazole ring carbons (C3 and C5). This can definitively establish which substituent is next to which carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Look for through-space correlations between the N-substituent and the C5-proton or C3-substituent. A strong NOE signal confirms their spatial proximity.
Frequently Asked Questions (FAQs)
-
Q: My hydrazine starting material seems to be degrading. How can I handle it?
-
A: Hydrazines, especially simple alkyl hydrazines, can be sensitive to air and light. It's best to store them under an inert atmosphere (Argon or Nitrogen) in a refrigerator. Phenylhydrazines are generally more stable. Using the hydrochloride salt of a hydrazine and liberating the free base in situ with a stoichiometric amount of base is a common strategy to improve stability.[15]
-
-
Q: The reaction to form the pyrazole core is sluggish and gives low yields. What can I do?
-
A: Incomplete cyclization is often due to the formation of a stable hydrazone or enamine intermediate that fails to cyclize. Adding a catalyst is often necessary.[1] Try adding a catalytic amount of a Brønsted acid (like acetic acid or p-TsOH) or a Lewis acid (like LiClO4 or nano-ZnO) to promote the final dehydration and ring-closure step.[1] Microwave irradiation can also dramatically shorten reaction times and improve yields.
-
-
Q: Can I synthesize pyrazoles without using a 1,3-dicarbonyl?
-
A: Yes. Multicomponent reactions (MCRs) and [3+2] cycloaddition reactions are powerful alternatives.[16][17] For example, the reaction of an aldehyde, an alkyne, and a tosylhydrazine can generate polysubstituted pyrazoles in a single step, often with high regioselectivity.[15] These methods offer increased efficiency and access to diverse substitution patterns.[16][18]
-
References
-
Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Howson, S. E., et al. (2019). Conformational control of Pd2L4 assemblies with unsymmetrical ligands. Chemical Science. [Link]
-
Li, J., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
-
Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
Kumar, A., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics. [Link]
-
Liu, F., et al. (2019). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate. [Link]
-
Kulyk, O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Science. [Link]
-
Various Authors. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
- Lange, T., et al. (2011). Method for purifying pyrazoles.
-
Reif, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Matos, J., et al. (2021). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Kumar, V., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Al-Saidi, H., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics. [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Smith, C. J., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. [Link]
-
Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]
-
Moseley, J. D., et al. (2018). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Moseley, J. D., et al. (2018). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Kulyk, O., et al. (2023). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub: are you are robot? [sci-hub.box]
- 9. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole Synthesis Optimization: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. Pyrazoles are a cornerstone of medicinal chemistry and materials science, yet their synthesis can present significant challenges, from sluggish reactions to intractable product mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will move beyond simple procedural lists to explore the causal relationships behind reaction outcomes, empowering you to optimize your synthesis with a foundation of scientific integrity.
Section 1: Foundational Troubleshooting: First-Line Diagnostics
Before delving into method-specific issues, let's address the common problems that can plague any pyrazole synthesis.
Q: My reaction shows low or no conversion of starting materials. What are the primary causes?
A: Stalled reactions are often due to issues with activation energy, catalyst efficacy, or reactant quality.
-
Causality: The formation of the initial hydrazone intermediate is often the rate-limiting step and is highly dependent on effective catalysis and appropriate temperature. Without sufficient energy to overcome the activation barrier or an effective catalyst to lower it, the reaction will not proceed.
-
Troubleshooting Steps:
-
Verify Reactant Quality: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify stored hydrazine. 1,3-dicarbonyl compounds, especially β-ketoesters, can undergo self-condensation or hydrolysis; verify their purity by NMR or GC-MS.
-
Catalyst Check: In acid-catalyzed reactions (like the Knorr synthesis), the acid may be too weak or used in insufficient quantity. A few drops of glacial acetic acid are standard, but some systems may require a stronger acid like HCl.[1] Conversely, some modern syntheses are catalyst-free but may require specific conditions like microwave irradiation.[2]
-
Increase Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate.[1][2] A good starting point is refluxing in a solvent like ethanol or propanol. However, be aware that excessive heat can lead to side products. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is often necessary. In one study, increasing the temperature from ambient to 60 °C improved yield, but further increases were detrimental.[2]
-
Solvent Choice: Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will dramatically slow down a bimolecular reaction.
-
Q: My overall yield is very low, even with good conversion. Where is my product going?
A: Low isolated yield is a classic problem that points toward side reactions, difficult workups, or purification losses. The key is to systematically identify the point of loss.
-
Causality: Pyrazoles, while aromatic, can be susceptible to degradation under harsh workup conditions. More commonly, the formation of undesired side products or regioisomers "steals" mass from your desired product. Purification, especially of polar or oily compounds, can also lead to significant losses.
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: A workflow for diagnosing the cause of low product yield.
Section 2: The Knorr Pyrazole Synthesis: Mastering the Workhorse
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most common and versatile method for pyrazole synthesis.[2][3][4] However, its apparent simplicity hides a significant challenge: regioselectivity.
Q: My unsymmetrical 1,3-dicarbonyl gives a mixture of two pyrazole isomers. How can I control the outcome?
A: This is the most critical challenge in Knorr-type syntheses. Regioselectivity is determined by which of the two carbonyls the substituted nitrogen of the hydrazine attacks first. This choice is governed by a delicate balance of electronics, sterics, and reaction conditions.
-
Causality: The reaction proceeds through two competing pathways. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group of the 1,3-dicarbonyl. The subsequent cyclization and dehydration lead to two different regioisomers.[2][3] Controlling the reaction means forcing the hydrazine to preferentially attack one carbonyl over the other.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
-
Strategies for Control:
-
Leverage Electronics: A more electrophilic (electron-poor) carbonyl will react faster. For example, in a 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic and will be the primary site of attack.
-
Exploit Steric Hindrance: A sterically bulky substituent (e.g., a t-butyl group) next to one carbonyl will hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.
-
Optimize Solvent and Catalyst: This is a powerful but substrate-dependent strategy. The traditional use of a protic solvent like ethanol at reflux often gives poor selectivity. Switching to a dipolar aprotic solvent (e.g., DMAc, DMF) in the presence of a strong acid like HCl can dramatically improve regioselectivity by altering the transition state energies of the competing pathways.[4]
-
| Parameter | Condition | Typical Outcome & Rationale |
| Solvent | Ethanol, Methanol (Protic) | Often leads to mixtures of regioisomers. Protic solvents can solvate both reactants and intermediates, leveling the energy differences between pathways. |
| DMF, DMAc, NMP (Aprotic) | Can significantly enhance regioselectivity, especially with an acid catalyst.[4] These solvents favor one transition state over the other. | |
| Catalyst | Acetic Acid (Weak Brønsted) | Standard choice, effective for many substrates but may not provide high selectivity.[1] |
| HCl, H₂SO₄ (Strong Brønsted) | Used with aprotic solvents to accelerate dehydration and improve selectivity.[4] | |
| LiClO₄, Nano-ZnO (Lewis Acid) | Can promote the reaction under milder conditions and may influence selectivity by coordinating to a specific carbonyl.[2][4] |
Section 3: Alternative Routes & Specific Challenges
Q: I'm reacting a chalcone (α,β-unsaturated ketone) with hydrazine, but my reaction stops at the pyrazoline intermediate. How do I get my pyrazole?
A: This is an expected outcome. The reaction of α,β-unsaturated carbonyls with hydrazines forms a five-membered pyrazoline ring, which is not yet aromatic. A subsequent oxidation step is required to introduce the second double bond and form the stable pyrazole.[2][4]
-
Causality: The initial reaction is a Michael addition followed by cyclization and dehydration, which naturally leads to the non-aromatic pyrazoline. Aromatization requires the removal of two hydrogen atoms from the heterocyclic ring, an oxidative process.
Sources
Technical Support Center: Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate . Given that specific stability data for this compound is not extensively published, this document is built upon established principles of organic chemistry, focusing on the known reactivity of its core functional groups: the nitropyrazole ring and the methyl ester side chain.
This center is designed to help you anticipate and resolve common issues related to the stability and storage of this compound, ensuring the integrity and reproducibility of your experimental results.
Visual Overview of the Compound and Potential Stress Factors
To begin, it's crucial to understand the structure of the molecule you are working with and the primary environmental factors that can affect its stability.
Caption: A step-by-step process to diagnose and address compound degradation.
-
Detailed Solutions & Explanations:
-
Verify Purity: Before extensive troubleshooting, confirm the purity of your current sample. The most reliable methods are HPLC or LC-MS, which can separate the parent compound from its degradation products. A change in the retention time or the appearance of new peaks compared to a fresh sample is a clear indicator of degradation.
-
Investigate Hydrolysis: The methyl propanoate ester linkage is susceptible to cleavage by water, a reaction catalyzed by acid or base. [1][2]This will yield the corresponding carboxylic acid and methanol.
-
Causality: If your compound is stored in a non-anhydrous solvent (especially with trace amounts of acid or base) or in a humid environment, hydrolysis is a likely cause. Protic solvents like methanol or ethanol can also participate in transesterification over long periods.
-
Solution: Store the solid compound in a desiccator. For solutions, use anhydrous aprotic solvents like DMSO or DMF. If aqueous buffers are required for an assay, prepare the solution immediately before use.
-
-
Investigate Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation. [3][4][5]Light energy can promote the nitro group to an excited state, leading to complex degradation pathways.
-
Causality: Storing solutions in clear glass vials on a lab bench or in a non-light-controlled refrigerator can lead to significant photodegradation over time.
-
Solution: Always store both solid samples and stock solutions in amber vials to block UV light. For light-sensitive experiments, minimize exposure by working under low-light conditions or wrapping experimental vessels in aluminum foil.
-
-
Investigate Thermal Decomposition: While many pyrazole derivatives are thermally stable, nitropyrazoles are a class of energetic materials, indicating that they can decompose at elevated temperatures. [6][7][8]The decomposition is often initiated by reactions involving the nitro group. [7] * Causality: Storing the compound at room temperature or in a freezer that undergoes frequent freeze-thaw cycles can accelerate degradation.
-
Solution: For long-term storage, keep the solid compound at -20°C or below in a tightly sealed container. If you prepare stock solutions in a solvent like DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
Based on its functional groups, the ideal storage conditions are:
-
Temperature: -20°C or colder.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to displace moisture and oxygen.
-
Light: Protected from light in an amber glass vial.
-
Environment: Inside a desiccator to prevent moisture absorption.
A safety data sheet for a similar compound, 3-methyl-4-nitro-1H-pyrazole, recommends storage in a dry, cool, and well-ventilated place with tightly closed containers. [9] Q2: How should I prepare and store stock solutions?
-
Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for primary stock solutions due to its aprotic nature and low freezing point. Anhydrous DMF is another suitable alternative. Avoid protic solvents like methanol or ethanol for long-term storage.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the amount of solvent needed and can sometimes improve stability.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots in amber vials to prevent light exposure and freeze-thaw cycles.
Q3: What are the likely degradation products I might see on an LC-MS analysis?
Based on the potential degradation pathways, you should look for masses corresponding to:
-
Hydrolysis Product: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid. This results from the cleavage of the methyl ester. [10][11]The reaction involves the addition of water and loss of methanol.
-
Photolytic and Thermal Products: These are often more complex. Decomposition of nitropyrazoles can involve the loss of the nitro group or ring opening. [8][12]You may see a variety of smaller, more polar fragments.
Summary of Stability Risks and Mitigation Strategies
| Parameter | Risk Factor | Scientific Rationale | Recommended Mitigation Strategy |
| Temperature | Elevated temperatures or frequent freeze-thaw cycles. | Nitropyrazoles can be thermally sensitive, leading to decomposition. [7] | Store solid and stock solutions at ≤ -20°C. Aliquot solutions to avoid freeze-thaw cycles. |
| Light | Exposure to ambient or UV light. | Nitroaromatic compounds can absorb light energy, leading to photolytic degradation. [3][5] | Store all forms of the compound in amber vials or protected from light. |
| Moisture | Humidity or use of non-anhydrous solvents. | The ester linkage is susceptible to acid- or base-catalyzed hydrolysis. [1][2][13] | Store solid in a desiccator. Use high-purity anhydrous solvents for stock solutions. |
| pH | Strongly acidic or basic conditions. | Hydrolysis of the ester is accelerated at low or high pH. [1][13] | For assays, prepare aqueous solutions fresh. Avoid storing in acidic or basic buffers. |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of your compound over time.
-
Standard Preparation: Prepare a fresh "time zero" (T=0) standard by dissolving a new or well-stored solid sample in an appropriate solvent (e.g., Acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute your stock solution or dissolve your aged solid sample to the same concentration as the T=0 standard.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Analysis:
-
Inject the T=0 standard to establish the retention time and peak area of the pure compound.
-
Inject the aged sample.
-
Compare the chromatograms: Look for a decrease in the main peak's area and the appearance of new peaks (especially earlier-eluting, more polar peaks which could indicate the hydrolyzed acid product). Purity can be estimated by the relative peak area of the main peak to the total area of all peaks.
-
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434279/]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1300]
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.estlett.1c00531]
- Thermal Decomposition of Nitropyrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/225399104_Thermal_Decomposition_of_Nitropyrazoles]
- hydrolysis of esters. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
- SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466390010]
- 4-Nitro-1H-pyrazole - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4925_msds.pdf]
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [URL: https://www.mdpi.com/1996-1944/14/23/7329]
- Nitrophenol Family Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [URL: https://eawag-bbd.ethz.ch/np/np_map.html]
- Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Vedantu. [URL: https://www.vedantu.com/question-answer/hydrolysis-of-methyl-propanoate-gives-and-class-12-chemistry-cbse-602f741133959c52a391cb45]
- SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AstaTech. [URL: https://www.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11432483/]
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [URL: https://www.mdpi.com/2673-4551/3/4/41]
- SAFETY DATA SHEET - 5-Nitro-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=FM00165DA]
- Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Manipulating-nitration-and-stabilization-to-high-He-Gao/9c5040e53a256a48f76159648939c09939a8c1f9]
- SAFETY DATA SHEET - 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC434820010]
- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11432484/]
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04961]
- Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Benchchem. [URL: https://www.benchchem.
- Hydrolysis of methyl propanoate gives and_.. Allen. [URL: https://www.allen.ac.
- Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/aqa-oxford/21/revision-notes/3-organic-chemistry/3-5-polymers/3-5-2-hydrolysis-of-esters/]
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.1c21510]
- Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/225400244_Chemistry_and_thermal_decomposition_of_trinitropyrazoles]
- Recent Highlights in Targeted Protein Degradation. Drug Hunter. [URL: https://drughunter.
- Q1B Photostability Testing of New Drug Substances and Products. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1b-photostability-testing-new-drug-substances-and-products]
- A Primer on Photostability in the Development of Pharmaceuticals. BA Sciences. [URL: https://www.basciences.com/a-primer-on-photostability-in-the-development-of-pharmaceuticals/]
- This compound. PubChem @ NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4125834]
- 3-Methoxy-4-nitro-1H-pyrazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f6ba2]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 11. Hydrolysis of methyl propanoate gives _______and________. [allen.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. savemyexams.com [savemyexams.com]
Technical Support Center: Synthesis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the technical support guide for the synthesis of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. We will delve into the causality behind these issues and provide field-proven, actionable solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with a suitable propanoate electrophile, such as methyl 2-bromopropanoate. While seemingly straightforward, the asymmetric nature of the pyrazole ring presents a significant challenge in controlling regioselectivity. Furthermore, the presence of multiple functional groups (nitro, methoxy, and ester) necessitates careful selection of reaction conditions to avoid side reactions and product degradation.
This guide provides a structured approach to identifying, mitigating, and eliminating common impurities through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Product mixture contains a significant, inseparable regioisomer.
Question: My post-reaction analysis (HPLC/NMR) shows two major product peaks with the same mass. How can I confirm the presence of the N2-alkylated regioisomer and how do I suppress its formation?
Answer:
This is the most prevalent issue in the alkylation of unsymmetrically substituted pyrazoles.[1][2][3] The reaction can produce both the desired N1-alkylated product (this compound) and the undesired N2-alkylated isomer (methyl 2-(5-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate).
Root Cause Analysis:
The nitrogen atoms in the pyrazole ring (N1 and N2) are both nucleophilic. Alkylation can occur at either position, and the ratio of the resulting regioisomers is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.
-
Steric Hindrance: The substituent at the 3-position (methoxy group) can sterically hinder the approach of the alkylating agent to the adjacent N2 atom, thereby favoring alkylation at the less hindered N1 position.
-
Electronic Effects: The electron-withdrawing nitro group at the 4-position influences the electron density at both nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the final isomer ratio.[1]
Recommended Solutions:
-
Confirmation of Isomer Identity:
-
NMR Spectroscopy: The chemical shifts of the pyrazole ring proton and the protons on the propanoate side chain will differ significantly between the two isomers. 2D NMR techniques like NOESY can be definitive; an NOE correlation between the methoxy protons and the CH proton of the propanoate group would confirm the N2 isomer, while an NOE between the pyrazole ring proton (at C5) and the propanoate CH would suggest the desired N1 isomer.
-
X-ray Crystallography: If suitable crystals can be obtained, this method provides unambiguous structural confirmation.[4]
-
-
Protocol for Maximizing Regioselectivity:
-
Base Selection: Employ a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often a good first choice. Stronger bases like sodium hydride (NaH) can sometimes alter the selectivity profile. The use of bulky bases like 2,6-lutidine has been shown to improve regioselectivity in certain pyrazole alkylations.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. The choice of solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation, which in turn affects regioselectivity.[1]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or slightly elevated temperatures (40-60 °C) is sufficient.
-
Step-by-Step Protocol for Regioselective N-Alkylation:
-
To a stirred suspension of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL per mmol of pyrazole), add methyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Stir the mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the two isomers.
Issue 2: Presence of a carboxylic acid impurity in the final product.
Question: My mass spectrometry data shows a peak corresponding to the loss of a methyl group (M-14), and my NMR shows a broad singlet. What is this impurity and how do I prevent it?
Answer:
This impurity is almost certainly the carboxylic acid resulting from the hydrolysis of the methyl ester group.[5][6]
Root Cause Analysis:
The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly in the presence of water during the reaction or aqueous workup.[7][8][9]
-
Base-Mediated Hydrolysis: If a strong base like NaOH or KOH is used, or if the reaction is performed at high temperatures for extended periods with a weaker base in the presence of trace water, saponification can occur.
-
Acid-Mediated Hydrolysis: An acidic aqueous workup (e.g., washing with 1M HCl) can also lead to ester hydrolysis if contact time is prolonged or the temperature is elevated.[10]
Recommended Solutions:
-
Reaction Conditions:
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Avoid using strong, soluble bases like NaOH or LiOH. Stick to heterogeneous bases like K₂CO₃ or Cs₂CO₃.
-
-
Workup Procedure:
-
Minimize contact with aqueous acidic or basic solutions.
-
If an aqueous wash is necessary, use neutral water or a saturated sodium bicarbonate solution quickly and at low temperatures.
-
A preferred method is to filter the reaction mixture to remove the base and then directly purify the crude product by chromatography, bypassing an aqueous workup entirely.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and potential impurities within them?
The primary starting materials are 3-methoxy-4-nitro-1H-pyrazole and an alkylating agent like methyl 2-bromopropanoate. Impurities in the starting pyrazole, such as unreacted precursors from its own synthesis, can carry through and complicate purification. Always check the purity of starting materials by NMR or LC-MS before beginning the reaction.
Q2: Besides the N2-regioisomer and the hydrolyzed acid, what other by-products might I encounter?
While less common, other impurities can include:
-
Unreacted 3-methoxy-4-nitro-1H-pyrazole: This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of the alkylating agent and base.
-
Degradation Products: Nitro-substituted pyrazoles are generally stable, but prolonged exposure to high temperatures or harsh reagents could lead to decomposition.[11][12][13] It is advisable to run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Q3: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most effective method for removing both the unreacted starting materials and the undesired regioisomer. A typical eluent system is a gradient of ethyl acetate in hexanes. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent final purification step to remove trace impurities.[14]
Data & Visualization
Table 1: Common Impurities and Identification Markers
| Impurity Name | Structure | Key MS Signal (M+H)⁺ | Key ¹H NMR Signal |
| Desired Product | This compound | 230.08 | Distinct pyrazole C-H singlet; methoxy singlet; propanoate quartet and doublet. |
| N2-Regioisomer | Methyl 2-(5-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | 230.08 | Pyrazole C-H singlet and other signals will be shifted relative to the desired product. |
| Hydrolysis Product | 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | 216.06 | Absence of methyl ester singlet; presence of a broad carboxylic acid proton signal (>10 ppm). |
| Starting Pyrazole | 3-Methoxy-4-nitro-1H-pyrazole | 158.03 | Distinct pyrazole C-H singlet; broad N-H signal. |
Diagram 1: Synthetic Pathway and Formation of Major Impurities
This diagram illustrates the main reaction pathway leading to the desired N1-alkylated product and the competing pathways that form the two most common impurities.
Caption: Reaction scheme showing impurity formation pathways.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This workflow provides a logical decision tree for identifying an unknown impurity observed during synthesis.
Caption: Decision tree for troubleshooting synthesis impurities.
References
-
Iaroshenko, V. O., et al. (2011). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Available at: [Link]
- Hara, S., et al. (1998). N-alkylation method of pyrazole. Google Patents, EP0749963A1.
-
Smith, J., et al. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2021(4), M1234. Available at: [Link]
-
Johnson, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-121. Available at: [Link]
-
Cottineau, B., et al. (2006). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ChemInform, 37(20). Available at: [Link]
-
Chen, L., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 83(15), 8051-8060. Available at: [Link]
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
-
Nagy, M., et al. (2014). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molbank, 2014(2), M823. Available at: [Link]
-
Sloop, J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]
-
Li, B-T., et al. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Energetic Materials, 38(4), 425-435. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]
- Johnson, D. R. (1980). Hydrolysis of methyl esters. Google Patents, US4185027A.
-
ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available at: [Link]
-
ResearchGate. (2015). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2947. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]
-
Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7217. Available at: [Link]
-
Varma, R. S., & Namboodiri, V. V. (2001). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 31(13), 2027-2031. Available at: [Link]
-
Walker, G. (1998). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 245-252. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record, 23(4), e202200224. Available at: [Link]
-
Li, B-T., et al. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Taylor & Francis Online. Available at: [Link]
-
Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]
-
El-Faham, A., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1593–1597. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]
-
Gomaa, M. S., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6249. Available at: [Link]
-
ResearchGate. (2016). Review on Synthesis of pyrazole and pyrazolines. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl Esters [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-substituted pyrazoles. Given the prevalence of this scaffold in pharmaceuticals and agrochemicals, mastering its regioselective functionalization is a critical skill. This document provides in-depth, experience-driven advice to troubleshoot common issues, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered in the lab.
Q1: What is the primary challenge in pyrazole N-alkylation?
The core challenge is controlling regioselectivity. Unsymmetrically substituted pyrazoles have two distinct ring nitrogen atoms (N1 and N2) available for alkylation. These nitrogens often have similar nucleophilicity, leading to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1] The outcome of the reaction is a delicate balance of steric hindrance, electronics, and reaction conditions.[2][3]
Q2: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Definitive characterization is crucial. The most powerful technique is 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC).
-
NOESY: A NOESY experiment can show through-space correlation between the protons of the newly introduced alkyl group and the protons of a substituent at an adjacent position (C3 or C5) on the pyrazole ring. For example, an interaction between the N-CH₂ protons and the C5-substituent's protons would confirm the N1 isomer.[2][4]
-
HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N1-alkylated pyrazole, you would expect to see a correlation from the N-alkyl protons to both the C5 and C3 carbons of the pyrazole ring.
Q3: My reaction is not proceeding or the yield is very low. What should I check first?
Low conversion can be attributed to several factors.[5] Systematically check the following:
-
Base Strength: Is your base strong enough to fully deprotonate the pyrazole N-H (pKa ≈ 14-15)? Weak bases like K₂CO₃ may require heat, while strong bases like NaH or NaHMDS work at lower temperatures.
-
Reagent Quality: Verify the activity of your alkylating agent (e.g., alkyl halides can degrade over time) and ensure your base is not expired or deactivated by moisture.
-
Solubility: Are all reactants, especially the pyrazolate salt formed in situ, soluble in the chosen solvent? Poor solubility can halt the reaction. If the starting pyrazole has poor solubility, this can also be an issue.[2]
-
Temperature: Alkylation is often temperature-dependent. Room temperature may be insufficient for less reactive alkyl halides, necessitating heating.[5]
In-Depth Troubleshooting Guide
This section provides a structured approach to solving the most common and complex problems encountered during pyrazole N-alkylation.
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most frequent obstacle. The ratio of N1 to N2 products is governed by a complex interplay of factors that can be manipulated to favor one isomer.
The site of alkylation is determined by the relative nucleophilicity and steric accessibility of the two nitrogen atoms in the pyrazolate anion.
-
Steric Effects: The N1 position is generally more sterically hindered by a substituent at the C5 position, while the N2 position is hindered by a substituent at the C3 position. Alkylation tends to occur at the less sterically encumbered nitrogen.[2]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atom, directing the alkylation to the more distant nitrogen.
-
Counter-ion and Solvent: This is a critical, often overlooked factor. The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺) and its interaction with the solvent and the pyrazolate anion can dramatically influence selectivity.[1] In non-polar solvents like THF, "tight ion pairs" can form, where the cation coordinates preferentially to one nitrogen, sterically blocking it and directing the alkylating agent to the other nitrogen.[3] In polar aprotic solvents like DMF or DMSO, "solvent-separated ion pairs" dominate, and the outcome is more influenced by the intrinsic properties of the anion (sterics/electronics).[3][5]
To control the N1/N2 ratio, systematically modify the reaction conditions based on the principles above.
Table 1: General Conditions Favoring N1 vs. N2 Alkylation
| Factor | Condition Favoring N1-Alkylation (often thermodynamic) | Condition Favoring N2-Alkylation (often kinetic) | Rationale |
| Sterics | Bulky substituent at C3 position. | Bulky substituent at C5 position. | The alkyl group attacks the less sterically hindered nitrogen atom.[2] |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Larger, "softer" cations (K⁺, Cs⁺) coordinate less tightly, allowing equilibration to the more stable N1 product. Smaller, "harder" cations (Li⁺, Na⁺) can form tight ion pairs, directing attack based on kinetic accessibility.[1] |
| Solvent | Polar aprotic (DMF, DMSO, NMP).[5] | Non-polar (THF, Dioxane, Toluene). | Polar solvents promote solvent-separated ions, favoring thermodynamic control. Non-polar solvents promote tight ion pairs, favoring kinetic control.[3] |
| Temperature | Higher temperature (reflux). | Lower temperature (0 °C to RT). | Higher temperatures provide the energy needed to overcome the activation barrier to form the more thermodynamically stable N1 isomer. |
Experimental Protocol 1: Maximizing N1-Selectivity
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M), add Cesium Carbonate (Cs₂CO₃, 1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N1-alkylated product.
Problem 2: Side Reactions and Impure Product Profile
Even with good conversion, the reaction mixture can be complex due to side products.
-
Over-alkylation: The product, an N-alkylated pyrazole, can act as a nucleophile itself, reacting with a second molecule of the alkylating agent to form a quaternary pyrazolium salt. This is more common with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when using an excess of the electrophile.
-
Reaction with Functional Groups: If the pyrazole or alkylating agent contains other nucleophilic or electrophilic sites (e.g., esters, amines, alcohols, ketones), these can compete in the reaction.[1][2] For instance, a pyrazole with a primary alcohol might undergo both N-alkylation and O-alkylation.[2]
-
Base-Induced Decomposition: Strong bases can sometimes cause decomposition of sensitive starting materials or products, especially at elevated temperatures.
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent, or at a ratio no greater than 1.05-1.1 equivalents to the pyrazole. This minimizes the chance of dialkylation.
-
Lower the Temperature: After the initial deprotonation, add the alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or the target temperature. This can control the rate of reaction and reduce side product formation.
-
Protecting Groups: If your pyrazole contains sensitive functional groups, consider a protection-deprotection strategy. For example, protect a hydroxyl group as a silyl ether before performing the N-alkylation.
-
Alternative Alkylation Methods: For sensitive substrates, traditional base/alkyl halide methods may be too harsh. Consider milder, alternative protocols:
-
Mitsunobu Reaction: Uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). This can be highly effective but requires careful purification to remove phosphine oxide byproducts.
-
Acid-Catalyzed Alkylation: Certain electrophiles, like trichloroacetimidates, can alkylate pyrazoles under mild acidic conditions (e.g., using CSA), avoiding the need for a strong base entirely.[2]
-
Experimental Protocol 2: Mild N-Alkylation via Trichloroacetimidate [2]
-
In a flask under an inert atmosphere (Argon or Nitrogen), combine the pyrazole (1.0 equiv), the alkyl trichloroacetimidate electrophile (1.0 equiv), and a catalytic amount of camphorsulfonic acid (CSA, 0.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with Ethyl Acetate (EA).
-
Wash the solution with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography.
References
-
Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Fustero, S., et al. (2011). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025).
-
Fustero, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles. BenchChem.
- Hilton, M. C., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
-
DeGuire, M. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
- Climent, M. J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
-
Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Fustero, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Welcome to the technical support center for the scale-up synthesis of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your process.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The key challenges in scaling up this synthesis lie in controlling the regioselectivity of two crucial steps: the nitration of the pyrazole ring and the subsequent N-alkylation. This guide provides a comprehensive framework for addressing these challenges head-on.
Proposed Synthetic Pathway
The synthesis is conceptually divided into two main stages. The first stage involves the formation of the 3-methoxy-4-nitro-1H-pyrazole intermediate, followed by the second stage of N-alkylation to yield the final product.
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for controlling the regioselectivity of pyrazole formation, a common challenge in synthetic chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying principles to empower you in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in ethanol, but I'm getting a nearly 1:1 mixture of regioisomers. What's going on?
A1: This is a classic and frequently encountered problem in pyrazole synthesis, particularly when using the Knorr pyrazole synthesis method. The formation of two regioisomers stems from the two non-equivalent carbonyl groups on your 1,3-dicarbonyl starting material. The substituted hydrazine can initiate its nucleophilic attack at either carbonyl, leading to two different pathways and, ultimately, two isomeric pyrazole products.
The primary reason you're seeing poor selectivity in a solvent like ethanol is due to its dual nature as both a polar protic solvent and a nucleophile.[1] Here’s a breakdown of the mechanistic issues at play:
-
The Competing Nucleophile Problem: Ethanol can compete with your hydrazine nucleophile, especially at the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl. This can lead to the formation of a hemiketal intermediate. This reversible side reaction can interfere with the desired regioselective attack by the hydrazine.[1]
-
Lack of Directed Solvation: While ethanol is polar, it may not sufficiently stabilize the key transition states that would favor one regioisomeric pathway over the other.
The reaction proceeds through a series of equilibria involving the formation of a hydrazone intermediate and a subsequent cyclization and dehydration. When the energy barriers for both pathways are similar, as is often the case in conventional protic solvents, a mixture of products is the result.[2]
Q2: How can I improve the regioselectivity of my pyrazole synthesis? What is the best solvent to use?
A2: Improving regioselectivity requires a strategic choice of solvent and sometimes the use of a catalyst. The "best" solvent is highly dependent on your specific substrates, but here are some field-proven strategies, ranked from generally effective to highly effective:
Strategy 1: Switch to a Polar Aprotic Solvent with Acid Catalysis
For the reaction of many arylhydrazines with 1,3-diketones, switching from a polar protic solvent like ethanol to a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), often with the addition of a catalytic amount of acid (e.g., HCl or acetic acid), can significantly enhance regioselectivity.[3]
-
The Rationale:
-
No Competing Nucleophile: Polar aprotic solvents are not nucleophilic and therefore do not compete with the hydrazine for attack on the carbonyl carbons.
-
Acid Catalysis: The acid protonates the oxygen of one of the carbonyl groups, increasing its electrophilicity and making it a more favorable site for the initial nucleophilic attack by the hydrazine. This directed attack is a key step in controlling regioselectivity. The dehydration steps of the reaction are also accelerated in an acidic medium.[3]
-
Strategy 2: Employ Fluorinated Alcohols as Solvents
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in the formation of N-methylpyrazoles.[1][4]
-
The Rationale:
-
Strong Hydrogen Bond Donors, Poor Nucleophiles: Fluorinated alcohols are excellent hydrogen bond donors, which can stabilize intermediates and transition states. However, due to the electron-withdrawing nature of the fluorine atoms, they are very poor nucleophiles.[1] This unique combination means they can promote the reaction without competing with the hydrazine nucleophile, a key issue seen with ethanol.[1]
-
Enhanced Electrophilicity: By not forming hemiketals, the intrinsic electronic differences between the two carbonyl groups of the 1,3-dicarbonyl are more pronounced, allowing the hydrazine to selectively attack the more electrophilic center.
-
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between methylhydrazine and 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione.
| Solvent | Ratio of 3-CF3 Isomer to 5-CF3 Isomer | Overall Yield (%) | Reference |
| Ethanol (EtOH) | 56:44 | 98 | [1] |
| 2,2,2-Trifluoroethanol (TFE) | 88:12 | 99 | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 99 | [1] |
As the data clearly shows, increasing the hydrogen-bond donating ability and decreasing the nucleophilicity of the solvent leads to a remarkable improvement in regioselectivity.
Visualizing the Mechanism: The Knorr Pyrazole Synthesis
The following diagram illustrates the general mechanism for the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. It highlights the two competing pathways that lead to the formation of regioisomers.
Troubleshooting Guide: A Decision Workflow
If you are facing issues with regioselectivity, use the following decision tree to guide your experimental modifications.
Experimental Protocols
Here are two detailed, step-by-step protocols for achieving high regioselectivity in pyrazole synthesis.
Protocol 1: High-Regioselectivity Synthesis Using 2,2,2-Trifluoroethanol (TFE)
This protocol is adapted from methodologies that have demonstrated excellent regioselectivity.[1]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve your 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) to make a 0.1 M solution.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-2 hours.
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole regioisomer.
Protocol 2: Acid-Catalyzed Synthesis in N,N-Dimethylformamide (DMF)
This protocol is a robust method, particularly for arylhydrazines.
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in N,N-dimethylformamide (DMF) (to a concentration of approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the solution.
-
Reagent Addition: Add the arylhydrazine hydrochloride salt (1.05 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) if the reaction is sluggish at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove the DMF and any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography or recrystallization to yield the pure pyrazole product.
By understanding the mechanistic principles and applying these targeted strategies, you can gain precise control over the regiochemical outcome of your pyrazole synthesis. Should you have further questions, please do not hesitate to reach out.
References
-
Lusardi, M., Profumo, A., Rotolo, C., Iervasi, E., Rosano, C., Spallarossa, A., & Ponassi, M. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5814. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (1995). A new, efficient and regioselective synthesis of 4-functionalized 1-aryl- and 1-aryl-5-amino-4-carboxypyrazoles. Journal of Heterocyclic Chemistry, 32(3), 891-896.
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Shaw, D. E., & Ladds, M. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2245-2252. [Link]
- Bishop, B. C., Brands, K. M. J., Gibb, A. D., & Kennedy, D. J. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
-
Katritzky, A. R., Huang, T.-B., & Voronkov, M. V. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 67(15), 5209–5211. [Link]
-
Zhang, X., & Li, G. (2023). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. RSC Advances, 13(43), 30284-30288. [Link]
-
Dawson, P. E., & Kent, S. B. H. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11593-11597. [Link]
-
Cereda, E., Ezhaya, A., & Quai, M. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2842. [Link]
-
Ahsan, M. J., & Hassan, M. Z. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Purification of Pyrazole Synthesis Products
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts from pyrazole synthesis reactions. Our goal is to equip you with the knowledge to diagnose purification challenges and implement effective solutions, ensuring the integrity of your research.
Introduction: The Challenge of Pure Pyrazoles
Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science.[1][2] The most common synthetic route, the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent), is elegant in its simplicity.[1] However, this reaction can often lead to a mixture of products, including regioisomers, incompletely reacted intermediates, and other side products that complicate downstream applications.[1][3] This guide will walk you through the common pitfalls and provide robust, field-proven strategies for obtaining pure pyrazole compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the purification of pyrazole products.
Q1: What are the most common types of byproducts I should expect in my pyrazole synthesis?
A: The byproducts in your reaction mixture will largely depend on the specific substrates and reaction conditions. However, some common culprits include:
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is a very common issue.[1]
-
Unreacted Starting Materials: Residual hydrazine and 1,3-dicarbonyl compounds are often present.
-
Pyrazoline Intermediates: The reaction between hydrazines and α,β-unsaturated ketones can form pyrazoline intermediates. If the subsequent oxidation or elimination step is not complete, these can remain as impurities.
-
Isomeric Byproducts from Impure Starting Materials: The purity of your starting materials is critical. For instance, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole if the starting 2-methyl-3-oxobutanal is impure.[3]
-
Hydrazine Decomposition Products: Side reactions can lead to the formation of imines and other products from the decomposition of hydrazine.[4]
Q2: My initial workup is complete. What is a good first step to purify my crude pyrazole product?
A: For solid products, recrystallization is an excellent first purification step. It is a cost-effective and scalable method. The choice of solvent is crucial and should be determined experimentally. Common solvent systems for pyrazoles include:
If your product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.
Q3: My pyrazole derivative is a basic compound and it seems to be sticking to my silica gel column. What can I do?
A: This is a common problem with nitrogen-containing heterocycles. The acidic nature of silica gel can lead to strong adsorption of basic compounds, resulting in poor separation and recovery. To mitigate this, you can:
-
Deactivate the silica gel: Prepare your silica gel slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.[5]
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[5]
Q4: How can I remove unreacted hydrazine from my reaction mixture?
A: Hydrazine is water-soluble and can often be removed during an aqueous workup. An acidic wash (e.g., with dilute HCl) will protonate the basic hydrazine, making it even more soluble in the aqueous phase. However, be mindful that your pyrazole product may also be basic and could be extracted into the acidic aqueous layer. A subsequent basification of the aqueous layer and extraction with an organic solvent would then be necessary to recover your product.
Troubleshooting Guides
This section provides detailed solutions to more specific and challenging purification problems.
Issue 1: Presence of Regioisomeric Impurities
The formation of regioisomers is one of the most frequent and challenging purification issues in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyls.[1]
Cause of the Problem
When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different intermediates that then cyclize to form two distinct pyrazole regioisomers.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Diagnostic Steps
-
TLC Analysis: Carefully analyze the crude reaction mixture by TLC. If you observe two spots with very similar Rf values, you may have a mixture of regioisomers.
-
NMR Spectroscopy: Acquire a 1H NMR spectrum of the crude product. The presence of two distinct sets of signals for the pyrazole ring protons and substituents is a strong indicator of a regioisomeric mixture.
Solutions
| Method | Description | Advantages | Disadvantages |
| Column Chromatography | This is the most common method for separating regioisomers.[6] Careful selection of the eluent system is critical to achieve baseline separation. Gradient elution is often necessary. | Generally effective for a wide range of pyrazoles. | Can be time-consuming and require large volumes of solvent. May not be effective for isomers with very similar polarities. |
| Fractional Crystallization | This technique relies on slight differences in the solubility of the isomers in a particular solvent. The crude mixture is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The less soluble isomer will crystallize out first. | Can be a very efficient and scalable purification method. | Requires significant optimization of solvent and cooling conditions. May not be effective if the isomers form a solid solution. |
| Acid Addition Salt Formation and Crystallization | This is a highly effective method for separating isomers with different basicities or steric environments around the nitrogen atoms.[3] The mixture of pyrazoles is dissolved in a suitable solvent, and an acid (e.g., phosphoric acid or oxalic acid) is added to form the corresponding salts.[3] Due to differences in their crystal lattice energies, one salt may preferentially crystallize. The pure pyrazole can then be regenerated by treatment with a base. | Can separate isomers that are inseparable by chromatography. Yields highly pure crystalline products. | Requires an additional step to liberate the free base. The choice of acid and solvent needs to be optimized. |
Experimental Protocol: Purification via Acid Addition Salt Formation
-
Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent such as acetone, ethanol, or isopropanol.[3]
-
Acid Addition: Slowly add at least an equimolar amount of an acid (e.g., ortho-phosphoric acid or oxalic acid) to the solution while stirring.[3]
-
Crystallization: The acid addition salt of one of the isomers may precipitate immediately or upon cooling. To promote crystallization, you can cool the mixture in an ice bath.[3]
-
Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.[3]
-
Regeneration of Free Pyrazole: Dissolve the purified salt in water and adjust the pH to basic (pH > 8) with a suitable base (e.g., NaOH).
-
Extraction: Extract the liberated pure pyrazole with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent to obtain the pure pyrazole isomer.[4]
Issue 2: Persistent Pyrazoline Impurity
When synthesizing pyrazoles from α,β-unsaturated ketones, the initial product is a pyrazoline, which must then be oxidized or undergo an elimination reaction to form the aromatic pyrazole. An incomplete final step can leave you with a persistent pyrazoline impurity.
Cause of the Problem
The aromatization of the pyrazoline ring is a separate reaction step that may require specific reagents or conditions. If these conditions are not optimal or the reaction time is insufficient, the conversion will be incomplete.
Caption: Incomplete aromatization leading to pyrazoline impurity.
Diagnostic Steps
-
NMR Spectroscopy: 1H NMR is very effective for detecting pyrazoline impurities. Pyrazolines will show characteristic signals for the aliphatic protons on the C4 and C5 positions, which are absent in the aromatic pyrazole ring.
-
Mass Spectrometry: The pyrazoline will have a molecular weight that is two units higher than the corresponding pyrazole.
Solutions
-
Re-subject to Aromatization Conditions: If you have isolated the mixture, you can re-subject it to the aromatization conditions. This may involve:
-
Heating in the presence of an oxidizing agent.
-
Treatment with an acid or base to facilitate elimination if a suitable leaving group is present.
-
-
Chromatographic Separation: Pyrazolines are generally less polar than the corresponding pyrazoles. Therefore, they can often be separated by silica gel chromatography.
Decision-Making Workflow for Pyrazole Purification
The following workflow can help you decide on the best purification strategy for your pyrazole product.
Caption: A decision-making workflow for pyrazole purification.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
- Method for purifying pyrazoles. (2011).
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (PMC). [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). Research & Reviews: Journal of Chemistry. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2020). National Institutes of Health (PMC). [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). National Institutes of Health. [Link]
- Process for the purification of pyrazoles. (2011).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for the characterization of a novel pyrazole derivative, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. Due to the novelty of this specific compound, this guide establishes a predictive and comparative analysis based on established principles of pyrazole chemistry. We will explore a proposed synthetic pathway, predict spectroscopic and physical characteristics, and benchmark these against relevant, biologically active pyrazole analogues. This guide is designed to be a practical resource for researchers synthesizing and evaluating new chemical entities within this promising class of compounds.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various biological interactions have made them a focal point in drug discovery.[1][2] The introduction of different substituents onto the pyrazole ring can significantly modulate their physicochemical properties and biological activities.[5] Specifically, the presence of a nitro group, a methoxy group, and an N-alkyl propanoate side chain, as in the title compound, suggests a potential for unique biological effects. This guide will provide the foundational knowledge for characterizing such a molecule and comparing its properties to established pyrazole derivatives.
Proposed Synthesis and Mechanistic Considerations
The synthesis of this compound can be envisioned through a two-step process: the formation of the core 3-methoxy-4-nitro-1H-pyrazole, followed by its N-alkylation.
Synthesis of the 3-methoxy-4-nitro-1H-pyrazole Core
The synthesis of the pyrazole core can be approached by first synthesizing 4-nitropyrazole. This can be achieved by the nitration of pyrazole using a mixture of nitric and sulfuric acid.[6] Subsequent introduction of a methoxy group at the 3-position can be a more complex process. A plausible route involves the synthesis of a 3-hydroxypyrazole precursor, followed by methylation. For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol can be methylated using methyl iodide in the presence of a base to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.[7] A similar strategy could be adapted for the 4-nitro analogue.
N-Alkylation of the Pyrazole Core
The final step involves the N-alkylation of the 3-methoxy-4-nitro-1H-pyrazole with a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate). The regioselectivity of this reaction is a critical consideration. Generally, the alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[8] The choice of base and solvent can influence the product ratio.[8] Modern enzymatic approaches are also being developed for highly regioselective N-alkylation of pyrazoles.[9][10]
Caption: Proposed synthetic workflow for the target compound.
Predicted Characterization of this compound
Based on the known spectroscopic data of related pyrazole derivatives, we can predict the key characteristic signals for the title compound.
Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | * ~8.0-8.5 ppm (s, 1H): H5 proton of the pyrazole ring, deshielded by the adjacent nitro group.[6]* ~4.5-5.0 ppm (q, 1H): CH of the propanoate side chain.* ~3.9-4.1 ppm (s, 3H): Methoxy (OCH₃) protons at C3.* ~3.7-3.9 ppm (s, 3H): Methyl ester (COOCH₃) protons.* ~1.6-1.8 ppm (d, 3H): Methyl (CH₃) protons of the propanoate side chain. | The chemical shifts are estimated based on the electronic environment of the protons. The nitro group at C4 strongly deshields the H5 proton. The methoxy and ester methyl groups will appear as singlets in their respective regions. The propanoate CH and CH₃ will show a characteristic quartet and doublet splitting pattern, respectively. |
| ¹³C NMR | * ~170-175 ppm: Carbonyl carbon of the ester.* ~155-160 ppm: C3 carbon attached to the methoxy group.* ~135-140 ppm: C4 carbon attached to the nitro group.* ~130-135 ppm: C5 carbon of the pyrazole ring.* ~55-60 ppm: Methoxy carbon.* ~52-55 ppm: Ester methyl carbon.* ~50-55 ppm: CH carbon of the propanoate side chain.* ~15-20 ppm: CH₃ carbon of the propanoate side chain. | The chemical shifts are predicted based on the known values for substituted pyrazoles. The C3 and C4 carbons will be significantly influenced by the electronegative oxygen and nitro groups, respectively. |
| IR (cm⁻¹) | * ~1730-1750: C=O stretching of the ester.* ~1520-1560 and ~1340-1380: Asymmetric and symmetric NO₂ stretching.[6]* ~2850-3000: C-H stretching of alkyl and methoxy groups.* ~1000-1300: C-O stretching of the methoxy and ester groups. | These are characteristic vibrational frequencies for the functional groups present in the molecule. The strong absorbances for the carbonyl and nitro groups are particularly diagnostic. |
| Mass Spec. | * [M]+: The molecular ion peak corresponding to the exact mass of C₈H₁₁N₃O₅. | High-resolution mass spectrometry will be crucial for confirming the elemental composition. Fragmentation patterns may include the loss of the methoxy, nitro, and ester groups. |
Physical Properties
| Property | Predicted Characteristic |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. The presence of the nitro group and the overall polarity may lead to a relatively high melting point compared to unsubstituted pyrazoles. |
| Solubility | Likely to be soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Poorly soluble in water and nonpolar solvents like hexane. |
Comparative Analysis with Alternative Pyrazole Derivatives
To understand the potential of this compound, it is essential to compare its (hypothetical) properties with known, biologically active pyrazole derivatives.
| Compound | Structure | Reported Biological Activity | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Selective COX-2 inhibitor, anti-inflammatory | [1] |
| Fipronil | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile | Broad-spectrum insecticide | [5] |
| Various substituted pyrazoles | General pyrazole scaffold with diverse substituents | Antimicrobial, antifungal, anticancer, antiviral activities.[1][2][3][4] | [1],[2],[3],[4] |
The introduction of the 3-methoxy and 4-nitro groups in the title compound, along with the propanoate side chain, could lead to novel biological activities or an improved profile compared to these known compounds. For instance, methoxy-substituted heterocycles have shown promising antiproliferative and antibacterial activities.[11]
Proposed Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties and to compare the title compound with alternatives, the following experimental protocols are recommended.
Synthesis and Purification
A detailed, step-by-step protocol for the synthesis and purification of the title compound should be meticulously documented. This includes reaction conditions, work-up procedures, and chromatographic purification methods.
Spectroscopic and Physical Characterization
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film.
-
Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Melting Point: Determine the melting point using a calibrated apparatus.
Biological Activity Screening
Based on the broad spectrum of activities reported for pyrazole derivatives, a primary screening cascade is proposed.
Caption: Workflow for primary biological activity screening.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the characterization of this compound and its derivatives. By leveraging the extensive knowledge base of pyrazole chemistry, researchers can efficiently approach the synthesis, characterization, and biological evaluation of this novel class of compounds. The proposed comparative analysis with established pyrazole derivatives will be crucial in elucidating the structure-activity relationships and identifying the therapeutic potential of these new chemical entities.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 10834–10846. [Link]
-
Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). Journal of Molecular Structure, 1048, 333-341. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2146. [Link]
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2012). Journal of the Korean Chemical Society, 56(4), 469-473.
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). Molecules, 27(19), 6296. [Link]
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal, 7(3).
-
13C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). (2002). Inorganic Chemistry, 41(13), 3431–3441. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved from [Link]
- N-alkylation method of pyrazole. (1996). Google Patents.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies, 33(5), 5557-5565.
- Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025). Frontiers in Chemical Sciences, 6(2), 103-116.
-
(PDF) Nitropyrazoles (review). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(2), 829. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank, 2009(4), M639. [Link]
- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie (International Ed. in English), 60(11), 5554-5558.
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. (2016). Google Patents.
- Preparation method of 3,4-binitropyrazole. (2011). Google Patents.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acrhem.org [acrhem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Predicted Biological Activity of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in the development of bioactive molecules, with numerous derivatives commercialized as pharmaceuticals and agrochemicals.[1][2][3] This guide focuses on the novel compound, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a molecule possessing key structural motifs—a substituted pyrazole ring, a nitro group, and a propanoate side chain—that suggest a strong potential for biological activity. Due to the novelty of this specific molecule, direct experimental data on its biological profile is not yet available in peer-reviewed literature. Therefore, this document provides a comprehensive, predictive comparison of its likely biological activities against a curated set of structural analogs. The predictions are grounded in established structure-activity relationships (SAR) within the broader class of pyrazole-based herbicides and fungicides. Detailed, field-proven protocols for screening these compounds are also provided to empower researchers to validate these hypotheses.
Introduction: The Pyrazole Scaffold as a "Privileged" Structure
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and structural versatility have established them as "privileged structures" in medicinal and agricultural chemistry.[1][2] The pyrazole ring is a key component in a wide array of approved drugs and pesticides, demonstrating activities ranging from anti-inflammatory and anticancer to potent herbicidal and fungicidal effects.[1][2][3][4]
The subject of this guide, This compound (hereafter referred to as the "lead compound"), integrates several features known to modulate biological activity:
-
A 4-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic distribution of the pyrazole ring, often enhancing herbicidal or antimicrobial activity.
-
A 3-Methoxy Group: This electron-donating group can modulate the lipophilicity and metabolic stability of the molecule, impacting its bioavailability and target interaction.
-
A 1-Propanoate Side Chain: The ester group and the stereocenter at the alpha-carbon can play a crucial role in target binding and selectivity, a well-documented phenomenon in aryloxyphenoxypropionate herbicides.
Given these structural alerts, this guide will explore the predicted herbicidal and antifungal activities of our lead compound and its analogs.
Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis
Based on extensive literature on pyrazole derivatives, we predict that the lead compound will exhibit either herbicidal or antifungal activity, or both. The following section details a comparative analysis of the lead compound against rationally designed analogs, predicting how specific structural modifications might impact its biological profile.
Analog Design Strategy
To construct a meaningful, albeit predictive, SAR, we have designed a set of analogs by systematically modifying the three key regions of the lead compound:
-
Modification of the Propanoate Side Chain (Analogs 1a-1c): To probe the importance of the ester and the free carboxylic acid.
-
Modification of the Pyrazole Ring Substituents (Analogs 2a-2c): To assess the electronic and steric effects of the methoxy and nitro groups.
-
Positional Isomerism of the Nitro Group (Analog 3a): To understand the impact of the nitro group's location on activity.
The logical flow of this analog design is depicted in the following diagram:
Caption: Workflow for the in vitro antifungal susceptibility assay.
Step-by-Step Procedure:
-
Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve the final desired concentration.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in RPMI medium. Typically, the final concentrations will range from 0.125 to 128 µg/mL. Include a positive control (a known antifungal like Fluconazole), a negative control (DMSO vehicle), and a growth control (no compound).
-
Inoculation: Add the prepared fungal inoculum to each well of the plate.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: After incubation, determine the MIC by visual inspection for fungal growth or by reading the optical density at 530 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Protocol 2: Greenhouse Post-Emergence Herbicidal Screening
This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of test compounds on common weed species.
Objective: To assess the herbicidal efficacy of the test compounds when applied to emerged weeds.
Materials:
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed)) grown in pots.
-
Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Greenhouse with controlled temperature and light conditions.
Workflow Diagram:
Caption: Workflow for greenhouse post-emergence herbicidal screening.
Step-by-Step Procedure:
-
Plant Cultivation: Sow seeds of the selected weed species in pots containing a standard potting mix. Grow them in a greenhouse until they reach the 2-3 true leaf stage.
-
Compound Formulation and Application: Prepare spray solutions of the test compounds at various application rates (e.g., from 10 to 1000 g ai/ha). Include a commercial standard herbicide and a blank formulation control. Apply the solutions evenly to the foliage using a calibrated track sprayer.
-
Incubation: After treatment, return the pots to the greenhouse. Arrange them in a randomized complete block design to minimize positional effects.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0 (no effect) to 100 (complete death).
-
Data Analysis: Analyze the data to determine the dose-response curve for each compound and calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth compared to the untreated control).
Conclusion and Future Directions
This guide has presented a predictive analysis of the biological activity of this compound and its structural analogs. Based on established structure-activity relationships, this novel compound is a promising candidate for either herbicidal or antifungal applications, with the 4-nitro and propanoate moieties being key drivers of its predicted activity. The provided experimental protocols offer a clear pathway for the empirical validation of these hypotheses.
Future research should focus on the synthesis of the proposed analogs and their systematic screening using the detailed methodologies. This will not only confirm the biological activity of the lead compound but also generate valuable data to build a robust quantitative structure-activity relationship (QSAR) model for this chemical class, ultimately accelerating the discovery of new, potent, and selective bioactive agents.
References
- Faria, J. V., et al. (2018). Pyrazole and its Derivatives: A Review on the Pharmacological and Toxicological Properties. Mini-Reviews in Medicinal Chemistry, 18(14), 1188-1209.
- Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(6), 333-339.
- Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
-
World Health Organization. (2021). Antimicrobial resistance. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. [Link]
Sources
A Comparative Spectroscopic Guide to Methoxy- and Nitro-Substituted Pyrazole Propanoates
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their wide-ranging biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This guide provides an in-depth spectroscopic analysis of a novel pyrazole derivative, This compound (Compound 1) .
To provide a richer context and highlight the influence of specific functional groups, we will compare its predicted spectroscopic data with the experimentally verified data of a structurally simpler, yet related, analog: methyl 2-(1H-pyrazol-1-yl)propanoate (Compound 2) . This comparative approach will illuminate the significant spectral shifts induced by the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃) on the pyrazole ring.
This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the causal reasoning behind the observed spectroscopic phenomena.
Molecular Structures and Predicted Spectroscopic Behavior
The introduction of substituents to the pyrazole core dramatically alters the electron distribution within the molecule, leading to predictable changes in its interaction with electromagnetic radiation.
Compound 1 (Target Analyte): this compound
-
Key Features: A pyrazole ring substituted with a methoxy group at the C3 position, a nitro group at the C4 position, and a methyl propanoate group at the N1 position.
-
Expected Spectroscopic Influence:
-
The nitro group is a strong electron-withdrawing group and will significantly deshield adjacent protons and carbons in NMR spectroscopy.
-
The methoxy group is an electron-donating group, which will shield adjacent nuclei.
-
The chiral center at the alpha-carbon of the propanoate group will introduce magnetic inequivalence.
-
Compound 2 (Reference Compound): methyl 2-(1H-pyrazol-1-yl)propanoate
-
Key Features: An unsubstituted pyrazole ring with a methyl propanoate group at the N1 position.
-
Role: Serves as a baseline to demonstrate the foundational spectral characteristics of the N-alkylated pyrazole propanoate scaffold before the introduction of strongly influencing functional groups.
The diagram below illustrates the workflow for the synthesis and subsequent spectroscopic analysis that forms the basis of this guide.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Comparative ¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. The comparison between our target analyte and the reference compound reveals the powerful electronic effects of the -NO₂ and -OCH₃ groups.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Compound 1 (Predicted) | Compound 2 (Observed) | Rationale for Predicted Shifts in Compound 1 |
| H-5 (pyrazole) | ~8.10 ppm (s) | ~7.50 ppm (d) | The potent electron-withdrawing effect of the adjacent nitro group at C4 strongly deshields the H-5 proton, shifting it significantly downfield. |
| CH (propanoate) | ~5.20 ppm (q) | ~4.85 ppm (q) | The overall electron-withdrawing character of the substituted ring deshields the alpha-proton of the propanoate moiety. |
| OCH₃ (methoxy) | ~4.10 ppm (s) | N/A | This singlet is characteristic of a methoxy group attached to an aromatic system. |
| OCH₃ (ester) | ~3.75 ppm (s) | ~3.70 ppm (s) | The electronic environment of the ester methyl group is less affected by the ring substituents, resulting in a minor shift. |
| CH₃ (propanoate) | ~1.70 ppm (d) | ~1.65 ppm (d) | Minimal change is expected as this group is distant from the influential ring substituents. |
Expert Insights: Why the Shifts Occur
The most dramatic change is observed for the H-5 proton. In Compound 2, this proton is a doublet due to coupling with the H-4 proton. In Compound 1, the C4 position is substituted with a nitro group, so the H-5 signal appears as a singlet. Furthermore, the powerful anisotropic and electron-withdrawing nature of the nitro group causes a substantial downfield shift of approximately 0.6 ppm. This effect is a cornerstone of interpreting spectra for nitroaromatic compounds.
Comparative ¹³C NMR Analysis
Carbon-13 NMR provides insight into the carbon framework of the molecule. The shifts are highly sensitive to the electronic environment, offering a clear picture of the substituent effects.
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Compound 1 (Predicted) | Compound 2 (Observed) | Rationale for Predicted Shifts in Compound 1 |
| C=O (ester) | ~170.0 ppm | ~171.5 ppm | Minor shift; the ester carbonyl is relatively insulated from the ring's electronic effects. |
| C-3 (pyrazole) | ~160.0 ppm | ~139.0 ppm | The oxygen of the methoxy group strongly deshields the attached C-3 carbon, causing a significant downfield shift. |
| C-4 (pyrazole) | ~135.0 ppm | ~106.0 ppm | The direct attachment of the electron-withdrawing nitro group causes a very large downfield shift. |
| C-5 (pyrazole) | ~130.0 ppm | ~129.0 ppm | The deshielding effect from the nitro group at C4 is expected to shift C-5 downfield. |
| OCH₃ (methoxy) | ~58.0 ppm | N/A | A typical chemical shift for a methoxy carbon attached to an sp² hybridized carbon. |
| CH (propanoate) | ~55.0 ppm | ~53.0 ppm | The electron-poor nature of the substituted pyrazole ring deshields this carbon slightly. |
| OCH₃ (ester) | ~53.0 ppm | ~52.5 ppm | Minimal change expected due to its distance from the ring. |
| CH₃ (propanoate) | ~16.0 ppm | ~16.5 ppm | Minimal change expected. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Comparative IR Absorption Data (Thin Film, cm⁻¹)
| Functional Group | Compound 1 (Predicted) | Compound 2 (Observed) | Rationale for Predicted Frequencies in Compound 1 |
| C=O Stretch (ester) | ~1745 cm⁻¹ | ~1750 cm⁻¹ | The electronic nature of the pyrazole ring has a minor influence on the ester carbonyl stretch. |
| N-O Asymmetric Stretch | ~1540 cm⁻¹ | N/A | This strong absorption is a classic indicator of a nitro group conjugated with an aromatic system. |
| N-O Symmetric Stretch | ~1350 cm⁻¹ | N/A | A second strong absorption, also characteristic of a conjugated nitro group. |
| C-O Stretch (methoxy) | ~1250 cm⁻¹ | N/A | Characteristic stretching vibration for an aryl ether. |
| C=N Stretch (ring) | ~1580 cm⁻¹ | ~1500 cm⁻¹ | Ring stretching vibrations are influenced by the substituents. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
-
Compound 1 (Predicted):
-
Molecular Formula: C₈H₁₁N₃O₅
-
Molecular Weight: 229.19 g/mol
-
Expected [M+H]⁺: 230.07
-
Key Fragmentation: Loss of the methyl propanoate side chain (•CH(CH₃)COOCH₃) or the nitro group (•NO₂) would be expected fragmentation pathways under ESI or EI conditions.
-
-
Compound 2 (Observed):
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
Observed [M+H]⁺: 155.08
-
The diagram below outlines the logical process of using multi-spectrum data to confirm the final chemical structure.
Caption: Logic flow for multi-technique structural elucidation.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for spectroscopic analysis should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte (e.g., Compound 1).
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Acquire ¹H NMR spectra on a 500 MHz spectrometer. Use a standard pulse program with 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument at 125 MHz. Use a proton-decoupled pulse program with 1024-2048 scans for adequate signal-to-noise.
-
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is suitable for rapid analysis. Alternatively, a thin film can be prepared.
-
Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Deposit a drop onto a salt plate (NaCl or KBr) and allow the solvent to evaporate.
-
Acquisition: Place the salt plate in the spectrometer's sample holder. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.
-
Analysis: Identify key peaks corresponding to the functional groups detailed in Table 3.
Protocol 3: Mass Spectrometry
-
Method: Electrospray Ionization (ESI) is well-suited for this polar molecule.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).
-
Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze fragmentation patterns to support the proposed structure.
Conclusion
The structural elucidation of novel compounds like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By comparing its predicted spectral data with that of a known analog, methyl 2-(1H-pyrazol-1-yl)propanoate, we can confidently assign spectral features and understand the profound electronic influence of the methoxy and nitro substituents. The downfield shifts in both ¹H and ¹³C NMR spectra, coupled with the characteristic vibrational bands in the IR spectrum and the correct molecular weight confirmation by mass spectrometry, provide a self-validating and cohesive dataset for unambiguous structural confirmation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
A Comparative Guide to the Synthesis and Validation of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a range of favorable physicochemical properties, including metabolic stability and the ability to act as a versatile scaffold for diverse biological targets. Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides, underscoring their importance in agriculture.[1][2] The target molecule of this guide, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, incorporates several key functional groups: a methoxy group at the 3-position, a nitro group at the 4-position, and an N-alkylated propanoate ester. Each of these substituents can significantly influence the molecule's bioactivity, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive, field-proven framework for the synthesis of this specific pyrazole derivative. As no single, peer-reviewed method for this exact molecule has been published, we present a robust, three-step synthetic strategy derived from well-established, analogous transformations in pyrazole chemistry. We will dissect the causality behind each experimental choice, compare alternative reagents and conditions, and provide a detailed protocol for the validation of the final compound, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical development.
Proposed Synthetic Workflow: A Three-Step Approach
The synthesis is logically designed to first construct the core heterocyclic scaffold, followed by sequential functionalization. This approach ensures high yields and minimizes the formation of difficult-to-separate side products.
Figure 1. Proposed three-step synthetic workflow for the target pyrazole derivative.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of the 3-Methoxy-5-methyl-1H-pyrazole Scaffold
Principle: The formation of the pyrazole ring is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][4] This method is highly reliable and provides excellent control over the initial substitution pattern of the ring.
Protocol:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).
-
Reagent Addition: Add 1,1-dimethoxy-3-butanone (1.0 eq) and hydrazine hydrate (1.1 eq) to the solvent.
-
Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the initial imine formation and subsequent cyclization.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-methoxy-5-methyl-1H-pyrazole product, which can be further purified by column chromatography if necessary.
Causality and Expertise:
-
Why 1,1-dimethoxy-3-butanone? This starting material is a protected form of the 1,3-dicarbonyl compound, 1-methoxybutane-1,3-dione. The dimethyl acetal at one end is stable but readily participates in the cyclization under acidic catalysis, directly yielding the desired 3-methoxy substitution pattern.
-
Why Hydrazine Hydrate? It is the simplest hydrazine source, providing the two nitrogen atoms for the pyrazole ring. The slight excess ensures complete consumption of the more valuable dicarbonyl starting material.
-
Why Acetic Acid Catalyst? The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, which is the rate-determining step of the condensation.
Step 2: Regioselective Nitration at the C4-Position
Principle: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. Nitration is a classic example of this reaction type. The existing substituents (methoxy and methyl groups) are activating and will direct the incoming electrophile (the nitronium ion, NO₂⁺). The C4 position is the most sterically accessible and electronically favorable site for substitution.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C. This in situ generation of the nitronium ion is critical.
-
Substrate Addition: Dissolve the 3-methoxy-5-methyl-1H-pyrazole (1.0 eq) from Step 1 in a minimal amount of concentrated sulfuric acid and cool it to 0 °C. Add this solution dropwise to the nitrating mixture.
-
Reaction: Stir the reaction at 0-5 °C for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3-methoxy-5-methyl-4-nitro-1H-pyrazole.
Causality and Expertise:
-
Why H₂SO₄? Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Why Low Temperature? Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and decomposition of the pyrazole ring, thereby ensuring a high yield of the desired mono-nitrated product.
Step 3: N-Alkylation with Methyl 2-bromopropanoate
Principle: The pyrazole ring contains an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a pyrazolate anion, which is a potent nucleophile. This anion can then react with an electrophile, such as an alkyl halide, in a standard Sₙ2 reaction to form a new N-C bond.[5]
Protocol:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add the 3-methoxy-5-methyl-4-nitro-1H-pyrazole (1.0 eq) from Step 2. Then, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq) portion-wise.
-
Electrophile Addition: Stir the suspension for 30 minutes at room temperature. Then, add methyl 2-bromopropanoate (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Workup: After completion, cool the mixture, dilute with water, and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final target compound, methyl 2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
Comparative Analysis of Methodological Choices
The choice of reagents, particularly in the N-alkylation step, can significantly impact yield, cost, and safety.
| Parameter | Method A: Potassium Carbonate (K₂CO₃) | Method B: Sodium Hydride (NaH) | Rationale & Recommendation |
| Base Strength | Moderate base | Strong, non-nucleophilic base | NaH is stronger and ensures complete, irreversible deprotonation, potentially leading to faster reaction times and higher yields. |
| Safety & Handling | Non-pyrophoric, easy to handle solid. | Pyrophoric solid, reacts violently with water. Requires inert atmosphere (N₂ or Ar). | K₂CO₃ is significantly safer and more suitable for large-scale synthesis, requiring less specialized equipment.[5] |
| Solvent Compatibility | Works well in polar aprotic solvents like DMF or Acetonitrile. | Requires anhydrous aprotic solvents (DMF, THF). | Both are compatible with standard solvents, but NaH demands strict anhydrous conditions. |
| Workup | Simple aqueous workup. | Requires a careful quenching step with a proton source (e.g., isopropanol, then water) to neutralize excess NaH. | The workup for K₂CO₃ is simpler and less hazardous. |
| Cost | Generally less expensive. | More expensive than K₂CO₃. | For cost-effectiveness and safety, Potassium Carbonate (Method A) is the recommended choice for this synthesis, especially at scale. The potentially higher yield with NaH may not offset the increased cost and safety risks. |
Validation and Characterization of the Final Product
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.[5][6]
| Analytical Technique | Expected Result / Key Signals | Purpose |
| ¹H NMR | - Singlet for the methoxy (OCH₃) protons (~4.0 ppm).- Singlet for the C5-methyl (CH₃) protons (~2.5 ppm).- Quartet and doublet for the propanoate ethylidene (CH-CH₃) group.- Singlet for the N-methyl (N-CH₃) protons from the alkylation step. | Confirms the presence of all key proton environments and their connectivity. |
| ¹³C NMR | - Signals for the pyrazole ring carbons (C3, C4, C5).- Signal for the ester carbonyl (C=O) (~170 ppm).- Signals for the methoxy, methyl, and propanoate carbons. | Confirms the carbon skeleton and the presence of all functional groups. |
| High-Resolution Mass Spectrometry (HRMS) | Calculation of the exact mass of the [M+H]⁺ or [M+Na]⁺ ion, which should match the theoretical value to within 5 ppm. | Provides an unambiguous confirmation of the elemental composition and molecular formula. |
| Infrared (IR) Spectroscopy | - Strong C=O stretch for the ester (~1740 cm⁻¹).- Asymmetric and symmetric N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).- C-O stretch for the methoxy group (~1250 cm⁻¹). | Confirms the presence of key functional groups (ester, nitro, ether). |
| Melting Point | A sharp, defined melting point range. | A narrow range indicates high purity of the crystalline solid. |
Conclusion
This guide outlines a robust and logically sound synthetic pathway for this compound. By building upon established and reliable chemical transformations—Knorr condensation, electrophilic nitration, and base-mediated N-alkylation—this protocol provides researchers with a clear and reproducible method. The comparative analysis of bases for the critical alkylation step highlights the trade-offs between reactivity, safety, and cost, recommending potassium carbonate as a practical and efficient choice. The detailed validation workflow ensures that the final product's identity and purity can be rigorously confirmed, adhering to the highest standards of scientific integrity. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole-based compounds for pharmaceutical or agrochemical applications.
References
-
ResearchGate. (2006). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
MDPI. (2009). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Available at: [Link]
-
ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]
-
RSC Publishing. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Available at: [Link]
-
ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
-
ResearchGate. (2024). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
PubMed Central (PMC). (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]
-
MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
PubMed Central (PMC). (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]
- Google Patents. (2016). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
Sources
A Comparative Guide to Pyrazole Synthesis: From Classic Condensations to Modern Methodologies
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry and materials science. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anxiolytic indiplon. The continued discovery of novel biological activities associated with pyrazole-containing compounds fuels the ongoing demand for efficient, versatile, and sustainable synthetic methods.
This guide provides a comparative analysis of key methodologies for pyrazole synthesis, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each approach. Our focus extends beyond a mere recitation of protocols to an in-depth exploration of the "why" behind experimental choices, empowering you to select and optimize the ideal synthetic strategy for your target molecules.
Method 1: The Knorr Pyrazole Synthesis - A Timeless Classic
First reported by Ludwig Knorr in 1883, this method remains one of the most fundamental and widely used approaches to pyrazole synthesis.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.
Mechanism and Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2]
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[2] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[2] For instance, the more electrophilic carbonyl group is generally attacked first.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole
This protocol provides a representative example of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of ethyl benzoylacetate in ethanol, add phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the desired pyrazole.
Method 2: Paal-Knorr Synthesis - A Variation on a Theme
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for synthesizing substituted pyrroles, furans, and thiophenes. However, it can be adapted for pyrazole synthesis by using a hydrazine in place of an amine. The key difference lies in the starting material, which is a 1,4-dicarbonyl compound. For pyrazole synthesis, a γ-diketone is reacted with hydrazine.
Mechanism
Similar to the Knorr synthesis, the reaction is initiated by the formation of a dihydrazone, followed by cyclization and elimination of a molecule of hydrazine to form the pyrazole ring.
Caption: Workflow for the Paal-Knorr pyrazole synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
Microwave irradiation can significantly accelerate the Paal-Knorr reaction, often leading to higher yields and shorter reaction times.[3][4]
Materials:
-
2,5-Hexanedione (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol (solvent)
Procedure:
-
In a microwave-safe vessel, combine 2,5-hexanedione and hydrazine hydrate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting product can be purified by column chromatography.
Method 3: 1,3-Dipolar Cycloaddition - A Modern and Versatile Approach
The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is a powerful and highly versatile method for constructing the pyrazole ring.[5] This approach offers excellent control over regioselectivity and is compatible with a wide range of functional groups.
Mechanism
The reaction involves the [3+2] cycloaddition of a 1,3-dipole (the diazo compound) with a dipolarophile (the alkyne or alkene). The concerted or stepwise nature of the mechanism can be influenced by the substituents on both the diazo compound and the dipolarophile. The use of terminal alkynes generally leads to the formation of 3,5-disubstituted pyrazoles with high regioselectivity.[5]
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This one-pot procedure avoids the isolation of potentially hazardous diazo compounds by generating them in situ from stable tosylhydrazones.[5]
Materials:
-
Aldehyde (1 equivalent)
-
Tosylhydrazide (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Potassium carbonate (2 equivalents)
-
Methanol (solvent)
Procedure:
-
To a solution of the aldehyde in methanol, add tosylhydrazide and stir at room temperature for 1 hour to form the tosylhydrazone.
-
Add potassium carbonate and the terminal alkyne to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 4: Multicomponent Reactions (MCRs) - Efficiency and Diversity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful strategy for the synthesis of complex molecules.[6] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.[6][7]
Mechanism
The mechanisms of MCRs for pyrazole synthesis are diverse and depend on the specific combination of starting materials. A common strategy involves the in-situ formation of a key intermediate, such as an enaminone or a hydrazone, which then undergoes further reactions with other components to build the pyrazole ring.
Caption: General workflow of a multicomponent pyrazole synthesis.
Experimental Protocol: A Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol exemplifies a green, one-pot, four-component synthesis of pyranopyrazoles, which are of significant interest due to their diverse biological activities.[8]
Materials:
-
Hydrazine hydrate (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine hydrazine hydrate, ethyl acetoacetate, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (typically a few hours), monitoring by TLC.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure pyrano[2,3-c]pyrazole.
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields (%) |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Simple, well-established, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. | 70-95[9] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyls, Hydrazines | Good for specific substitution patterns. Can be accelerated by microwave. | Limited by the availability of 1,4-dicarbonyl compounds. | 60-90 |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes/Alkenes | High regioselectivity, broad substrate scope, mild reaction conditions. | Diazo compounds can be hazardous (though in-situ generation mitigates this). | 75-95[10] |
| Multicomponent Reactions | Varies (e.g., Aldehydes, Ketones, Hydrazines, Active Methylene Compounds) | High efficiency, atom economy, generates molecular diversity, simple procedures. | Optimization can be complex, mechanism may not be fully understood. | 80-95[8] |
Conclusion: Selecting the Optimal Synthetic Route
The choice of a pyrazole synthesis method is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of safety and environmental impact.
-
For straightforward, gram-scale synthesis of simple pyrazoles, the Knorr synthesis remains a reliable and cost-effective choice.
-
When high regioselectivity and functional group tolerance are paramount, 1,3-dipolar cycloaddition offers a powerful and versatile solution.
-
For the rapid generation of diverse libraries of highly substituted pyrazoles, multicomponent reactions are an increasingly attractive option, aligning well with the principles of green chemistry.
-
Microwave-assisted methods , applicable to several of these syntheses, can offer significant improvements in reaction times and yields, making them a valuable tool for modern organic synthesis.
By understanding the nuances of each of these methods, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives needed to advance their scientific endeavors.
References
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161. Available at: [Link]
-
Konwar, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Available at: [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences Asia. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505-3508. Available at: [Link]
-
Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. Synthesis of diaryl pyrazoles.
-
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach. ACS Omega. Available at: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Asymmetric synthesis of pyrazole based 1,4‐dicarbonyl from aldehydes. ResearchGate. Available at: [Link]
-
YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. RSC Advances. Available at: [Link]
-
Yields and Reaction Times for the Synthesis of Pyrazole N-Oxides 4a-n. ResearchGate. Available at: [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. Available at: [Link]
-
In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. ResearchGate. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
-
Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. International Journal of Industrial Engineering Computations. Available at: [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Available at: [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. growingscience.com [growingscience.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitro-Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in modern pharmacology. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a nitro (–NO₂) group, a potent electron-withdrawing moiety, can dramatically modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of nitro-pyrazole derivatives, synthesizing data from numerous studies to elucidate their structure-activity relationships (SAR), supported by experimental protocols and mechanistic insights.
The Nitro Group: A Key Modulator of Biological Activity
The nitro group is more than a simple substituent; its strong electron-withdrawing nature and potential for metabolic reduction are central to its biological effects. In many nitro-heterocyclic drugs, the mechanism of action involves reductive bioactivation within the target cell (e.g., a bacterium or cancer cell) by nitroreductase enzymes. This process generates reactive nitroso and hydroxylamine intermediates and ultimately nitro radical anions that can damage cellular macromolecules like DNA, leading to cytotoxicity.[4][5] However, the position and chemical environment of the nitro group on the pyrazole scaffold are critical, as its influence can be either beneficial or detrimental to a specific activity.[6]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Nitro-pyrazole derivatives have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines by interfering with key cellular processes.[2][7]
Structure-Activity Relationship Insights
The anticancer efficacy of nitro-pyrazoles is highly dependent on the substitution pattern around the pyrazole core.
-
Position of the Nitro Group: While direct comparisons of isomers (e.g., 3-nitro vs. 4-nitro) are scarce, studies consistently show that a nitro group on a phenyl ring substituent is a strong determinant of activity. For instance, in a series of pyrazole carbohydrazide and acetohydrazide derivatives tested against a kidney cancer cell line (ACHN), a compound bearing a nitro-substituted benzene ring showed slightly increased anticancer activity compared to its non-nitrated analogue.
-
Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell signaling.[3][7][8]
-
Aurora Kinases: In one study on pyrazole-based Aurora A kinase inhibitors, a derivative with a nitro group was found to be more optimal for activity than compounds with hydrogen, methyl, methoxy, or chloro substituents at the same position.[4]
-
PI3 Kinase: A series of pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors. One of the most potent compounds, which exhibited an IC₅₀ of 0.25 µM against the MCF7 breast cancer cell line, was significantly more active than the standard drug doxorubicin (IC₅₀ of 0.95 µM) in the same study.[1]
-
-
Multi-Kinase Inhibition: Some derivatives demonstrate broad-spectrum kinase inhibition. One potent compound was found to inhibit six different kinases (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ) by over 94%, with a 99% inhibition of EGFR.[1] This multi-targeted approach can be a powerful strategy in cancer therapy.
Comparative Performance Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of various nitro-pyrazole derivatives against different human cancer cell lines, with comparisons to the standard chemotherapeutic agent, Doxorubicin.
| Compound ID/Reference | Structure/Description | Cancer Cell Line | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM)[1] |
| Compound 43 [1] | Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | 0.95 |
| Compound 55 [1] | Pyrazole derivative | MCF-7 (Breast) | 6.53 | 45.0 |
| Compound 55 [1] | Pyrazole derivative | A549 (Lung) | 26.40 | 48.8 |
| Compound 6 [4] | Pyrazole-based Aurora A Kinase Inhibitor | HCT116 (Colon) | 0.39 | N/A |
| Compound 6 [4] | Pyrazole-based Aurora A Kinase Inhibitor | MCF-7 (Breast) | 0.46 | N/A |
Note: N/A indicates data not available in the cited source. IC₅₀ values are highly dependent on experimental conditions and should be compared within the same study.
Proposed Mechanism of Action: Kinase Inhibition
The anticancer activity of many nitro-pyrazole derivatives is linked to their ability to fit into the ATP-binding pocket of protein kinases, disrupting the signaling pathways that drive cell proliferation and survival.
Caption: Proposed anticancer mechanism of nitro-pyrazole derivatives via inhibition of key signaling kinases.
Antimicrobial Activity: A Renewed Weapon Against Resistance
Nitro-heterocyclic compounds have a long history as antimicrobial agents. Their efficacy stems from the reductive activation of the nitro group by microbial nitroreductases, a process less common in mammalian cells, which provides a degree of selective toxicity.[4][5]
Structure-Activity Relationship Insights
-
Necessity of the Nitro Group: The antimicrobial action is fundamentally linked to the presence and reduction of the nitro group. Nitroreductase-deficient bacterial mutants exhibit high resistance to these compounds, confirming that the reduced, reactive form is the active antibacterial agent.[5] The resulting metabolites can cause significant damage to bacterial DNA.[5]
-
Influence of Other Substituents: The overall activity is not solely dependent on the nitro group. The lipophilicity and electronic nature of other substituents on the pyrazole ring modulate the compound's ability to penetrate the bacterial cell wall and interact with the target nitroreductases.
-
Activity Spectrum: In one study, it was observed that for a series of pyrazole derivatives, the antimicrobial activity followed the trend: X > H > OMe > NO₂ (where X = Cl, Br).[6] This suggests that while the nitro group is essential for the mechanism of some compounds, in other structural contexts, highly lipophilic and electron-withdrawing halogens can result in more potent broad-spectrum activity. The nitro group's contribution is therefore highly context-dependent.
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative nitro-pyrazole derivatives against various bacterial strains, compared with the standard antibiotic Ciprofloxacin.
| Compound/Reference | Bacterial Strain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL)[9] |
| Nitrotriazinone 4g [10] | E. coli | ~20-40 | 0.008 |
| Nitrotriazinone 4j [10] | S. aureus | ~20-40 | 0.125 |
| Butadiene 2c [10] | E. coli | < 10 | 0.008 |
| Butadiene 2i [10] | S. aureus | < 10 | 0.125 |
Note: MIC values are from different studies and direct comparison should be made with caution. The data illustrates the potential of these compounds.
General Mechanism of Action: Reductive Activation
The antimicrobial mechanism hinges on the selective reduction of the nitro group within the microbial cell.
Caption: Reductive bioactivation is the key antimicrobial mechanism for nitro-heterocyclic compounds.
Experimental Protocols
Scientific integrity requires that protocols are transparent and reproducible. Below are detailed, self-validating methodologies for the synthesis of a key nitro-pyrazole intermediate and for the evaluation of biological activity.
A. Synthesis of 4-Nitropyrazole
This protocol describes an efficient, one-pot, two-step synthesis of 4-nitropyrazole from pyrazole.[11] The causality behind this choice is the use of readily available starting materials and a procedure that avoids the isolation of the potentially unstable N-nitropyrazole intermediate.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 4-nitropyrazole.
Step-by-Step Protocol:
-
Preparation of Pyrazole Sulfate: To a 100 mL four-necked flask equipped with a magnetic stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the resulting mixture for 30 minutes. This step forms the pyrazole salt in situ, activating the ring for nitration.
-
Nitration: Place the flask in an ice-water bath to control the exothermic reaction. Slowly add 25 mL of fuming nitrosulfuric acid (a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid) dropwise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and carefully raise the temperature of the reaction mixture to 50°C. Maintain this temperature and continue stirring for 1.5 hours.
-
Precipitation and Isolation: Pour the reaction mixture slowly into 200 mL of ice water with vigorous stirring. A large amount of white solid (the product) will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with ice water to remove residual acid. Dry the product under vacuum to yield 4-nitropyrazole.[11] For higher purity, recrystallization from an ethyl ether/hexane mixture can be performed.[11]
B. Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the nitro-pyrazole test compounds and a standard drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
Nitro-pyrazole derivatives represent a versatile and potent class of compounds with significant therapeutic potential. The structure-activity relationship is complex, but key principles have emerged. The presence and position of the nitro group, often in concert with other substituents, are critical for modulating activity against cancer cells and microbial pathogens. For anticancer applications, these compounds frequently act as multi-kinase inhibitors, offering a robust mechanism to combat complex diseases. In the antimicrobial realm, their mechanism of reductive bioactivation provides a pathway to target microbial cells selectively.
Future research should focus on the systematic synthesis and evaluation of isomeric nitro-pyrazoles to dissect the precise role of the nitro group's position on the core scaffold. Furthermore, exploring hybrid molecules that combine the nitro-pyrazole moiety with other pharmacophores could lead to dual-action agents with enhanced efficacy and reduced potential for resistance. As our understanding of the molecular targets and SAR of these compounds deepens, the rational design of next-generation nitro-pyrazole-based therapeutics holds immense promise for addressing critical unmet needs in oncology and infectious disease.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link][1][12]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link][2]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link][3]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][10]triazin-7(6H)-ones. (2020). National Center for Biotechnology Information. [Link][10]
-
Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. (2025). Informatics Journals. [Link][9]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Center for Biotechnology Information. [Link][4]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link][7]
-
The designed pyrazole-based target compounds. (n.d.). ResearchGate. [Link][8]
-
Ciprofloxacin derivatives and their antibacterial activities. (2018). PubMed. [Link]
-
Nitroaromatic Antibiotics. (n.d.). MDPI Encyclopedia. [Link]
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2016). New Journal of Chemistry. [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]
-
Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). MDPI. [Link]
-
Comparison of the results of cytotoxic activity (IC50, μg/L) relative... (n.d.). ResearchGate. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]
-
Multi-targeted metallo-ciprofloxacin derivatives rationally designed and developed to overcome antimicrobial resistance. (2021). Maynooth University Research Archive Library. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link][6]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information. [Link]
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]
-
IC 50 Results of the Different Organic Compounds Compared with Donepezil on AChE in Vitro. (n.d.). ResearchGate. [Link]
-
Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one. (2020). Journal of Chemical Health Risks. [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022). National Center for Biotechnology Information. [Link]
-
Mode of action of nitro-heterocyclic compounds on Escherichia coli. (1987). PubMed. [Link][5]
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). MDPI. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Navigating Heterocyclic Building Blocks: A Comparative Analysis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, and the ultimate performance of the target molecules. Among the myriad of heterocyclic scaffolds, pyrazoles have emerged as "privileged structures" due to their metabolic stability and versatile roles in drug design.[1] This guide provides a comprehensive comparison of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate with other relevant building blocks, offering experimental insights to inform your selection process.
Introduction to this compound: A Profile
This compound is a polysubstituted pyrazole building block featuring several key functionalities that dictate its reactivity and utility:
-
N-Alkyl Propanoate Moiety: The propanoate ester attached to the N1 position of the pyrazole ring provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid for amide bond formation, a cornerstone of many pharmaceutical syntheses.
-
3-Methoxy Group: This electron-donating group can influence the electronic properties of the pyrazole ring and may participate in hydrogen bonding interactions in the final molecule.
-
4-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly impacts the reactivity of the pyrazole core, influencing its susceptibility to nucleophilic and electrophilic attack. It can also serve as a precursor to an amino group through reduction, opening avenues for further diversification.
These features position this molecule as a versatile starting material, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the pyrazole scaffold is prevalent.[2]
Comparative Analysis with Alternative Building Blocks
To provide a clear performance benchmark, we will compare this compound against three classes of alternative building blocks:
-
Alternative Pyrazole Scaffolds:
-
Methyl 2-(3-methoxy-1H-pyrazol-1-yl)propanoate (the non-nitrated analog)
-
4-Bromo-3,5-dinitro-1H-pyrazole (a differently substituted nitropyrazole)
-
-
Alternative Heterocyclic Scaffolds:
-
Methyl 2-(1H-imidazol-1-yl)propanoate
-
Substituted 1,2,3-Triazoles
-
The comparison will focus on key aspects of their synthetic utility: reactivity in common transformations and the influence of their structural features on the properties of the resulting products.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools in modern drug discovery for the formation of C-C bonds. The electronic nature of the heterocyclic building block plays a crucial role in the efficiency of these reactions.
The Influence of the Nitro Group: The presence of the electron-withdrawing nitro group at the 4-position of the pyrazole ring in our target molecule is expected to have a significant impact. While electron-rich heterocycles can sometimes pose challenges in cross-coupling reactions, studies on the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles have shown that pyrazoles can be effectively coupled.[3] Specifically, a divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has been developed, highlighting the utility of nitropyrazoles in these transformations.[4]
A study on the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole demonstrated that coupling with various boronic acids can proceed efficiently using a suitable palladium catalyst, such as XPhos Pd G2, to produce the corresponding dinitropyrazoles.[5] This suggests that the presence of nitro groups does not preclude successful cross-coupling.
Comparative Performance:
| Building Block | Typical Reaction Conditions | Observed Yield | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid, XPhos Pd G2, K3PO4, 1,4-dioxane/H2O, 80 °C | Good to excellent | [5] |
| Unprotected Bromo-pyrazoles | Arylboronic acid, Pd(OAc)2, SPhos, K3PO4, toluene/H2O, 100 °C | 61-86% | [3] |
| Phosphino-Triazole Ligands in Suzuki Coupling | 2-bromomesitylene, 2,6-xylylboronic acid, K3PO4, Pd2(dba)3, toluene, reflux | Up to 99% | [6] |
Table 1: Comparative yields in Suzuki-Miyaura cross-coupling reactions.
From this data, we can infer that while the nitro group is strongly deactivating, successful Suzuki couplings of nitrated pyrazoles are well-documented, often requiring specific catalyst systems. The yields are comparable to those obtained with non-nitrated pyrazoles, indicating that This compound , if appropriately halogenated, would be a viable substrate for such transformations.
N-Alkylation Reactions
The N-alkylation of pyrazoles is a fundamental transformation for introducing diversity. The acidity of the pyrazole N-H and the nucleophilicity of the resulting pyrazolate anion are key factors.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated 4-nitropyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the halogenated 4-nitropyrazole, arylboronic acid, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst under a stream of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound presents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive N-propanoate ester handle, a modulating 3-methoxy group, and a reactivity-influencing 4-nitro group offers multiple avenues for molecular diversification.
Our comparative analysis indicates that:
-
The presence of the nitro group, while electron-withdrawing, does not preclude efficient participation in key synthetic transformations like palladium-catalyzed cross-coupling, with appropriate catalyst selection.
-
The pyrazole core offers a favorable physicochemical profile for drug development, with a lower basicity than imidazole that can be advantageous for target specificity and pharmacokinetics.
-
The synthetic accessibility and commercial availability of a wide range of substituted pyrazole building blocks, including the title compound, make them attractive choices for research and development campaigns.
Ultimately, the choice of building block will be dictated by the specific synthetic strategy and the desired properties of the final molecule. However, the evidence presented in this guide suggests that this compound is a potent and adaptable tool in the arsenal of the modern medicinal chemist.
References
- Bavetsias, V., Pérez-Fuertes, Y., McIntyre, P.J., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203–4209.
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]
-
Jasiński, R., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5824. [Link]
- Kenchappa, R., & Bodke, Y. D. (2020). Synthesis, characterization and anticonvulsant activity of some new benzofuran-pyrazole derivatives. Journal of the Serbian Chemical Society, 85(5), 655-666.
-
Koyioni, M., & Koutentis, P. A. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(5), 2206–2217. [Link]
-
Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. [Link]
- Li, G., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1791-1870.
-
RSC Publishing. (2019). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Dalton Transactions. [Link]
- Semple, G., et al. (2010). Discovery and Structure−Activity Relationship of 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): A Highly Selective 5-Hydroxytryptamine2A Receptor Inverse Agonist for the Treatment of Arterial Thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421.
- Singh, U. P., & Singh, P. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4995.
-
Tu, Z., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4995. [Link]
-
Al-Tel, T. H. (2021). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 6(35), 22801-22811. [Link]
-
Tichotová, L., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(34), 6695-6702. [Link]
- Ugrak, B. et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 123-139.
- Al-dujaili, L. J., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Scientific Reports, 13(1), 9831.
-
Stanovnik, B., et al. (2001). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molecules, 6(12), M270. [Link]
- Jasiński, R., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5824.
- Nolan, S. P., & Organ, M. G. (2011). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 30(24), 6768-6777.
- Costa, J. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725.
-
DePorre, Y., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2(1), 9-20. [Link]
- Sharma, R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
-
Nolan, S. P., & Organ, M. G. (2011). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 30(24), 6768-6777. [Link]
-
Han, E., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5173. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
- Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(23), 5764.
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 995. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(23), 5764. [Link]
- Al-Abdullah, E. S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 155.
- Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Karchava, A. V., et al. (2020). First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. ChemistrySelect, 5(42), 13115-13122.
-
Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Analytical Standards for Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. This is particularly true for the analysis of pyrazole derivatives, a class of heterocyclic compounds with a vast range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The accuracy and reliability of analytical results for these compounds hinge on the use of appropriate and well-characterized analytical standards.
This guide provides an in-depth comparison of analytical standards for pyrazole derivatives, offering insights into their selection and application. We will delve into the standards set by major pharmacopeias, the role of certified reference materials (CRMs), and a comparative analysis of the analytical techniques employed for their characterization and quantification.
The Foundation of Quality: Pharmacopeial Standards
Official analytical standards for pharmaceutical ingredients are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These monographs provide a legal and scientific basis for the quality control of a product throughout its lifecycle.[1] They detail the specific tests, analytical procedures, and acceptance criteria required to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished products.
Let's compare the analytical requirements for two prominent pyrazole derivatives, Celecoxib as per the USP and Betahistine Dihydrochloride as per the Ph. Eur., to understand the rigorous nature of these standards.
Case Study: Celecoxib USP Monograph
The USP monograph for Celecoxib, a selective COX-2 inhibitor, outlines a comprehensive set of tests to ensure its quality.
Identification:
-
Infrared (IR) Absorption: The IR spectrum of the sample must match that of the USP Celecoxib Reference Standard. This fundamental technique provides a molecular fingerprint, confirming the identity of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample preparation must correspond to that of the Standard preparation. This chromatographic identity test provides an additional layer of confirmation.
Assay (Purity and Strength):
-
An HPLC method is stipulated for the quantitative determination of Celecoxib. The method specifies the column, mobile phase, flow rate, and detector wavelength. The purity is required to be not less than 98.0% and not more than 102.0% on an anhydrous basis.
Impurities:
-
Organic Impurities: The monograph details an HPLC method for the separation and quantification of known related compounds (Impurity A and Impurity B) and any other unspecified impurities. Strict limits are set for each of these impurities.
-
Heavy Metals: The monograph specifies a test for heavy metals with a limit of not more than 20 ppm.
-
Residue on Ignition: This test limits the amount of inorganic impurities to not more than 0.2%.
-
Water Content: The water content is determined by Karl Fischer titration and is limited to not more than 0.5%.
The USP monograph for Celecoxib provides a clear framework for the quality control of this pyrazole derivative, emphasizing the importance of chromatographic purity and the control of specific impurities.
Case Study: Betahistine Dihydrochloride European Pharmacopoeia
While the full monograph for Betahistine Dihydrochloride from the European Pharmacopoeia is not publicly available in its entirety without a subscription, information regarding its Certified Reference Standard (CRS) and general testing requirements can be compiled.[2][3]
Identification:
-
Infrared (IR) Absorption Spectrophotometry: Comparison with the spectrum obtained from Betahistine Dihydrochloride CRS.[4]
-
Thin-Layer Chromatography (TLC): The principal spot in the chromatogram of the test solution must be similar in position, color, and size to the principal spot in the chromatogram of the reference solution.[4]
Assay:
-
The Ph. Eur. likely specifies a titrimetric or chromatographic method for the assay of Betahistine Dihydrochloride, with a defined purity range (e.g., 99.0% to 101.0% on the dried basis).[4]
Impurities:
-
The monograph will specify tests for related substances, likely using HPLC or TLC, with limits for known and unknown impurities.
The comparison of these two examples highlights the common principles of pharmacopeial standards: a combination of spectroscopic and chromatographic techniques for identification, a validated method for assay, and strict control of impurities. The specific methods and acceptance criteria are tailored to the individual properties of the pyrazole derivative.
Certified Reference Materials (CRMs): The Gold Standard for Accuracy
While pharmacopeial standards provide the official methods, the accuracy of these methods relies on the use of high-purity Certified Reference Materials (CRMs). CRMs are "controls" or standards used to check the quality and metrological traceability of products, to validate analytical measurement methods, or for the calibration of instruments.
Key Characteristics of a Pyrazole Derivative CRM:
-
Purity: A high degree of purity is the most critical attribute of a CRM. This is typically determined by a combination of analytical techniques, and the certified value is often expressed as a mass fraction with an associated uncertainty.
-
Identity Confirmation: The chemical structure of the CRM is unequivocally confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and IR spectroscopy.[5][6]
-
Traceability: The certified value of a CRM is traceable to a national or international standard, ensuring consistency and comparability of results across different laboratories and over time.
-
Certificate of Analysis (CoA): A comprehensive CoA accompanies every CRM, providing detailed information on the certified property values, their uncertainties, the methods used for characterization, and instructions for proper use and storage.
Example: Certificate of Analysis for a Pyrazole CRM
While a specific, publicly available CoA for a pyrazole derivative with complete data is difficult to locate, a typical CoA for a pyrazole CRM would include the following sections:
-
Product Information: Name, catalog number, batch number, molecular formula, and structure.
-
Certified Value: The purity of the substance, expressed as a mass fraction (e.g., 99.8 ± 0.1 mg/g), with the uncertainty budget detailed.
-
Method of Certification: A description of the analytical methods used for purity assessment, which may include:
-
Chromatographic Purity: HPLC with UV or MS detection, showing the area percentage of the main peak and any impurities.
-
Mass Balance: A comprehensive approach where the purity is calculated by subtracting the content of impurities (e.g., organic impurities, water, residual solvents, inorganic content) from 100%.
-
-
Identification Data: Summary of spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) confirming the structure.
-
Instructions for Use and Storage: Recommended procedures for handling, storage conditions, and shelf life.
The use of well-characterized CRMs is essential for achieving accurate and reliable results in the analysis of pyrazole derivatives, forming the bedrock of method validation and routine quality control.
A Comparative Guide to Analytical Techniques for Pyrazole Derivatives
The analysis of pyrazole derivatives and their standards involves a suite of analytical techniques, each with its own strengths and applications. The choice of technique depends on the specific analytical goal, whether it's identification, quantification, or impurity profiling.
Chromatographic Techniques: The Workhorse of Purity and Assay
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of pyrazole derivatives.[7][8]
Comparison of HPLC and UPLC:
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Speed | Slower analysis times | Faster analysis times |
| Resolution | Good | Higher resolution and peak capacity |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Key Considerations for HPLC/UPLC Method Development for Pyrazoles:
-
Column Selection: Reversed-phase columns (C18, C8) are commonly used. The basic nature of the pyrazole ring can sometimes lead to peak tailing due to interactions with residual silanols on the silica support. Using end-capped columns or operating at a lower pH can mitigate this issue.[9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable pyrazole derivatives.
-
Detection: UV detection is the most common method, with the detection wavelength chosen based on the UV spectrum of the analyte. Mass spectrometric (MS) detection provides higher selectivity and sensitivity and is invaluable for impurity identification.
Experimental Protocol: A Typical HPLC Method for a Pyrazole Derivative
This protocol is a generalized example and should be optimized for the specific analyte.
-
Standard and Sample Preparation:
-
Accurately weigh a suitable amount of the pyrazole reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and organic solvent) to prepare a stock solution of known concentration.
-
Prepare working standard solutions by diluting the stock solution.
-
Prepare the sample solution by dissolving the pyrazole-containing material in the same diluent to a similar concentration as the working standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of Buffer (e.g., 0.1% formic acid in water) and Organic Solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at a specified wavelength.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the pyrazole peak based on its retention time compared to the standard.
-
Quantify the analyte by comparing the peak area of the sample to that of the standard.
-
Sources
- 1. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. European Pharmacopoeia Online [pheur-online.edqm.eu]
- 3. grupobiomaster.com [grupobiomaster.com]
- 4. European Pharmacopoeia – New online-only 12th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. This document is designed to build a foundation of trust by delivering value beyond the product itself, ensuring safety and compliance within your laboratory.
Core Principles of Disposal
The foundation of safe disposal rests on the principles of waste minimization, proper segregation, secure containment, and disposal through licensed hazardous waste management services.[8] Adherence to local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[9][10][11][12][13]
Hazard Assessment and Characterization
Given the structural motifs of this compound, the following potential hazards should be assumed:
| Functional Group | Potential Hazards | Rationale and References |
| Nitro Group | Toxicity, Mutagenicity, Thermal Instability | Nitroaromatic compounds are known for these properties.[2] Some nitro compounds can be shock-sensitive or explosive, especially when heated or aged.[3][14] |
| Pyrazole Ring | Biological Activity | Pyrazole derivatives are common in pharmaceuticals and agrochemicals due to their bioactivity.[4][5][6][7] The environmental impact of releasing such compounds is a concern. |
| Organic Ester | General Chemical Hazards | While the ester group itself is common, the overall molecule should be handled with care, assuming potential for skin and eye irritation. |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is essential.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.
2. Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions in waste containers.[8]
-
Solid Waste:
-
Collect unadulterated solid this compound in a dedicated, labeled, and sealable hazardous waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, labeled, and leak-proof hazardous waste container.
-
Indicate the solvent and approximate concentration of the compound on the label.
-
-
Contaminated Materials:
-
Any materials, such as pipette tips, gloves, and weighing paper, that come into contact with the compound should be disposed of as solid hazardous waste.
-
3. Labeling and Storage
Accurate and clear labeling is a cornerstone of safe laboratory practice and is required by OSHA.[8][9]
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from heat, sparks, or open flames.[15]
4. Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your EHS office immediately.
-
Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[16] Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Test reaction for 4-nitro-1H-pyrasole derivative. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Nitrosamines Exchange. (2022). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Environmental Protection Agency. (2019). Standard Operating Procedure. Retrieved from [Link]
-
Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
US Bio-Clean. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
-
Jetir.Org. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. Retrieved from [Link]
-
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]
-
Chemsrc. (2025). 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). methyl N-{2-[1-(4-chlorophenyl)-1h-pyrazol-3-yloxymethyl] phenyl}(N-methoxy) carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. jetir.org [jetir.org]
- 8. usbioclean.com [usbioclean.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. axonator.com [axonator.com]
- 14. essr.umd.edu [essr.umd.edu]
- 15. fishersci.com [fishersci.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Comprehensive Safety and Handling Guide: Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel chemical entity, it is imperative to treat this compound with the utmost caution, assuming it possesses potential hazards based on its structural motifs: a nitro-containing aromatic pyrazole. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not available, a critical evaluation of its chemical structure allows for an informed hazard assessment. The molecule contains a nitro-pyrazole moiety, which suggests several potential risks.
-
Toxicity and Irritation: Nitroaromatic compounds are known to be toxic and mutagenic, with some being suspected or established carcinogens[1]. The Safety Data Sheet for 5-Nitro-1H-pyrazole, a related compound, indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[2]. Therefore, it is prudent to assume that this compound may exhibit similar properties.
-
Reactivity: The nitro group in nitroaromatic compounds makes them electron-deficient, rendering them susceptible to nucleophilic attack[3][4]. Some nitroaromatic compounds are utilized as explosives due to the energetic nature of the nitro group, which can act as a self-oxidant[1]. While the explosive potential of this specific compound is unknown, caution should be exercised, especially when heating or mixing with other chemicals. It is also important to note that picric acid, a nitroaromatic compound, can form shock-sensitive salts with metals[1].
-
Biological Activity: Pyrazole derivatives are known to possess a wide range of biological activities and are components in many drug molecules[5][6]. While this is often the reason for their synthesis, it also underscores the potential for unforeseen biological effects in researchers handling the compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with a chemically resistant outer glove over a disposable inner glove is mandatory. Butyl rubber gloves are recommended for handling nitro compounds[7]. Neoprene gloves can also offer good protection against a range of organic chemicals[8]. Always inspect gloves for any signs of degradation or perforation before use[8]. |
| Eye and Face Protection | Chemical splash goggles are required at all times. For procedures with a higher risk of splashes or aerosol generation, a face shield worn over the goggles is essential. |
| Body Protection | A flame-resistant laboratory coat should be worn and fully fastened. For tasks involving larger quantities or a significant risk of spillage, a chemically resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory in the laboratory. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
Below is a workflow diagram for the selection and use of Personal Protective Equipment.
Caption: PPE Selection and Use Workflow.
Operational Plan: Safe Handling from Bench to Storage
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and accidents.
3.1. Preparation and Handling:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for solid and liquid chemical spills is readily accessible.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersal of dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Avoid Incompatibilities: Keep the compound away from strong bases, oxidizing agents, and metals to prevent potentially vigorous or explosive reactions[1][9].
3.2. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.
-
Store separately from incompatible materials.
Disposal Plan: Responsible Waste Management
Improper disposal of nitrated organic compounds can pose significant environmental and safety risks.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids or bases in the waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[10]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once[11]. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
5.2. Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
-
Decontaminate: Use an appropriate absorbent material for liquid spills. Decontamination of surfaces can be challenging for nitro compounds. Consult with your institution's safety office for specific decontamination procedures. Some literature suggests that UV light can degrade nitrosamines, a related class of compounds[12].
-
Collect and Dispose: Carefully collect all contaminated materials into a labeled hazardous waste container.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Best practice to decontaminate work area of Nitrosamines. (2022). Lachman Consultants Blog. [Link]
-
Guidelines for the Selection of Chemical-Resistant Gloves. University of California, Berkeley Environmental Health & Safety. [Link]
-
First Aid Procedures for Chemical Hazards. (2022). Centers for Disease Control and Prevention. [Link]
-
in case of emergency - Department of Chemistry, University of Missouri-St. Louis. [Link]
-
E-H, M., & Politzer, P. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1234–1257. [Link]
-
Klapötke, T. M. (2012). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 17(10), 11847–11863. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
-
nitro razredčilo - Chemius. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 9. chem.queensu.ca [chem.queensu.ca]
- 10. Mobile [my.chemius.net]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
